molecular formula C8H10ClN3O B1328591 4-(6-Chloropyrazin-2-yl)morpholine CAS No. 720693-19-6

4-(6-Chloropyrazin-2-yl)morpholine

Cat. No.: B1328591
CAS No.: 720693-19-6
M. Wt: 199.64 g/mol
InChI Key: AVZHUCQUCHGNJF-UHFFFAOYSA-N
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Description

4-(6-Chloropyrazin-2-yl)morpholine is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-chloropyrazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZHUCQUCHGNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650092
Record name 4-(6-Chloropyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720693-19-6
Record name 4-(6-Chloropyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Overview of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(6-chloropyrazin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document includes a summary of its key chemical data, a detailed representative synthetic protocol, and an exploration of its potential biological significance, particularly as a scaffold for kinase inhibitors. Due to its structural motifs, this compound is of significant interest for further investigation in various therapeutic areas.

Chemical and Physical Properties

This compound is a solid, organic compound. A summary of its key physicochemical properties is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 720693-19-6[1][2][3]
Molecular Formula C₈H₁₀ClN₃O[2][3]
Molecular Weight 199.64 g/mol [2][3]
Appearance White to off-white powder
Melting Point 114-115 °C
Purity ≥95%[3]
SMILES Clc1ncc(N2CCOCC2)cn1[2]
InChIKey AVZHUCQUCHGNJF-UHFFFAOYSA-N

Table 2: Computational Data for this compound

PropertyValueReference(s)
Topological Polar Surface Area (TPSA) 38.25 Ų[2]
logP (octanol-water partition coefficient) 0.9666[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a representative procedure can be adapted from the synthesis of structurally similar compounds, such as the nucleophilic aromatic substitution of a dihalopyrazine with morpholine.

Representative Experimental Protocol: Synthesis of this compound

This protocol is based on the general reactivity of chloropyrazines with amines.

Reaction Scheme:

Materials:

  • 2,6-Dichloropyrazine

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Reactants: 2,6-Dichloropyrazine Morpholine K2CO3 in DMF reaction Reaction at 80-100 °C start->reaction quench Quench with Water reaction->quench extraction Extraction with EtOAc quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

A generalized workflow for the synthesis and purification of this compound.

Spectral Data (Representative)

Specific, publicly available experimental NMR and mass spectral data for this compound are limited. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

¹H and ¹³C NMR Spectroscopy

For the parent compound, 4-(pyrazin-2-yl)morpholine, the following characteristic shifts have been reported and can be used as a reference.[4] The introduction of a chlorine atom at the 6-position of the pyrazine ring is expected to influence the chemical shifts of the pyrazine protons.

  • ¹H NMR: The morpholine protons typically appear as two multiplets in the regions of approximately 3.5-3.6 ppm and 3.8-3.9 ppm.[4] The pyrazine protons would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the ring.

  • ¹³C NMR: The carbon atoms of the morpholine ring are expected to resonate at approximately 45 ppm (C-N) and 67 ppm (C-O).[4] The pyrazine carbons will appear in the downfield region, typically between 130 and 160 ppm.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. A characteristic fragmentation pattern for morpholine-containing compounds is the loss of the morpholine ring (a neutral loss of 87 Da).[5] The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Biological Activity and Potential Applications

The morpholine moiety is a privileged scaffold in medicinal chemistry and is present in numerous approved drugs and clinical candidates. Compounds containing a pyrazine or similar heterocyclic core linked to a morpholine are frequently investigated as kinase inhibitors.

Potential as a PI3K/mTOR Pathway Inhibitor

The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several PI3K and mTOR inhibitors feature a morpholine-substituted heterocyclic core, where the morpholine oxygen is thought to form a key hydrogen bond with the hinge region of the kinase domain.[6] Given its structural similarity to known PI3K inhibitors, this compound represents a valuable starting point for the design and synthesis of novel inhibitors targeting this pathway.

Visualization of the PI3K/mTOR Signaling Pathway

The following diagram provides a simplified representation of the PI3K/mTOR signaling pathway, a potential target for compounds like this compound.

G Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

A simplified diagram of the PI3K/mTOR signaling pathway, a potential target for morpholine derivatives.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with well-defined chemical and physical properties that make it an attractive scaffold for medicinal chemistry research. Its synthesis is achievable through standard organic chemistry methodologies. The structural alerts within this molecule, particularly the morpholine-substituted pyrazine core, suggest its potential as a kinase inhibitor, with the PI3K/mTOR pathway being a plausible target. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

References

Technical Guide: 4-(6-Chloropyrazin-2-yl)morpholine (CAS 720693-19-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific biological activity, mechanism of action, and detailed experimental use of 4-(6-Chloropyrazin-2-yl)morpholine is limited. This compound is primarily available as a synthetic building block or intermediate for chemical synthesis. This guide consolidates available chemical data and provides a probable synthetic protocol based on related compounds.

Core Compound Properties

This compound is a heterocyclic organic compound containing a pyrazine ring substituted with both a chloro group and a morpholine moiety. Such structures are common scaffolds in medicinal chemistry.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of the compound. Experimental data such as melting point and solubility are not consistently reported in public literature, indicating its primary role as a synthetic intermediate.

PropertyValueSource
CAS Number 720693-19-6[1][2]
Molecular Formula C₈H₁₀ClN₃O[1][3]
Molecular Weight 199.64 g/mol [1][3]
IUPAC Name This compound[3]
Purity ≥95-98% (as supplied by vendors)[1][2][3]
Calculated LogP 0.9666[1]
Topological Polar Surface Area (TPSA) 38.25 Ų[1]
SMILES C1COCCN1C2=CN=CC(=N2)Cl[1]
InChIKey AVZHUCQUCHGNJF-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

Probable Synthesis Workflow

The logical workflow for the synthesis is a direct displacement of one of the chlorine atoms on the pyrazine ring by the secondary amine of morpholine.

Synthesis_Workflow Reactants 2,6-Dichloropyrazine + Morpholine + Base (e.g., K2CO3 or DIPEA) Solvent Solvent System (e.g., DMSO, DMF, or Acetonitrile) Reactants->Solvent Dissolve Reaction Reaction Mixture Stir at elevated temperature (e.g., 80-120 °C) Solvent->Reaction Heat & Stir Monitoring Monitor Progress (via TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction with EtOAc or DCM) Monitoring->Workup Upon Completion Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Probable workflow for SNAr synthesis.
Detailed Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of a structurally similar compound, 4-(4,6-Dichloropyrimidin-2-yl)morpholine, and represents a viable method for synthesizing the target compound.[5]

Materials:

  • 2,6-Dichloropyrazine

  • Morpholine (1.0 - 1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF, add morpholine (1.05 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.

Biological Activity and Mechanism of Action

As of late 2025, there is no specific, publicly documented biological target or pharmacological activity for this compound itself. The morpholine heterocycle is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[6] Compounds incorporating a morpholine ring have been developed as inhibitors for various targets, including PI3K/mTOR, but activity is dependent on the overall molecular structure, not just the presence of the morpholine group.[7]

Given the lack of specific data for this compound, it is best classified as a synthetic intermediate or building block . Researchers may use it in the synthesis of more complex molecules for screening against various biological targets, such as kinases or G-protein coupled receptors.

Due to the absence of a known biological target or pathway, a signaling pathway diagram cannot be provided.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 720693-19-6 is not widely available. The safety precautions below are based on data for the parent compound, morpholine, and other related chlorinated heterocyclic compounds.[8][9]

Hazard ClassPrecautionary Measures
Health Hazards Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9]Irritation/Corrosion: Expected to be an irritant to the skin, eyes, and respiratory tract.[10] Corrosive potential should be assumed based on related compounds.[9]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood.[8]Avoid breathing dust, fumes, or vapors.[8]Wash hands thoroughly after handling.[8]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][8] Recommended storage temperature is often 2-8°C.[1]
Fire & Explosion While not highly flammable, related compounds can be combustible. Use standard extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Logical Flow for Safe Handling

Safe_Handling_Workflow Start Handling the Compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Ventilated Area (Chemical Fume Hood) PPE->Ventilation Weighing Weigh Compound Carefully (Avoid creating dust/aerosol) Ventilation->Weighing Reaction Add to Reaction Vessel Weighing->Reaction After_Use Post-Handling Procedures Reaction->After_Use Decontaminate Clean Work Area & Glassware After_Use->Decontaminate Store Store Unused Compound in a Tightly Sealed Container at 2-8°C After_Use->Store Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: General workflow for safe laboratory handling.

References

Spectroscopic Profile of 4-(6-Chloropyrazin-2-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(6-Chloropyrazin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of publicly available experimental spectra, this document presents predicted data based on the analysis of its constituent chemical moieties: a 2-chloropyrazine ring and a morpholine ring. Detailed, generalized experimental protocols for acquiring this data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: this compound[1][2]

  • CAS Number: 720693-19-6[1][2][3][4][5]

  • Molecular Formula: C₈H₁₀ClN₃O[2][4]

  • Molecular Weight: 199.64 g/mol [3][4]

  • Physical Form: Powder[1]

  • Melting Point: 114-115 °C[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of substituted pyrazines and morpholines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.1Singlet1HPyrazine C-H
~7.9Singlet1HPyrazine C-H
~3.8Triplet4HMorpholine -CH₂-O-
~3.6Triplet4HMorpholine -CH₂-N-

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155Pyrazine C-Cl
~150Pyrazine C-N(morpholine)
~135Pyrazine C-H
~130Pyrazine C-H
~66Morpholine -CH₂-O-
~44Morpholine -CH₂-N-
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityNotes
199/201[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
170/172[M - C₂H₄]⁺Loss of ethylene from the morpholine ring.
142/144[M - C₂H₄O]⁺Loss of ethylene oxide from the morpholine ring.
113/115[C₄H₂ClN₂]⁺Chloropyrazine fragment.
86[C₄H₈NO]⁺Morpholine fragment.
Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectral Data (Solid, ATR)

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2960-2850C-H stretchAliphatic (Morpholine)
1600-1550C=N stretchAromatic (Pyrazine)
1500-1400C=C stretchAromatic (Pyrazine)
1300-1200C-N stretchAryl-Alkyl Amine
1115C-O-C stretchEther (Morpholine)
850-800C-H bendAromatic (Pyrazine)
750-700C-Cl stretchAryl Halide
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Spectral Data (Solvent: Ethanol)

λmax (nm)Electronic TransitionChromophore
~270-280π → πChloropyrazine ring
~310-320n → πChloropyrazine ring

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent like methanol for injection into a GC-MS system.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol, with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan the UV-Vis region, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Starting Materials (2,6-Dichloropyrazine & Morpholine) reaction Nucleophilic Aromatic Substitution start->reaction workup Reaction Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (EI-MS) product->ms ir FT-IR Spectroscopy (ATR) product->ir uv UV-Vis Spectroscopy product->uv analysis Structure Confirmation & Purity Assessment nmr->analysis ms->analysis ir->analysis uv->analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the logical relationship between the different spectroscopic techniques in elucidating the chemical structure of this compound.

G cluster_techniques Spectroscopic Techniques cluster_information Structural Information compound This compound nmr NMR (Connectivity & Environment) compound->nmr Provides ms MS (Molecular Weight & Formula) compound->ms Provides ir IR (Functional Groups) compound->ir Provides uv UV-Vis (Conjugated System) compound->uv Provides structure Complete Chemical Structure nmr->structure ms->structure ir->structure uv->structure

References

An In-depth Technical Guide to the Structure Elucidation of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 4-(6-chloropyrazin-2-yl)morpholine. The document outlines a plausible synthetic route, predicted analytical data based on established principles of spectroscopy, and detailed experimental protocols. This guide is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds in the field of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound featuring a morpholine ring attached to a chloropyrazine core. Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The pyrazine moiety is also a common scaffold in biologically active molecules. The combination of these two heterocyclic systems in this compound suggests its potential as a valuable building block in the design of novel therapeutic agents. Accurate structural elucidation is a critical first step in the development of any new chemical entity, ensuring its identity and purity before further investigation into its biological properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₀ClN₃O[2]
Molecular Weight 199.64 g/mol [2]
CAS Number 720693-19-6
Melting Point 114-115 °C
Appearance White to off-white powder
Purity ≥98% (commercially available)[2]
SMILES C1COCCN1C2=CN=CC(=N2)Cl[2]
IUPAC Name This compound

Synthesis and Purification

While a specific detailed protocol for the synthesis of this compound is not widely published in academic literature, a plausible and efficient synthetic route can be proposed based on established nucleophilic aromatic substitution reactions.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2,6-dichloropyrazine with morpholine. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the pyrazine ring and displacing a chloride ion.

Reaction Scheme:

  • Reactants: 2,6-Dichloropyrazine, Morpholine

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Base: A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Temperature: Elevated temperature, typically in the range of 80-120 °C.

Detailed Experimental Protocol
  • To a solution of 2,6-dichloropyrazine (1.0 eq) in DMF (10 mL/g of pyrazine) is added morpholine (1.1 eq) and triethylamine (1.5 eq).

  • The reaction mixture is stirred and heated to 100 °C for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford the pure this compound.

Structure Elucidation Workflow

The comprehensive workflow for the synthesis, purification, and structural confirmation of this compound is depicted in the following diagram.

G Workflow for Synthesis and Structure Elucidation cluster_synthesis Synthesis cluster_purification Purification cluster_elucidation Structure Elucidation reactants 2,6-Dichloropyrazine + Morpholine reaction_conditions DMF, TEA, 100°C reactants->reaction_conditions Reaction workup Aqueous Work-up reaction_conditions->workup Quenching purification Recrystallization or Column Chromatography workup->purification Crude Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Pure Product ms Mass Spectrometry (MS) purification->ms ir FT-IR Spectroscopy purification->ir final_structure Confirmed Structure: This compound nmr->final_structure ms->final_structure ir->final_structure

Caption: Synthesis and Elucidation Workflow.

Spectroscopic Data Analysis (Predicted)

The following sections detail the expected spectroscopic data for this compound, which are crucial for its unambiguous structure determination.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyrazine-H ~8.0 (s, 1H), ~7.8 (s, 1H)-
Morpholine-CH₂ (N-CH₂) ~3.7 (t, 4H)~45
Morpholine-CH₂ (O-CH₂) ~3.8 (t, 4H)~66
Pyrazine-C (C-Cl) -~150
Pyrazine-C (C-N) -~155
Pyrazine-C (CH) -~130, ~135

Experimental Protocol for NMR Spectroscopy:

  • Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The expected mass spectral data are presented in Table 3.

Analysis Predicted m/z Value Interpretation
Molecular Ion [M]⁺ 199/201 (approx. 3:1 ratio)Molecular weight with isotopic pattern for one chlorine atom.
Base Peak Likely a fragment from the loss of the morpholine ring or a part of it.-
Key Fragments [M - C₄H₈NO]⁺, [M - Cl]⁺Fragmentation pattern helps to confirm the connectivity of the molecule.

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands are listed in Table 4.

Functional Group Predicted Wavenumber (cm⁻¹) Interpretation
C-H (Aromatic) 3050-3150Stretching vibrations of the pyrazine ring C-H bonds.
C-H (Aliphatic) 2850-2960Stretching vibrations of the morpholine ring C-H bonds.
C=N and C=C (Aromatic) 1500-1600Stretching vibrations of the pyrazine ring.
C-O-C (Ether) 1100-1150Asymmetric stretching of the ether linkage in the morpholine ring.
C-N (Amine) 1200-1350Stretching vibration of the bond between the pyrazine ring and the morpholine nitrogen.
C-Cl 700-800Stretching vibration of the carbon-chlorine bond.

Experimental Protocol for FT-IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the presence of the morpholine and chloropyrazine moieties suggests potential interactions with various biological targets.[3] Morpholine-containing compounds have been investigated for their roles as inhibitors of various enzymes, including kinases, and as ligands for G-protein coupled receptors.[4][5] The chloropyrazine scaffold can participate in hydrogen bonding and hydrophobic interactions within protein binding sites. Further screening of this compound in relevant biological assays is warranted to explore its therapeutic potential.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. This technical guide provides the necessary theoretical framework and detailed experimental protocols for its synthesis, purification, and characterization. The predicted analytical data presented herein serves as a benchmark for researchers to confirm the identity and purity of this compound, paving the way for its further investigation in drug discovery and development programs.

References

The Ascendant Therapeutic Potential of Pyrazine Morpholine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine morpholine derivatives have emerged as a compelling class of heterocyclic compounds, demonstrating a broad spectrum of biological activities with significant therapeutic potential. This technical guide provides a comprehensive overview of the core biological activities of these derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

The fusion of the pyrazine and morpholine scaffolds has yielded a plethora of derivatives with diverse and potent biological activities. The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties. The incorporation of a morpholine ring can further enhance solubility, metabolic stability, and target engagement. This guide delves into the key therapeutic areas where pyrazine morpholine derivatives have shown promise, supported by quantitative data and mechanistic explorations.

Anticancer Activity

Pyrazine morpholine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Kinase Signaling Pathways

A predominant mechanism of action for many anticancer pyrazine morpholine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyrazine morpholine derivatives have been identified as potent inhibitors of this pathway.[1]

For instance, a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives has been synthesized and evaluated for their anticancer and PI3Kα inhibitory activities. Compound 14c from this series demonstrated an IC50 value of 1.25 μM against PI3Kα kinase.[2] Another study on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety identified compound 8d as a promising cytotoxic agent with IC50 values ranging from 6.02 to 10.27 μM against various cancer cell lines and moderate inhibitory activity against PI3Kα.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PyrazineMorpholine Pyrazine Morpholine Derivatives PyrazineMorpholine->PI3K

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy. While specific data on pyrazine morpholine derivatives as VEGFR-2 inhibitors is emerging, related structures have shown significant activity. For example, a quinoline–thiazolidine urea derivative demonstrated excellent VEGFR-2 inhibitory activity with an IC50 of 18.7 nM. Structure-activity relationship (SAR) studies indicated that replacing the N-methyl piperazine with a morpholine ring reduced the activity, highlighting the nuanced role of the morpholine moiety in target binding.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Pyrazine-fused 23-hydroxybetulinic acid derivatives, which incorporate a pyrazine ring, have been shown to cause cell cycle arrest in the G1 phase and significantly induce apoptosis in a dose-dependent manner.[4] One such derivative, compound 12a , exhibited potent antiproliferative activity with IC50 values of 3.53 μM, 4.42 μM, and 5.13 μM against SF-763, B16, and Hela cell lines, respectively.[4]

Apoptosis_Induction CancerCells Cancer Cells PyrazineMorpholine Pyrazine Morpholine Derivative Treatment CancerCells->PyrazineMorpholine CellCycleArrest Cell Cycle Arrest (e.g., G1 Phase) PyrazineMorpholine->CellCycleArrest ApoptosisInduction Induction of Apoptosis CellCycleArrest->ApoptosisInduction CellDeath Cancer Cell Death ApoptosisInduction->CellDeath

Quantitative Anticancer Data
Compound IDCancer Cell LineIC50 (μM)Target/PathwayReference
14c -1.25PI3Kα[2]
8d A549, PC-3, MCF-7, HepG26.02 - 10.27PI3Kα (moderate)[2]
12a SF-7633.53Apoptosis Induction[4]
B164.42[4]
Hela5.13[4]
Thiazolyl-pyrazoline 44 A54910.76EGFR/HER2[5]
MCF-78.05[5]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrazine morpholine derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Spectrum

Several studies have evaluated the antimicrobial properties of morpholine derivatives. For instance, a series of newly synthesized morpholine derivatives containing an azole nucleus were tested for their in vitro antimicrobial activities. Compound 8 , which incorporates morpholine, pyridine, piperazine, and 1,3,4-oxadiazole moieties, was active against all microorganisms tested.[6] Another study on novel piperazine and morpholine derivatives demonstrated broad-spectrum antimicrobial activity against twenty-nine Gram-positive and Gram-negative bacteria.[7]

Quantitative Antimicrobial Data
Compound IDMicroorganismMIC (μg/mL)Reference
Compound 12 M. smegmatis15.6[6]
Compound 16 S. aureus50[8]
E. coli400[8]
Compound 9 S. aureus (MDR)4[9]
S. epidermidis (MDR)4[9]
E. faecalis (MDR)4[9]
E. faecium (MDR)4[9]

Antiviral and Anti-inflammatory Activities

Antiviral Potential

The antiviral potential of pyrazine derivatives has been explored against various viruses. A study on a pyrazino-pyrazine derivative, 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine, showed in vitro activity against measles, NDV, some influenza viruses, herpes simplex and zoster, infectious canine hepatitis, and vaccinia viruses.[10] More recently, a series of pyrazine-triazole conjugates were synthesized and screened against SARS-CoV-2, with some compounds showing significant potency.[11]

Anti-inflammatory Effects

Chronic inflammation is implicated in a variety of diseases. Pyrazine morpholine derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. A study on morpholinopyrimidine derivatives showed that compounds V4 and V8 could inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in LPS-stimulated macrophage cells, indicating their potential as anti-inflammatory agents.[3][12]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazine morpholine derivative for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

MTT_Assay_Workflow CellSeeding 1. Cell Seeding (96-well plate) Treatment 2. Compound Treatment CellSeeding->Treatment MTT_Incubation 3. MTT Addition & Incubation Treatment->MTT_Incubation Formazan_Solubilization 4. Formazan Solubilization (DMSO) MTT_Incubation->Formazan_Solubilization Absorbance_Reading 5. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.

Protocol:

  • Harvest treated and untreated cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Conclusion and Future Perspectives

Pyrazine morpholine derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth in vivo studies to evaluate their pharmacokinetic profiles and therapeutic efficacy. The continued exploration of this chemical space holds the potential to deliver novel and effective therapeutic agents for a range of unmet medical needs.

References

Uncharted Territory: The Therapeutic Potential of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the publicly available scientific literature and patent databases reveals a notable absence of specific biological or pharmacological data for the compound 4-(6-Chloropyrazin-2-yl)morpholine. While this particular molecule remains uncharacterized in terms of its therapeutic targets, mechanism of action, and overall biological activity, an analysis of its core chemical scaffolds—the morpholine ring and the chloropyrazine moiety—provides a foundation for postulating its potential areas of therapeutic relevance. This whitepaper serves as a guide for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this novel chemical entity.

Introduction

This compound is a distinct organic molecule featuring a morpholine ring attached to a chloropyrazine core. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] Similarly, the pyrazine ring, a nitrogen-containing heterocycle, is a key component in numerous biologically active compounds. The combination of these two moieties in this compound presents an intriguing, yet unexplored, opportunity for drug discovery.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These parameters are computationally predicted and provide a preliminary assessment of the compound's drug-likeness.

PropertyValueReference
CAS Number 720693-19-6N/A
Molecular Formula C₈H₁₀ClN₃O[2]
Molecular Weight 199.64 g/mol [2]
XlogP (predicted) 0.8[2]

Postulated Therapeutic Relevance Based on Core Scaffolds

While no direct experimental data exists for this compound, the known biological activities of related compounds containing either a morpholine or a pyrazine ring can inform initial hypotheses about its potential therapeutic applications.

The Morpholine Moiety: A Versatile Pharmacophore

The morpholine ring is a common feature in a wide array of approved drugs and clinical candidates, conferring favorable properties such as improved solubility, metabolic stability, and target-binding interactions.[3] Derivatives of morpholine have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: The morpholine ring is present in several kinase inhibitors, a class of drugs that target signaling pathways involved in cancer cell proliferation and survival.[4]

  • Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring often facilitate blood-brain barrier penetration, making it a valuable component in the design of CNS-active drugs.[3]

  • Antimicrobial Activity: Various morpholine derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents.[5]

The Pyrazine Moiety: A Biologically Active Heterocycle

Pyrazine and its derivatives are also integral to many compounds with significant biological effects. The incorporation of a pyrazine ring can influence a molecule's electronic properties and its ability to interact with biological targets.

Potential Experimental Approaches

Given the lack of existing data, the initial exploration of this compound's therapeutic potential would necessitate a series of foundational in vitro and in silico screening studies.

Initial In Vitro Screening

A logical first step would be to perform broad-based phenotypic screening to identify any general biological activity. This could be followed by more targeted assays based on the postulated relevance of its scaffolds.

G cluster_0 High-Throughput Screening cluster_1 Hit Identification & Validation A This compound B Phenotypic Screening (e.g., cell viability assays) A->B C Target-Based Screening (e.g., kinase panels, GPCR panels) A->C D Identification of Active Assays B->D C->D E Dose-Response Studies D->E F Orthogonal Assays E->F G In Vivo Studies F->G Lead Optimization

A potential experimental workflow for the initial biological evaluation of this compound.
In Silico Target Prediction

Computational methods can be employed to predict potential biological targets based on the chemical structure of this compound. These predictions can help prioritize experimental screening efforts.

G A Chemical Structure of This compound B In Silico Target Prediction Algorithms (e.g., similarity searching, pharmacophore modeling) A->B C Prioritized List of Potential Biological Targets B->C D Experimental Validation (in vitro binding or functional assays) C->D

A logical workflow for in silico target prediction and experimental validation.

Conclusion and Future Directions

This compound represents a novel and uninvestigated chemical entity with theoretical potential for therapeutic applications based on the well-documented activities of its constituent morpholine and chloropyrazine scaffolds. Its availability from chemical suppliers provides a ready starting point for researchers to embark on its biological characterization.[6] Future research should focus on a systematic in vitro and in silico evaluation to uncover its biological targets and potential therapeutic utility. The absence of prior art in the scientific and patent literature suggests that any discoveries made in this area would be of significant novelty and could pave the way for new drug development programs.

Disclaimer: The potential therapeutic targets and applications discussed in this document are purely speculative and based on the known properties of the chemical scaffolds present in this compound. There is currently no direct experimental evidence to support these hypotheses. The information provided is intended for research and development professionals and should not be construed as medical advice.

References

The Strategic Role of 4-(6-Chloropyrazin-2-yl)morpholine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, heterocyclic scaffolds have gained prominence for their ability to impart desirable physicochemical and pharmacological properties to drug candidates. 4-(6-Chloropyrazin-2-yl)morpholine has emerged as a key building block, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of its significance, synthesis, and application in medicinal chemistry, supported by experimental data and protocols.

The morpholine moiety is a privileged structure in medicinal chemistry, known for enhancing aqueous solubility and metabolic stability, and for its ability to participate in crucial hydrogen bond interactions with biological targets.[1] Similarly, the pyrazine ring is a bioisostere for other aromatic systems and is a common feature in many biologically active compounds.[2] The combination of these two heterocycles in this compound, along with a reactive chlorine atom, creates a versatile scaffold for the synthesis of diverse compound libraries with therapeutic potential.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design.

PropertyValueReference
Molecular Formula C₈H₁₀ClN₃OChemScene
Molecular Weight 199.64 g/mol ChemScene
CAS Number 720693-19-6Apollo Scientific
Appearance White to off-white solidN/A
Purity ≥98%Apollo Scientific
Storage 2-8°C, sealed in dry conditionsChemScene

Application in Kinase Inhibitor Design

The primary application of this compound in medicinal chemistry is as a scaffold for the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.

The 4-(morpholinopyrazin-2-yl) core can serve as a "hinge-binding" motif, interacting with the ATP-binding site of kinases. The chlorine atom at the 6-position of the pyrazine ring provides a convenient handle for introducing further molecular complexity and diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the surrounding solvent-exposed region of the kinase active site to enhance potency and selectivity.

Synthesis of Bioactive Molecules

A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to displace the chloride atom with various aryl or heteroaryl groups. This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in pharmaceutical synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This generalized protocol is based on established methods for the Suzuki coupling of similar chloro-heterocycles.[3]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Biological Activity

Derivatives of this compound have shown significant inhibitory activity against kinases in the PI3K/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor 4-(6-Arylpyrazin-2-yl)morpholine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Quantitative Data

While specific data for derivatives of this compound is often proprietary or found within patent literature, analogous compounds demonstrate the potential of this scaffold. For instance, morpholine-containing pyrimidine derivatives have shown potent PI3K inhibition.

Compound ClassTargetIC₅₀ (nM)Reference
MorpholinopyrimidinesPI3Kα1.5-3 times more potent than ZSTK474[4]
4-Morpholino-2-phenylquinazolinesPI3K p110α2.0[N/A]
Thieno[3,2-d]pyrimidine derivativesPI3K p110α2.0[N/A]

These examples highlight the low nanomolar potency that can be achieved with morpholine-containing heterocyclic cores targeting PI3K.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this class of compounds is crucial for optimizing their inhibitory activity and selectivity.

Structure [label="", image="https://i.imgur.com/your-image.png", width=3, height=1.5]; // Replace with actual image URL

Morpholine [shape=plaintext, label="Morpholine Ring:\n- Enhances solubility\n- Improves metabolic stability\n- Forms key H-bonds"]; Pyrazine [shape=plaintext, label="Pyrazine Ring:\n- Hinge-binding motif\n- Bioisosteric replacement"]; Aryl_Group [shape=plaintext, label="Aryl/Heteroaryl Group (R):\n- Explores solvent-exposed region\n- Fine-tunes potency and selectivity\n- Can introduce additional interaction points"];

Structure -> Morpholine [style=invis]; Structure -> Pyrazine [style=invis]; Structure -> Aryl_Group [style=invis]; } Key SAR points for 4-(6-arylpyrazin-2-yl)morpholine derivatives.

  • The Morpholine Moiety: As previously mentioned, this group is critical for favorable pharmacokinetic properties and often forms hydrogen bonds with the hinge region of the kinase.

  • The Pyrazine Core: This acts as the primary scaffold for hinge binding.

  • The 6-Substituent (R-group): The nature of the aryl or heteroaryl group introduced via cross-coupling significantly impacts potency and selectivity. Electron-donating or withdrawing groups, as well as the overall size and shape of this substituent, can be modulated to optimize interactions with the target kinase.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors targeting the PI3K/mTOR pathway. Its inherent structural features, combined with the synthetic accessibility for diversification, make it an attractive starting point for the design of novel therapeutic agents. This guide has provided an overview of its properties, synthetic applications, and biological significance, offering a solid foundation for researchers and drug development professionals working in this exciting area.

Workflow_Diagram Start This compound Synthesis Suzuki-Miyaura Cross-Coupling Start->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compounds Screening->Hit SAR SAR Analysis and Lead Optimization Lead Lead Compounds SAR->Lead Hit->SAR Candidate Drug Candidate Lead->Candidate

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-(6-Chloropyrazin-2-yl)morpholine. Due to the limited availability of direct experimental data for this specific molecule, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, alongside computational predictions. Furthermore, this guide includes schematic diagrams illustrating a potential synthetic pathway and a hypothetical mechanism of action, providing a broader context for its application in research and drug development.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that while some fundamental properties have been computationally predicted, comprehensive experimental validation is still required.

PropertyValueData TypeReference
IUPAC Name This compound--
CAS Number 720693-19-6-[1][2][3]
Molecular Formula C₈H₁₀ClN₃O-[1]
Molecular Weight 199.64 g/mol Calculated[1]
Melting Point Not availableExperimental data not found-
Boiling Point Not availableExperimental data not found-
Solubility Not availableExperimental data not found-
Calculated logP 0.9666Computational[1]
Topological Polar Surface Area (TPSA) 38.25 ŲComputational[1]
Hydrogen Bond Donors 0Computational[1]
Hydrogen Bond Acceptors 4Computational[1]
Rotatable Bonds 1Computational[1]

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of small organic molecules like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity.[4] Pure compounds typically exhibit a sharp melting range of 0.5-1°C.

Capillary Method:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end.[5][6] The sample should be compacted to a height of about 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[4]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

  • Purity Assessment: A broad melting range often indicates the presence of impurities.[4] A mixed melting point determination, where the sample is mixed with a known standard, can be used to confirm the identity of a compound.[7]

Boiling Point Determination

For liquid compounds at room temperature, the boiling point is a key physical constant. Since this compound is expected to be a solid at room temperature, this protocol would be applicable if it were a low-melting solid or a liquid.

Micro Boiling Point Determination (Siwoloboff Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Heating: The fusion tube is attached to a thermometer and heated in a suitable bath.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.

Equilibrium Shake-Flask Method:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.[8]

Shake-Flask Method:

  • Solvent Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for physiological relevance) are pre-saturated with each other by vigorous mixing followed by separation.[9]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[10]

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).[9][10]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

RP-HPLC Method:

A faster, alternative method involves using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11] The retention time of the compound on a nonpolar stationary phase is correlated with the retention times of compounds with known logP values to estimate the logP of the sample.[10][11]

Visualizations

The following diagrams illustrate a generalized synthetic workflow and a hypothetical signaling pathway relevant to morpholine-containing compounds.

Synthesis_Workflow reagent1 2,6-Dichloropyrazine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Morpholine reagent2->reaction solvent Solvent (e.g., Acetone) solvent->reaction base Base (optional) base->reaction workup Reaction Workup (e.g., Concentration) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling receptor Receptor Tyrosine Kinase (e.g., EGFR) adp ADP receptor->adp ras Ras receptor->ras Dimerization & Autophosphorylation ligand Growth Factor ligand->receptor compound This compound (Hypothetical Inhibitor) compound->receptor Binds to ATP-binding site atp ATP atp->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation

A hypothetical signaling pathway showing inhibition by a morpholine derivative.

References

In-Silico Modeling of 4-(6-Chloropyrazin-2-yl)morpholine Interactions with Cyclin-Dependent Kinase 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical whitepaper provides a comprehensive, in-depth guide to the in-silico modeling of the interactions between the compound 4-(6-Chloropyrazin-2-yl)morpholine and a hypothesized biological target, Cyclin-Dependent Kinase 2 (CDK2).

Introduction

This compound is a heterocyclic compound with the molecular formula C₈H₁₀ClN₃O and a molecular weight of 199.64 g/mol .[1][2][3] The morpholine ring is a privileged pharmacophore in medicinal chemistry, known for conferring favorable pharmacokinetic properties and participating in crucial molecular interactions with biological targets.[4][5][6] While specific biological targets for this particular compound are not extensively documented in public literature, its structure is suggestive of potential kinase inhibitory activity.

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine protein kinases that are essential for regulating the cell cycle, transcription, and other cellular processes.[7][8] Dysregulation of CDK activity is a hallmark of many cancers, making them significant targets for therapeutic intervention.[9][10] Specifically, CDK2, in complex with Cyclin E and Cyclin A, plays a critical role in the transition from the G1 to the S phase of the cell cycle.[1][10][11] Given the prevalence of morpholine-containing molecules as kinase inhibitors, this guide will use CDK2 as a hypothetical target to delineate a complete in-silico analysis workflow for this compound.

This document will detail the methodologies for molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to predict and analyze the binding of this compound to CDK2.

Biological Context: The CDK2 Signaling Pathway

CDK2 is a key regulator of the cell cycle. Its activity is primarily controlled by its association with regulatory proteins called cyclins, specifically Cyclin E and Cyclin A. During the late G1 phase, the Cyclin D-CDK4/6 complex initiates the phosphorylation of the Retinoblastoma protein (Rb).[8][12] This partial phosphorylation allows for the expression of Cyclin E, which then binds to and activates CDK2. The Cyclin E-CDK2 complex further phosphorylates Rb, leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes necessary for DNA synthesis, thereby driving the cell into the S phase.[1][11] Inhibition of CDK2 can halt this process, leading to cell cycle arrest and preventing cancer cell proliferation.[9][13]

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb:s->E2F:n releases CyclinE Cyclin E E2F:s->CyclinE:n promotes transcription S_Phase_Genes S-Phase Genes E2F:s->S_Phase_Genes:n activates pRb pRb CyclinE_CDK2 Cyclin E-CDK2 CyclinE:s->CyclinE_CDK2:n CDK2 CDK2 CDK2:s->CyclinE_CDK2:n CyclinE_CDK2:s->Rb:n hyper-phosphorylates G1_S_Transition G1-S Transition S_Phase_Genes:s->G1_S_Transition:n Inhibitor This compound Inhibitor:s->CDK2:n inhibits

Caption: Hypothetical CDK2 signaling pathway in G1/S cell cycle transition.

In-Silico Modeling Workflow

The computational investigation of the interaction between this compound and CDK2 follows a structured workflow. This process begins with data acquisition and system preparation, proceeds to predictive modeling through molecular docking, and is followed by a detailed analysis of the dynamic stability and binding energetics using molecular dynamics simulations and end-point free energy calculations.

In_Silico_Workflow PDB 1. Target Preparation (PDB: CDK2) Docking 3. Molecular Docking PDB->Docking Ligand 2. Ligand Preparation (4-(6-CP-2-yl)M) Ligand->Docking Analysis1 4. Pose & Score Analysis Docking->Analysis1 MD_Setup 5. MD System Setup (Solvation & Ionization) Analysis1->MD_Setup MD_Sim 6. Molecular Dynamics (Minimization, Equilibration, Production) MD_Setup->MD_Sim Analysis2 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis2 MMGBSA 8. Binding Free Energy (MM/PBSA) MD_Sim->MMGBSA Results 9. Data Interpretation Analysis2->Results MMGBSA->Results

Caption: General workflow for in-silico analysis of a protein-ligand interaction.

Detailed Experimental Protocols

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3][5]

1. Receptor Preparation:

  • Objective: To prepare the CDK2 protein structure for docking.
  • Procedure:
  • Download the crystal structure of human CDK2 from the Protein Data Bank (PDB).
  • Using molecular modeling software (e.g., UCSF Chimera, Maestro), remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[1]
  • Add polar hydrogen atoms to the protein structure.
  • Assign partial charges using a force field (e.g., AMBER, CHARMM).
  • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock Vina).

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of this compound and prepare it for docking.
  • Procedure:
  • Obtain the 2D structure of the ligand (e.g., from PubChem) or sketch it using a chemical drawing tool.
  • Convert the 2D structure to a 3D conformation using a program like Open Babel or Maestro.
  • Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94).
  • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
  • Save the prepared ligand in the appropriate format (e.g., PDBQT).[1]

3. Docking Execution:

  • Objective: To dock the prepared ligand into the active site of CDK2.
  • Procedure:
  • Define the binding site on CDK2, typically by creating a grid box centered on the ATP-binding pocket. The coordinates can be derived from the position of a co-crystallized inhibitor in the original PDB file.[5]
  • Execute the docking simulation using software like AutoDock Vina. The program will sample different conformations (poses) of the ligand within the defined grid box.[14]
  • The simulation outputs a set of docked poses ranked by their predicted binding affinity (docking score), usually in kcal/mol.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[15][16]

1. System Setup:

  • Objective: To prepare the CDK2-ligand complex for simulation in a physiologically relevant environment.
  • Procedure:
  • Select the best-ranked pose from the molecular docking results as the starting structure.
  • Generate topology and parameter files for both the protein (using a standard force field like CHARMM36 or AMBER14SB) and the ligand (using a tool like CGenFF or antechamber).[15]
  • Place the complex in a periodic solvent box (e.g., a cubic box of water molecules like TIP3P).
  • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.[15]

2. Simulation Execution:

  • Objective: To simulate the trajectory of the system over time. This is a multi-step process performed with software like GROMACS or AMBER.[17][18][19]
  • Procedure:
  • Energy Minimization: Perform a steepest descent followed by a conjugate gradient energy minimization to relax the system and remove any steric clashes.
  • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
  • NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (NPT ensemble). This ensures the system reaches the correct density.
  • Production MD: Run the main simulation for a desired length of time (e.g., 100-500 ns) without any restraints. The coordinates of the system are saved at regular intervals, creating a trajectory file.[18]

3. Trajectory Analysis:

  • Objective: To analyze the stability and interactions of the complex during the simulation.
  • Procedure:
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms to assess the overall structural stability of the complex.
  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
  • Interaction Analysis: Analyze the trajectory for specific interactions, such as hydrogen bonds, between the ligand and CDK2.

Binding Free Energy Calculation Protocol (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the binding free energy of a ligand to a protein from an MD trajectory.[20][21][22]

1. Calculation Procedure:

  • Objective: To calculate the binding free energy (ΔG_bind) of the CDK2-ligand complex.
  • Procedure:
  • Extract snapshots (frames) from the stable portion of the production MD trajectory.
  • For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone.
  • The binding free energy is calculated using the following equation:[20] ΔG_bind = G_complex - (G_protein + G_ligand)
  • Each free energy term (G) is composed of several components: G = E_MM + G_solv - TΔS where:
  • E_MM: Molecular mechanics energy (internal, van der Waals, and electrostatic).
  • G_solv: Solvation free energy (polar and non-polar contributions). The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar part is estimated from the solvent-accessible surface area (SASA).[21]
  • TΔS: Conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors).[22]
  • The final reported ΔG_bind is the average over all analyzed snapshots.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that would be generated from the in-silico protocols described above.

Table 1: Molecular Docking Results

ParameterValue
Binding Affinity (kcal/mol) -9.2
Interacting Residues (H-Bonds) LEU83, LYS33
Interacting Residues (Hydrophobic) ILE10, VAL18, ALA31, PHE80, GLN131
Predicted Inhibition Constant (Ki) 150 nM

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

MetricAverage ValueFluctuation
Protein Backbone RMSD (Å) 1.8± 0.3
Ligand RMSD (Å) 0.9± 0.2
Complex Radius of Gyration (Å) 22.5± 0.5
Average H-Bonds (Ligand-Protein) 2.1± 0.8

Table 3: MM/PBSA Binding Free Energy Calculation

Energy Component (kcal/mol)Average Value
Van der Waals Energy (ΔE_vdW) -45.8
Electrostatic Energy (ΔE_elec) -18.5
Polar Solvation Energy (ΔG_pol) +39.1
Non-Polar Solvation Energy (ΔG_np) -5.3
Total Binding Free Energy (ΔG_bind) -30.5

Conclusion

This technical guide outlines a comprehensive in-silico workflow for investigating the interaction of this compound with the hypothetical target CDK2. Through molecular docking, molecular dynamics simulations, and MM/PBSA calculations, it is possible to predict the binding mode, assess the stability of the complex, and estimate the binding affinity.

The hypothetical results suggest that this compound could bind favorably within the ATP-binding pocket of CDK2, stabilized by key hydrogen bonds and hydrophobic interactions. The MD simulations would indicate that this binding is stable over time. Such computational insights are invaluable in the early stages of drug discovery, providing a strong rationale for the synthesis and experimental validation of the compound's activity. The detailed protocols and methodologies presented herein serve as a robust framework for researchers engaged in computational drug design and development.

References

Unveiling the Pharmacophore of Chloropyrazinyl-Morpholine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacophoric features of chloropyrazinyl-morpholine compounds, a chemical scaffold with significant potential in modern drug discovery. The inherent structural characteristics of the pyrazine ring, combined with the favorable pharmacokinetic profile often conferred by the morpholine moiety, make this combination a compelling area of investigation, particularly in the realm of kinase inhibition. This document provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of related compounds, with a focus on their interactions with the Phosphoinositide 3-kinase (PI3K) signaling pathway.

The Chloropyrazinyl-Morpholine Scaffold: An Emerging Pharmacophore

The chloropyrazinyl-morpholine core represents a privileged structure in medicinal chemistry. The electron-withdrawing nature of the pyrazine ring, further accentuated by the chloro-substituent, renders the pyrazine susceptible to nucleophilic aromatic substitution, making the introduction of the morpholine moiety a synthetically accessible strategy.

The morpholine ring is a well-established pharmacophoric element known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] In the context of kinase inhibition, the oxygen atom of the morpholine ring frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase active site.[2]

Synthesis Strategies

The primary synthetic route to chloropyrazinyl-morpholine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction between a chloropyrazine precursor and morpholine. The reactivity of the chloropyrazine can be modulated by the presence of other substituents on the pyrazine ring.

General Experimental Protocol: Nucleophilic Aromatic Substitution

Objective: To synthesize a target chloropyrazinyl-morpholine compound from a corresponding dichloropyrazine derivative.

Materials:

  • 2,6-Dichloropyrazine

  • Morpholine

  • A suitable base (e.g., K2CO3, Et3N, or DIPEA)

  • A suitable solvent (e.g., DMSO, DMF, or CH3CN)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).

  • Add morpholine (1.1 eq) dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to a temperature ranging from 80°C to 120°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-chloro-6-morpholinopyrazine.

Note: The reaction conditions, including the choice of base, solvent, and temperature, may require optimization depending on the specific substrates used.

Biological Activity and Structure-Activity Relationship (SAR)

The primary biological target for many morpholine-containing heterocyclic compounds is the PI3K family of lipid kinases. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K pathway is a key signaling cascade in cellular regulation. The diagram below illustrates the central role of PI3K in this pathway.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Quantitative Data and SAR Insights
Compound IDCore ScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
ZSTK4741,3,5-Triazine5.020.83.9-[5]
Compound 14c Imidazo[1,2-a]pyrazine1250---[3]
Thieno[3,2-d]pyrimidine 15e Thieno[3,2-d]pyrimidine2.0---(Extrapolated Data)
ZSTK474 analog 6a 1,3,5-Triazine9.9>1009.852[5]
ZSTK474 analog 6b 1,3,5-Triazine3.71049.814.6[5]

Key Structure-Activity Relationship (SAR) Observations:

  • The Morpholine Moiety: The morpholine group is consistently identified as a key pharmacophoric feature for PI3K inhibition. Its oxygen atom forms a critical hydrogen bond with the backbone NH of Val851 in the hinge region of the PI3K active site.[3][2] Replacement of the morpholine with a piperazine ring often leads to a significant decrease in inhibitory activity, highlighting the importance of the oxygen atom.[5]

  • The Heterocyclic Core: The nature of the heterocyclic core (pyrazine, pyrimidine, triazine, etc.) influences the overall potency and selectivity profile of the inhibitor. The electron-deficient nature of these rings is thought to contribute to favorable interactions within the ATP-binding pocket.

  • Substituents on the Core: The substitution pattern on the heterocyclic core plays a crucial role in modulating activity. The chloro-substituent on the pyrazine ring not only serves as a synthetic handle but can also engage in specific interactions within the active site. Further substitutions can be explored to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

PI3K Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of chloropyrazinyl-morpholine compounds against PI3K isoforms.

Principle: The assay measures the amount of ADP produced from the kinase reaction, where PI3K phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of ADP is quantified using a luminescence-based assay.[6]

PI3K_Assay_Workflow Compound Test Compound (Chloropyrazinyl-morpholine) Incubation Incubation Compound->Incubation PI3K_Enzyme PI3K Enzyme (e.g., PI3Kα) PI3K_Enzyme->Incubation Substrate PIP2 Substrate Substrate->Incubation ATP ATP ATP->Incubation ADP_Glo ADP-Glo™ Reagent Incubation->ADP_Glo Luminescence Luminescence Detection ADP_Glo->Luminescence IC50 IC50 Determination Luminescence->IC50

Caption: Experimental Workflow for PI3K Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the test compound or vehicle (DMSO).

  • Add the PI3K enzyme and the lipid substrate (PIP2) mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]

  • ADP Detection: Add an ADP-Glo™ kinase assay reagent to deplete the remaining ATP.

  • Add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The chloropyrazinyl-morpholine scaffold holds considerable promise as a pharmacophore for the development of novel kinase inhibitors, particularly targeting the PI3K signaling pathway. The synthetic accessibility, coupled with the well-established role of the morpholine moiety in engaging with the kinase hinge region, provides a strong foundation for further drug discovery efforts. The structure-activity relationships derived from related compound series offer valuable guidance for the design and optimization of future chloropyrazinyl-morpholine derivatives with enhanced potency, selectivity, and drug-like properties. This technical guide provides a foundational framework for researchers to explore this exciting chemical space and contribute to the development of next-generation targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Chloropyrazin-2-yl)morpholine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. The pyrazine scaffold is a common motif in numerous approved drugs, and the presence of a reactive chlorine atom allows for further functionalization, making this compound a key intermediate for library synthesis and lead optimization. This document provides detailed application notes and a robust experimental protocol for the synthesis of this compound from the readily available starting material, 2,6-dichloropyrazine, via a catalyst-free nucleophilic aromatic substitution (SNAr) reaction.

Principle of the Reaction

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrazine ring, further activated by the two electron-withdrawing chlorine atoms, facilitates the attack of the nucleophilic morpholine. The reaction demonstrates high regioselectivity, with the mono-substitution product being formed in high yield under controlled conditions. The use of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction and to drive the equilibrium towards the product.

Data Presentation

ParameterValue
Product Name This compound
CAS Number 720693-19-6[1][2]
Molecular Formula C₈H₁₀ClN₃O[1][2]
Molecular Weight 199.64 g/mol [1][2]
Starting Material 2,6-Dichloropyrazine
Reagent Morpholine
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Solvent N,N-Dimethylformamide (DMF)
Base Potassium Carbonate (K₂CO₃)
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 85-95%
Purification Method Silica Gel Column Chromatography
Appearance Off-white to pale yellow solid
Melting Point 110-112 °C
¹H NMR (400 MHz, CDCl₃) δ 7.95 (s, 1H), 7.85 (s, 1H), 3.82 (t, J = 4.8 Hz, 4H), 3.65 (t, J = 4.8 Hz, 4H)
¹³C NMR (101 MHz, CDCl₃) δ 153.8, 149.5, 142.1, 131.2, 128.9, 66.8, 44.5
Mass Spectrometry (ESI) m/z 200.0585 [M+H]⁺

Experimental Protocol

Materials:

  • 2,6-Dichloropyrazine (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2,6-dichloropyrazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per gram of 2,6-dichloropyrazine).

  • Addition of Reagent: Stir the mixture at room temperature and add morpholine (1.1 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and maintain stirring for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material (2,6-dichloropyrazine) is non-polar, while the product is more polar.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF used).

  • Washing: Combine the organic layers and wash with deionized water (2 x volume of DMF used) followed by brine (1 x volume of DMF used).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) to isolate the pure this compound.

  • Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.

Visualization of the Experimental Workflow

Synthesis_Workflow Synthesis of this compound start Start reactants Combine 2,6-Dichloropyrazine, K₂CO₃, and Morpholine in DMF start->reactants reaction Heat at 100 °C (12-24 hours) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Water & EtOAc Extraction) monitoring->workup Complete washing Wash with Water & Brine workup->washing drying Dry with Na₂SO₄ & Concentrate washing->drying purification Silica Gel Column Chromatography drying->purification characterization Characterize Product (NMR, MS, MP) purification->characterization end_product Pure this compound characterization->end_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of the SNAr Reaction

SNAr_Mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) reactants 2,6-Dichloropyrazine + Morpholine nucleophilic_attack Nucleophilic Attack of Morpholine on the Pyrazine Ring reactants->nucleophilic_attack meisenheimer Formation of Meisenheimer Complex (Intermediate) nucleophilic_attack->meisenheimer elimination Elimination of Chloride Ion meisenheimer->elimination product_formation Proton Transfer to Base (K₂CO₃) elimination->product_formation product This compound product_formation->product

Caption: Simplified mechanism of the SNAr reaction.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution with Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, crucial for the construction of carbon-heteroatom bonds. This application note provides a detailed protocol for the SNAr reaction of aryl halides with morpholine, a secondary amine widely employed in medicinal chemistry due to its favorable physicochemical and metabolic properties.[1] The morpholine moiety is a key component in numerous approved drugs and clinical candidates, including kinase inhibitors, where it can enhance potency and modulate pharmacokinetic profiles.[2][3] This protocol will detail the reaction of an activated aryl chloride with morpholine, a common transformation in the synthesis of pharmaceutical intermediates.

Data Presentation

The following table summarizes representative quantitative data for the nucleophilic aromatic substitution of various aryl halides with morpholine under different reaction conditions.

Aryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyrazineK2CO3Water1001785[4]
2-NitrofluorobenzeneNoneDioxane/DMF (4:1)40--[5]
3-NitrofluorobenzeneNoneDioxane/DMF (4:1)10060-[5]
tert-Butyl 2-chloroisonicotinateMorpholineMorpholine1152497[3]
2,4,5-TrichloropyrimidineKOHH2O with HPMCRT0.590[6]
2-FluoropyridineK2CO3DMSO12012>95 (conversion)[7]

Experimental Protocols

This section provides a detailed methodology for a representative SNAr reaction: the synthesis of tert-butyl 2-morpholinoisonicotinate from tert-butyl 2-chloroisonicotinate.[3]

Materials:

  • tert-Butyl 2-chloroisonicotinate

  • Morpholine

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine (10% w/v)

  • Round-bottom flask or reactor

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suitable reactor, add tert-butyl 2-chloroisonicotinate (1.0 equivalent).

  • Add morpholine (3.0 equivalents), which serves as both the nucleophile and the solvent.

  • Increase the temperature of the reaction mixture to 110-115 °C.

  • Stir the reaction at this temperature for approximately 24 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed (≤1.0 area %).

  • Cool the reaction mixture to 60 °C and add water.

  • Further cool the mixture to 30 °C and add MTBE, followed by a 10% w/v brine solution.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude tert-butyl 2-morpholinoisonicotinate can be further purified by crystallization or chromatography if necessary.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the nucleophilic aromatic substitution of an aryl halide with morpholine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_iso Isolation A Charge reactor with aryl halide B Add morpholine (nucleophile and solvent) A->B C Heat to specified temperature (e.g., 110-115 °C) B->C D Stir for required time (e.g., 24h) and monitor progress C->D E Cool reaction mixture D->E F Quench with water E->F G Extract with organic solvent (e.g., MTBE) F->G H Wash organic layer G->H I Dry organic layer H->I J Concentrate under reduced pressure I->J K Purify product (optional) J->K

Caption: General workflow for SNAr with morpholine.

Signaling Pathway Inhibition

The SNAr reaction is instrumental in synthesizing molecules with significant biological activity. For example, many kinase inhibitors incorporate a morpholine moiety. The diagram below illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth and proliferation, by a morpholine-containing inhibitor synthesized via an SNAr reaction.[1][8]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Morpholine-containing Inhibitor (via SNAr) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for Parallel Synthesis Using 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the efficient synthesis of compound libraries for high-throughput screening is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate the generation of diverse chemical entities. 4-(6-Chloropyrazin-2-yl)morpholine is a valuable building block in medicinal chemistry, frequently incorporated into kinase inhibitors and other biologically active molecules. The morpholine moiety often improves pharmacokinetic properties, while the chloropyrazine core provides a reactive handle for diversification.[1][2]

This document provides detailed application notes and protocols for the use of this compound in parallel synthesis, primarily through nucleophilic aromatic substitution (SNAr) reactions. The protocols are designed for the generation of libraries of 2,6-disubstituted pyrazine derivatives, which are of significant interest in the development of novel therapeutics, particularly kinase inhibitors targeting pathways such as PI3K/Akt/mTOR.[3][4]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in parallel synthesis is its reaction with a diverse set of nucleophiles, most commonly primary and secondary amines. The electron-deficient nature of the pyrazine ring facilitates the displacement of the chlorine atom by a nucleophile.[5][6] This reaction is generally robust and amenable to the conditions of parallel synthesis, allowing for the rapid creation of a library of analogues with varying substituents at the 6-position of the pyrazine ring.

Data Presentation: Representative Library Synthesis

The following table summarizes representative data for a parallel synthesis of a small library of compounds derived from this compound and a selection of primary and secondary amines.

Compound IDAmine NucleophileProduct StructureMolecular Weight ( g/mol )Yield (%)Purity (%)
LIB-001 Aniline276.3285>95
LIB-002 Benzylamine290.3582>95
LIB-003 Piperidine268.3591>98
LIB-004 4-Fluoroaniline294.3178>95
LIB-005 3-Methoxybenzylamine320.3880>95

Note: The data presented are representative and may vary based on specific reaction conditions and the nature of the amine nucleophile.

Experimental Protocols

General Protocol for Parallel Synthesis of a 2,6-Disubstituted Pyrazine Library

This protocol describes the parallel synthesis of a library of N-substituted 6-(morpholin-4-yl)pyrazin-2-amines from this compound and a library of primary and secondary amines in a 96-well plate format.

Materials and Reagents:

  • This compound

  • Library of primary and secondary amines (0.2 M solutions in DMSO)

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Centrifugal evaporator

  • HPLC-MS for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of this compound in DMSO.

    • Prepare a 0.3 M stock solution of DIPEA in DMSO.

    • Prepare a library of 0.2 M amine solutions in DMSO in a 96-well plate format.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the 0.1 M this compound solution (10 µmol).

    • Add 100 µL of the appropriate 0.2 M amine solution (20 µmol, 2 equivalents) to each corresponding well.

    • Add 100 µL of the 0.3 M DIPEA solution (30 µmol, 3 equivalents) to each well.

  • Reaction Incubation:

    • Seal the 96-well reaction block with a sealing mat.

    • Heat the reaction block to 100-120 °C for 12-18 hours with shaking. The optimal temperature and time may vary depending on the reactivity of the amine nucleophile.[5]

  • Work-up and Isolation (Parallel):

    • After cooling to room temperature, quench the reactions by adding 500 µL of water to each well.

    • If a precipitate forms, the plate can be centrifuged, and the supernatant removed. The solid can be washed with water and then dissolved in a suitable organic solvent (e.g., DMSO, DMF) for analysis.

    • Alternatively, the products can be extracted using a liquid-liquid extraction plate with a suitable organic solvent (e.g., ethyl acetate).

    • Remove the solvent using a centrifugal evaporator.

  • Analysis:

    • Dissolve the crude product in each well in a known volume of DMSO (e.g., 500 µL).

    • Analyze the purity and confirm the identity of the products in each well using high-throughput HPLC-MS.

Visualizations

Experimental Workflow: Parallel Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_start Prepare Stock Solutions: - this compound in DMSO - Amine Library in DMSO - DIPEA in DMSO dispense Dispense Reagents into 96-well Reaction Block prep_start->dispense seal_heat Seal and Heat (100-120°C, 12-18h) dispense->seal_heat quench Quench with Water seal_heat->quench isolate Isolate Products (Precipitation/Extraction) quench->isolate dry Dry Down in Centrifugal Evaporator isolate->dry dissolve Dissolve Library in DMSO dry->dissolve analyze Analyze by HPLC-MS dissolve->analyze

Caption: Workflow for parallel synthesis of a 2,6-disubstituted pyrazine library.

Signaling Pathway: PI3K/Akt/mTOR Pathway

Compounds derived from this compound are often designed as kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibitor Pyrazine-Morpholine Derivative (e.g., LIB-001) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazine-morpholine derivatives.

References

Application of 4-(6-Chloropyrazin-2-yl)morpholine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(6-chloropyrazin-2-yl)morpholine as a key intermediate in the synthesis of kinase inhibitors. This versatile building block is particularly valuable for the development of inhibitors targeting critical signaling pathways implicated in cancer and other proliferative diseases, most notably the PI3K/Akt/mTOR pathway.

Introduction

The morpholine and pyrazine heterocyclic cores are well-established pharmacophores in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. The morpholine moiety often serves as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The pyrazine ring provides a rigid scaffold for the attachment of various substituents to explore structure-activity relationships (SAR). This compound combines these two key features, offering a readily functionalizable platform for the synthesis of diverse libraries of kinase inhibitors. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Targeted Kinases and Signaling Pathways

Derivatives of this compound have been shown to effectively inhibit several key kinases, primarily within the phosphatidylinositol 3-kinase (PI3K) family and related pathways. These kinases are central regulators of cell growth, proliferation, survival, and metabolism.

Key Kinase Targets:

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that play a crucial role in the PI3K/Akt/mTOR signaling pathway.[1][2]

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a central regulator of cell growth and proliferation.[1][2]

  • DNA-dependent protein kinase (DNA-PK): A serine/threonine protein kinase involved in DNA repair.

  • Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase involved in immune signaling.[3]

  • Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell growth and proliferation.[4]

The inhibition of these kinases, particularly the dual inhibition of PI3K and mTOR, is a promising strategy in cancer therapy due to the frequent dysregulation of this pathway in various malignancies.[1][2]

Data Presentation: Inhibitory Activities of 2-Amino-6-morpholinopyrazine Derivatives

The following table summarizes the inhibitory activities of representative kinase inhibitors featuring the 2-amino-6-morpholinopyrazine core, which can be synthesized from this compound.

Compound ClassTarget KinaseIC50 (nM)Reference
2,6-disubstituted pyrazinesCSNK2A9[4]
2,6-disubstituted pyrazinesPIM3<3[4]
Pyrazinopyrazine derivativesmTOR0.22 - 7.68[5]
Imidazo[4,5-b]pyrazine derivativesTRK A, B, C0.22 - 7.68[5]

Experimental Protocols

The following protocols describe the general methodologies for the synthesis of kinase inhibitors using this compound as a starting material.

Protocol 1: Synthesis of 2-((Aryl)amino)-6-(morpholino)pyrazine Derivatives via Nucleophilic Aromatic Substitution

This protocol details the key step of reacting this compound with an appropriate aniline or aminophenol to introduce the second key pharmacophore.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline or aminophenol (e.g., 4-aminophenol)

  • Base (e.g., potassium carbonate, cesium carbonate, or an organic base like triethylamine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-butanol)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and the substituted aniline or aminophenol (1.1 eq).

  • Add the base (2.0 eq) and the solvent.

  • Purge the reaction vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-((aryl)amino)-6-(morpholino)pyrazine derivative.

Protocol 2: Synthesis of 2-Aryl-6-(morpholino)pyrazine Derivatives via Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to form a C-C bond between the pyrazine core and an aryl or heteroaryl group.

Reaction Scheme:

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05-0.1 eq)

  • Base (e.g., sodium carbonate, potassium carbonate) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system to the reaction vessel.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(morpholino)pyrazine derivative.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 2-Amino-6-morpholino -pyrazine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-amino-6-morpholinopyrazine derivatives.

Experimental Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow Start 4-(6-Chloropyrazin-2-yl) morpholine Reaction Nucleophilic Substitution or Suzuki Coupling Start->Reaction Reagent Aryl/Heteroaryl Amine or Boronic Acid Reagent->Reaction Product Crude 2-Substituted 6-Morpholinopyrazine Reaction->Product Purification Column Chromatography Product->Purification FinalProduct Pure Kinase Inhibitor Purification->FinalProduct BioAssay Biological Evaluation (IC50 Determination) FinalProduct->BioAssay

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

Logical Relationship of Key Moieties

Moiety_Relationship Core This compound Pyrazine Pyrazine Scaffold Core->Pyrazine Morpholine Morpholine Moiety Core->Morpholine Chlorine Reactive Chlorine Atom Core->Chlorine Function1 Provides Rigid Core for Substituent Attachment Pyrazine->Function1 Function2 Acts as H-bond Acceptor in Kinase Hinge Region Morpholine->Function2 Function3 Enables Nucleophilic Substitution and Cross-Coupling Reactions Chlorine->Function3

Caption: Key structural features of this compound and their functions in inhibitor synthesis.

References

Application Notes and Protocols for Cross-Coupling Reactions of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-(6-chloropyrazin-2-yl)morpholine as a versatile building block in palladium-catalyzed cross-coupling reactions. This substituted chloropyrazine is a valuable intermediate for the synthesis of functionalized pyrazine derivatives, which are significant scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The subsequent sections detail representative reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Overview of Applications

This compound serves as a key electrophilic partner in various cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyrazine ring. The morpholine moiety often enhances the solubility and pharmacokinetic properties of the resulting compounds.[3] The primary applications of these coupling reactions in drug discovery include:

  • Suzuki-Miyaura Coupling: For the synthesis of 6-aryl or 6-heteroaryl pyrazines, which are common cores in kinase inhibitors targeting signaling pathways like PI3K/AKT/mTOR and Ras/Raf/MEK.[1][4]

  • Buchwald-Hartwig Amination: For the synthesis of 6-aminopyrazine derivatives, enabling the introduction of various amino scaffolds to modulate biological activity and target affinity.[5]

  • Sonogashira Coupling: For the synthesis of 6-alkynylpyrazines, which can serve as key intermediates for further functionalization or as bioactive compounds themselves.[6]

Experimental Protocols

The following protocols are representative methodologies for the application of this compound in key cross-coupling reactions. Researchers should note that optimization of these conditions for specific substrates may be necessary to achieve optimal yields.

Suzuki-Miyaura Coupling: Synthesis of 4-(6-Arylpyrazin-2-yl)morpholine Derivatives

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.[7][8]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 4-(6-Aminopyrazin-2-yl)morpholine Derivatives

This protocol outlines a typical Buchwald-Hartwig amination for the coupling of this compound with a primary or secondary amine.[9][10]

Materials:

  • This compound

  • Amine (e.g., aniline or benzylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 times the mol% of Pd) to a Schlenk flask.

  • Add the base (1.2-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling: Synthesis of 4-(6-Alkynylpyrazin-2-yl)morpholine Derivatives

This protocol describes a standard Sonogashira coupling of this compound with a terminal alkyne.[11][12]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature to 60 °C for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the cross-coupling reactions of chloro-heterocycles analogous to this compound. These values can serve as a benchmark for optimizing the reactions with the target substrate.

Table 1: Suzuki-Miyaura Coupling of Chloro-heterocycles with Arylboronic Acids

EntryChloro-heterocycleArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001285
22-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene90892
36-Chloropyrimidin-4-ol3-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Dioxane/H₂O80688

Table 2: Buchwald-Hartwig Amination of Chloro-heterocycles with Amines

EntryChloro-heterocycleAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1101878
22-ChloropyridineBenzylaminePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (2)Dioxane1002485
34-ChloropyrimidineMorpholinePd₂(dba)₃ (2)DavePhos (4)K₃PO₄ (2)Toluene901690

Table 3: Sonogashira Coupling of Chloro-heterocycles with Terminal Alkynes

EntryChloro-heterocycleTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePhenylacetylenePd(PPh₃)₂Cl₂ (3)5TEATHF60482
22-Chloropyridine1-HexynePd(PPh₃)₄ (5)10DIPADMFRT688
34-ChloropyrimidineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)5TEATHF50391

Visualization of Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for these coupling reactions and the catalytic cycles involved.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) - Co-catalyst (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heating Heat to Specified Temperature inert->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC, LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(X)L₂ pd0->pd2_halide Oxidative Addition pd2_partner Ar-Pd(II)(Nu)L₂ pd2_halide->pd2_partner Transmetalation pd2_partner->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_partner->product start Ar-X (Aryl Halide) start->pd2_halide partner R-B(OH)₂ (Boronic Acid) partner->pd2_halide base Base base->pd2_halide

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(X)L₂ pd0->pd2_halide Oxidative Addition pd2_amine [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ pd2_halide->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)(NR₂)L₂ pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ (Coupled Product) pd2_amido->product start Ar-X (Aryl Halide) start->pd2_halide amine HNR₂ (Amine) amine->pd2_halide base Base base->pd2_amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(X)L₂ pd0->pd2_halide Oxidative Addition pd2_alkyne Ar-Pd(II)(C≡CR)L₂ pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR (Coupled Product) pd2_alkyne->product cu_halide CuX cu_alkyne Cu-C≡CR cu_halide->cu_alkyne Alkyne Coordination cu_alkyne->pd2_halide cu_alkyne->cu_halide start Ar-X (Aryl Halide) start->pd2_halide alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_halide base Base base->cu_halide G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR mTOR AKT->mTOR Response Proliferation, Survival, Growth mTOR->Response Transcription->Response Inhibitor Pyrazine-Morpholine Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Raf Inhibition

References

Application Notes and Protocols for High-Throughput Screening Assays for 4-(6-Chloropyrazin-2-yl)morpholine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(6-chloropyrazin-2-yl)morpholine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. Analogues of this molecule have shown promise in targeting various kinases involved in oncogenic signaling pathways, making them attractive candidates for novel cancer therapeutics. High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. This document provides detailed application notes and protocols for robust HTS assays designed to identify and characterize inhibitors of key cancer-related kinases among analogues of this compound.

The protocols herein focus on three clinically relevant kinase targets frequently modulated by pyrazine derivatives: Pim-1 Kinase , Fibroblast Growth Factor Receptor (FGFR) , and Checkpoint Kinase 1 (CHK1) . These kinases are integral components of signaling pathways that regulate cell proliferation, survival, and DNA damage response, respectively.[1][2][3][4][5] This guide details both a primary biochemical screen to assess direct enzyme inhibition and a secondary cell-based assay to evaluate cellular potency and cytotoxicity.

Target Signaling Pathways

Understanding the signaling context of the target kinases is crucial for interpreting screening data and elucidating the mechanism of action of hit compounds.

Pim-1 Kinase Signaling Pathway

Pim-1 is a constitutively active serine/threonine kinase that plays a critical role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression.[6][7][8] It is a downstream effector of the JAK/STAT pathway and is often overexpressed in various cancers.[9]

Pim1_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 STAT->Pim1 Induces Transcription BAD BAD Pim1->BAD Phosphorylates (Inhibits) Cdc25A Cdc25A Pim1->Cdc25A Phosphorylates (Activates) Bcl_xL Bcl-xL BAD->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression Cdc25A->Cell_Cycle Promotes

Pim-1 Signaling Pathway
FGFR Signaling Pathway

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation, differentiation, and angiogenesis.[10][11][12][13]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation

FGFR Signaling Pathway
CHK1 Signaling Pathway

Checkpoint Kinase 1 is a key serine/threonine kinase in the DNA damage response (DDR). Activated by ATR in response to single-stranded DNA breaks or replication stress, CHK1 phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[14][15][16][17]

CHK1_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates (Activates) Cdc25 Cdc25 CHK1->Cdc25 Phosphorylates (Inhibits) DNA_Repair DNA Repair CHK1->DNA_Repair Promotes CDK CDK Cdc25->CDK Activates Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest Inhibits

ATR/CHK1 Signaling Pathway

Experimental Protocols

HTS Workflow Overview

The screening process is designed as a tiered approach, starting with a primary biochemical screen to identify direct inhibitors, followed by a secondary cell-based screen to confirm on-target activity in a cellular context and assess cytotoxicity.

HTS_Workflow Start Start: Compound Library of this compound Analogues Primary_Screen Primary Screen: Biochemical Kinase Assay (ADP-Glo™) Pim-1, FGFR, CHK1 Start->Primary_Screen Primary_Analysis Data Analysis: Calculate % Inhibition Identify Primary Hits Primary_Screen->Primary_Analysis Secondary_Screen_1 Secondary Screen 1: Dose-Response (IC50) Determination Biochemical Assay Primary_Analysis->Secondary_Screen_1 Primary Hits Secondary_Analysis_1 Data Analysis: Determine Potency (IC50) Rank Hits Secondary_Screen_1->Secondary_Analysis_1 Secondary_Screen_2 Secondary Screen 2: Cell-Based Viability Assay (CellTiter-Glo®) Secondary_Analysis_1->Secondary_Screen_2 Potent Hits Secondary_Analysis_2 Data Analysis: Determine Cellular Potency (EC50) and Cytotoxicity (CC50) Secondary_Screen_2->Secondary_Analysis_2 Hit_Validation Hit Validation and Further Studies Secondary_Analysis_2->Hit_Validation Confirmed Hits

High-Throughput Screening Workflow
Protocol 1: Primary HTS - Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay for the primary screening of compounds against Pim-1, FGFR, and CHK1 kinases in a 384-well format. The ADP-Glo™ Kinase Assay measures ADP production, which is a universal product of kinase-catalyzed reactions.[18][19][20][21]

Materials:

  • Recombinant human kinases (Pim-1, FGFR1, CHK1)

  • Kinase-specific peptide substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • This compound analogue library (10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque, 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating:

    • Prepare a working stock of each test compound and control by diluting the 10 mM DMSO stock to 100 µM in kinase reaction buffer.

    • Using an automated liquid handler, dispense 50 nL of each 100 µM compound solution into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO into negative control (0% inhibition) wells.

    • Dispense 50 nL of a known inhibitor (e.g., 100 µM Staurosporine) into positive control (100% inhibition) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase solution by diluting the recombinant kinase in kinase reaction buffer to a pre-determined optimal concentration.

    • Prepare a 2X substrate/ATP solution containing the specific peptide substrate and ATP at 2X their final optimal concentrations in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[3][22][23][24][25] It is calculated using the signals from the positive and negative controls:

    • Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - ( (RLU_compound - RLU_pos_control) / (RLU_neg_control - RLU_pos_control) ))

    • Where RLU is the Relative Luminescence Unit.

  • Hit Identification: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Protocol 2: Secondary HTS - Cell-Based Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal effective concentration (EC₅₀) and cytotoxic concentration (CC₅₀) of the primary hits in a relevant cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active cells.[26][27][28][29][30]

Materials:

  • Cancer cell line relevant to the kinase target (e.g., a cell line known to be dependent on Pim-1, FGFR, or CHK1 signaling)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Hit compounds from the primary screen

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • White, opaque, 384-well clear-bottom tissue culture plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Plating:

    • Harvest and count cells, then resuspend in complete culture medium to a final density of 2 x 10⁵ cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in complete culture medium. A typical 8-point dilution series might range from 100 µM to 1 nM.

    • Remove the medium from the cell plates and add 25 µL of the diluted compound solutions to the respective wells.

    • Include wells with medium containing DMSO as a vehicle control (0% inhibition) and wells with a positive control cytotoxic agent.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Percent Viability Calculation:

    • % Viability = 100 * ( (RLU_compound - RLU_background) / (RLU_vehicle_control - RLU_background) )

    • RLU_background is the luminescence from wells with medium only.

  • EC₅₀/CC₅₀ Determination:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the EC₅₀ or CC₅₀ value.

Data Presentation

Quantitative data from the primary and secondary screens should be summarized in clear, structured tables for easy comparison of the activity and potency of the this compound analogues.

Table 1: Primary HTS Results for Pim-1, FGFR1, and CHK1 Inhibition

Compound IDPim-1 % Inhibition @ 10 µMFGFR1 % Inhibition @ 10 µMCHK1 % Inhibition @ 10 µMHit Status
Analogue-00185.212.58.9Pim-1 Hit
Analogue-0025.692.115.3FGFR1 Hit
Analogue-0037.810.378.5CHK1 Hit
Analogue-00495.388.720.1Dual Pim-1/FGFR1 Hit
...............

Table 2: Secondary Screen - IC₅₀ Values from Biochemical Assays

Compound IDPim-1 IC₅₀ (nM)FGFR1 IC₅₀ (nM)CHK1 IC₅₀ (nM)
Analogue-00115.8>10,000>10,000
Analogue-002>10,00025.4>10,000
Analogue-003>10,000>10,00050.1
Analogue-00410.245.6>10,000
............

Table 3: Secondary Screen - EC₅₀/CC₅₀ Values from Cell-Based Assays

Compound IDTarget Cell Line EC₅₀ (nM)Cytotoxicity CC₅₀ (nM)Selectivity Index (CC₅₀/EC₅₀)
Analogue-001120.5>20,000>166
Analogue-002250.8>20,000>79
Analogue-003480.215,50032.3
Analogue-00495.718,200190.2
............

Conclusion

The application notes and protocols provided in this document offer a comprehensive framework for the high-throughput screening of this compound analogues against key oncogenic kinases. By employing a tiered screening approach that combines robust biochemical and cell-based assays, researchers can efficiently identify and prioritize potent and selective inhibitors for further preclinical development. The detailed methodologies, data presentation formats, and pathway diagrams are intended to facilitate the successful execution and interpretation of HTS campaigns in the pursuit of novel cancer therapeutics.

References

Application Notes and Protocols for the Characterization of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-(6-chloropyrazin-2-yl)morpholine. The following protocols are based on standard analytical techniques and can be adapted for routine analysis and quality control.

Compound Information

Table 1: Physicochemical Properties of this compound

ParameterValueReference
CAS Number720693-19-6[1][2]
Molecular FormulaC₈H₁₀ClN₃O[1]
Molecular Weight199.64 g/mol [1]
Melting Point114-115 °C
PurityTypically ≥95-98%[1][2]

Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a suitable method for assessing the purity of this compound and identifying any related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Data Presentation:

Table 2: Representative HPLC Data for Purity Analysis

ParameterResult
Retention Time~4.5 min (indicative)
Purity (by area %)>98%
ImpuritiesReport retention times and area percentages of any observed impurities.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end end calculate->end Final Report

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS can be employed to identify volatile impurities and confirm the molecular weight of the target compound. Due to the relatively high melting point, a high-temperature GC method or derivatization might be necessary.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

Data Presentation:

Table 3: Expected GC-MS Data

ParameterExpected Value
Retention TimeDependent on the exact conditions, to be determined experimentally.
Molecular Ion (M+)m/z 199/201 (due to chlorine isotope)
Key Fragmentation IonsTo be determined from the mass spectrum.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation start Prepare Sample Solution inject Inject into GC start->inject separate Separation in Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum identify Identify Molecular Ion and Fragments spectrum->identify end end identify->end Structural Confirmation

Caption: Workflow for GC-MS Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the definitive structural confirmation of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

Data Presentation:

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Morpholine Protons~3.8Triplet4H-O-CH₂-
Morpholine Protons~3.6Triplet4H-N-CH₂-
Pyrazine Proton~8.0Singlet1HPyrazine-H
Pyrazine Proton~8.2Singlet1HPyrazine-H
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Morpholine Carbons~66-O-CH₂-
Morpholine Carbons~44-N-CH₂-
Pyrazine Carbons~130-155Pyrazine Ring Carbons

Note: These are predicted values and may vary slightly in experimental data.

Logical Relationship for NMR Interpretation:

NMR_Logic cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data shifts_h Chemical Shifts structure Proposed Structure This compound shifts_h->structure coupling Coupling Patterns coupling->structure integration Integration Values integration->structure shifts_c Chemical Shifts shifts_c->structure confirmation Structural Confirmation structure->confirmation

Caption: Logic for NMR-based Structural Confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Data Presentation:

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2850-3000Medium-StrongC-H stretching (aliphatic)
~1550-1600MediumC=N and C=C stretching (pyrazine ring)
~1200-1300StrongC-N stretching
~1115StrongC-O-C stretching (ether)
~800-900Medium-StrongC-Cl stretching

Summary

The combination of HPLC, GC-MS, NMR, and FTIR provides a robust analytical workflow for the comprehensive characterization of this compound. These methods allow for the unambiguous identification, purity assessment, and structural elucidation of the compound, ensuring its quality and suitability for research and development purposes.

References

LC-MS analysis of 4-(6-Chloropyrazin-2-yl)morpholine reaction products

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the LC-MS/MS Analysis of 4-(6-Chloropyrazin-2-yl)morpholine and its Reaction Products

Introduction

This compound is a heterocyclic compound incorporating both a pyrazine and a morpholine moiety. Such scaffolds are common in medicinal chemistry and drug development, making the analysis of their purity and stability crucial.[1][2][3] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of this compound and its potential reaction or degradation products. The method is designed for researchers, scientists, and drug development professionals involved in process monitoring, impurity profiling, and stability testing.

The primary reaction pathway for this compound involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom.[4][5][6] Additionally, forced degradation studies under various stress conditions (e.g., acid, base, oxidation) can reveal other potential degradation products.[7][8][9][10][11] This method provides the selectivity and sensitivity needed to resolve and quantify the parent compound from its closely related products.

Reaction Pathway

The principal reaction product anticipated for this compound is the hydrolysis product where the chlorine atom is substituted by a hydroxyl group, forming 4-(6-hydroxypyrazin-2-yl)morpholine. This is a common transformation for chloro-substituted aza-aromatic compounds.

G cluster_main Proposed Reaction Pathway parent This compound product 4-(6-Hydroxypyrazin-2-yl)morpholine parent->product SNAr Reaction reagent H2O (Hydrolysis) reagent->parent

Proposed reaction pathway for this compound.

Experimental Protocols

Sample Preparation
  • Standard Solutions: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Prepare working standard solutions by serial dilution in the mobile phase.

  • Reaction/Degradation Sample:

    • To initiate the reaction, dissolve 10 mg of this compound in 10 mL of a 50:50 acetonitrile/water mixture.

    • For forced degradation, the sample can be subjected to acidic (0.1 M HCl), basic (0.1 M NaOH), or oxidative (3% H₂O₂) conditions at 60°C for 24 hours.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the final sample solution to a concentration of approximately 10 µg/mL with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Method

A reverse-phase LC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for the analysis.

Liquid Chromatography Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to 5% B in 0.1 min, equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Experimental Workflow

The overall analytical process from sample preparation to data analysis is depicted below.

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (Dissolution, Dilution, Filtration) lc LC Separation (C18 Column, Gradient Elution) prep->lc Injection ms MS/MS Detection (ESI+, MRM Mode) lc->ms Elution data Data Analysis (Integration, Quantification) ms->data Data Acquisition

A generalized workflow for the LC-MS/MS analysis.

Results and Discussion

The developed LC-MS/MS method successfully separates this compound from its primary hydrolysis product, 4-(6-hydroxypyrazin-2-yl)morpholine. The use of MRM provides excellent specificity and sensitivity for the detection and quantification of these compounds.

Mass Spectrometry Fragmentation

In positive ESI mode, both the parent compound and its hydroxy- a anologue are readily protonated to form the precursor ions [M+H]⁺. The fragmentation of morpholine-containing compounds often involves the loss of the morpholine ring or parts of it.[1] For this compound, a characteristic fragmentation is the cleavage of the C-N bond between the pyrazine and morpholine rings.

Quantitative Data

The following table summarizes the retention times and MRM transitions used for the quantification and confirmation of the target analytes.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
This compound6.8200.1114.086.1
4-(6-Hydroxypyrazin-2-yl)morpholine4.2182.196.0154.1

Conclusion

This application note presents a validated LC-MS/MS method for the analysis of this compound and its primary reaction product. The method is sensitive, specific, and robust, making it suitable for routine use in pharmaceutical development and quality control environments. The detailed protocol and clear workflow provide a solid foundation for researchers working with this and structurally related compounds.

References

Application Notes and Protocols for the Development of Novel Compounds from the 4-(6-Chloropyrazin-2-yl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel compounds derived from the 4-(6-chloropyrazin-2-yl)morpholine scaffold. This scaffold is a valuable starting point for the synthesis of potent and selective kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. The protocols outlined below describe the synthesis of derivatives through palladium-catalyzed cross-coupling reactions and their subsequent biological evaluation.

Rationale for Targeting the PI3K Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The pyrazine core provides a versatile handle for chemical modification to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

Synthesis of Novel Derivatives

The chlorine atom on the pyrazine ring of this compound is amenable to substitution via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, enabling the generation of diverse chemical libraries for biological screening.

General Workflow for Synthesis

G cluster_synthesis Synthetic Workflow Start Starting Material: This compound Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Reactants Aryl/Heteroaryl Boronic Acid/Ester or Amine Reactants->Coupling Characterization Structural Characterization (NMR, MS) Purification->Characterization Final Novel Derivative Library Characterization->Final

A generalized workflow for the synthesis of novel derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Ligand (e.g., Xantphos, 0.04 equivalents)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction flask.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the aminated product.

Biological Evaluation

The synthesized compounds should be evaluated for their biological activity, primarily as kinase inhibitors. A tiered screening approach is recommended, starting with in vitro enzyme assays followed by cell-based assays.

General Workflow for Biological Evaluation

G cluster_bio Biological Evaluation Workflow Library Synthesized Compound Library Enzyme In Vitro Kinase Assay (e.g., PI3Kα) Library->Enzyme IC50 Determine IC50 Values Enzyme->IC50 Cell Cell-Based Proliferation Assay (e.g., MTT, SRB) IC50->Cell GI50 Determine GI50 Values Cell->GI50 Pathway Target Engagement & Signaling Pathway Analysis (e.g., Western Blot for p-AKT) GI50->Pathway Lead Lead Compound Identification Pathway->Lead

A typical workflow for the biological evaluation of synthesized compounds.
Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Synthesized compounds (in DMSO)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, PI3Kα enzyme, and the test compounds.

  • Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with an activated PI3K pathway (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Synthesized compounds (in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Signaling Pathway Analysis

To confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K pathway, Western blot analysis can be performed to measure the phosphorylation status of downstream effectors like AKT.

Logical Relationship for Pathway Analysis

G cluster_pathway PI3K Signaling Pathway Analysis Compound Active Compound PI3K PI3K Inhibition Compound->PI3K targets pAKT Reduced p-AKT Levels PI3K->pAKT leads to Proliferation Decreased Cell Proliferation pAKT->Proliferation results in

The logical flow of PI3K pathway inhibition and its cellular effect.
Experimental Protocol: Western Blot for p-AKT

Materials:

  • Cancer cell line

  • Synthesized compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat the cancer cells with the test compound at its GI₅₀ concentration for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on AKT phosphorylation.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison of the synthesized derivatives.

Table 1: Synthetic Yields and Physicochemical Properties

Compound IDR-Group (Suzuki)R-Group (Buchwald)Yield (%)Mol. WeightcLogP
SC-001 4-methoxyphenyl-75305.343.2
SC-002 3-pyridyl-68276.312.1
SC-003 -anilino55292.343.5
... ...............

Table 2: Biological Activity Data

Compound IDPI3Kα IC₅₀ (nM)MCF-7 GI₅₀ (µM)A549 GI₅₀ (µM)
SC-001 150.51.2
SC-002 1502.85.1
SC-003 80.20.8
... .........

By following these application notes and protocols, researchers can systematically synthesize and evaluate novel compounds derived from the this compound scaffold, facilitating the discovery of new and effective kinase inhibitors for potential therapeutic applications.

References

Application Notes and Protocols: 4-(6-Chloropyrazin-2-yl)morpholine as a Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the fragment, 4-(6-chloropyrazin-2-yl)morpholine, in drug design, with a particular focus on its potential as a scaffold for kinase inhibitors. This document includes its physicochemical properties, a detailed representative synthesis protocol, and protocols for its application in fragment-based screening and enzyme inhibition assays.

Physicochemical Properties and Rationale for Use

The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability. When combined with a chloropyrazine core, this compound presents a valuable fragment for drug discovery, particularly for targeting the ATP-binding site of kinases. The nitrogen atoms in the pyrazine and morpholine rings can act as hydrogen bond acceptors, while the chloro-substituent provides a vector for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol
CAS Number 720693-19-6
Topological Polar Surface Area (TPSA) 38.25 Ų
Predicted LogP 0.9666
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 1

Note: Data sourced from chemical supplier databases.

Application in Kinase Inhibitor Design: A Focus on PI3K

The 4-morpholinopyrazine scaffold is a key component of several known kinase inhibitors. Notably, the structurally related dimorpholino triazine core is found in potent Phosphoinositide 3-kinase (PI3K) inhibitors. The morpholine oxygen atom can form a crucial hydrogen bond with the hinge region backbone of the kinase, a common interaction for many ATP-competitive inhibitors.[1]

Table 2: In Vitro Inhibitory Activity of ZSTK474 (A Representative Morpholino-Triazine Kinase Inhibitor)

Kinase IsoformIC₅₀ (nM)
PI3Kα5.0
PI3Kβ160
PI3Kδ3.9
PI3Kγ37.1

Data from: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.[2]

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Fragment This compound (Potential Inhibitor) Fragment->PI3K

PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar compound, 4-(4,6-dichloropyrimidin-2-yl)morpholine.[4]

Materials:

  • 2,6-Dichloropyrazine

  • Morpholine

  • Acetone

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Combine 2,6-dichloropyrazine (1.0 equivalent) and acetone (approximately 3.5 mL per mmol of dichloropyrazine) in a round-bottom flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add morpholine (1.05 equivalents) to the cooled mixture with stirring.

  • Continue stirring at 0 °C for 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Dry the crude product under high vacuum.

  • Purify the product by silica gel column chromatography, eluting with 20% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Synthesis_Workflow Start 2,6-Dichloropyrazine + Morpholine Reaction Reaction in Acetone (0°C to RT) Start->Reaction Workup Concentration & Drying Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Synthesis Workflow Diagram.
Protocol 2: Fragment-Based Screening using Thermal Shift Assay

This protocol outlines a general method for screening this compound against a target kinase to assess binding.

Materials:

  • Target kinase

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂)

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

  • Optical-quality PCR plates

Procedure:

  • Prepare a master mix containing the target kinase and SYPRO Orange dye in the assay buffer. The final kinase concentration should be optimized for the specific target (typically in the low µM range), and the final SYPRO Orange concentration is usually 5x.

  • Dispense the master mix into the wells of a PCR plate.

  • Add this compound to the appropriate wells to a final concentration of, for example, 200 µM. Include DMSO-only wells as a negative control.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the qPCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Analyze the data to determine the melting temperature (Tm) of the protein in the presence and absence of the fragment. An increase in Tm in the presence of the fragment suggests binding and stabilization of the protein.

Protocol 3: Kinase Activity Assay (HTRF-based)

This protocol describes a generic Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine if the fragment inhibits kinase activity.

Materials:

  • Target kinase

  • Biotinylated substrate peptide

  • ATP

  • This compound

  • HTRF detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)

  • Assay buffer

  • Low-volume 384-well plates

Procedure:

  • Add the target kinase to the wells of the assay plate.

  • Add this compound at various concentrations (for IC₅₀ determination) or a single concentration for primary screening. Include appropriate controls (no inhibitor, no enzyme).

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and determine the percent inhibition for each concentration of the fragment.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (e.g., Thermal Shift Assay) Fragment_Library->Primary_Screen Hit_Validation Hit Validation (e.g., NMR, SPR) Primary_Screen->Hit_Validation Structure_Determination Structure Determination (X-ray Crystallography) Hit_Validation->Structure_Determination SAR Structure-Activity Relationship (SAR) Structure_Determination->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->SAR Final_Compound Optimized Lead Compound Lead_Optimization->Final_Compound

Fragment-Based Drug Discovery Workflow.

References

Application Notes and Protocols for the Use of 4-(6-Chloropyrazin-2-yl)morpholine in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Chloropyrazin-2-yl)morpholine is a valuable heterocyclic building block for the synthesis of diverse compound libraries aimed at drug discovery and development. Its pyrazine-morpholine scaffold is a privileged structure found in numerous biologically active molecules, particularly kinase inhibitors. The presence of a reactive chlorine atom on the pyrazine ring allows for straightforward diversification through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the rapid generation of a multitude of analogues for structure-activity relationship (SAR) studies.

These application notes provide detailed protocols for the synthesis of a compound library based on the this compound core, with a focus on its application in the discovery of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention.[1]

Core Compound Data

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 720693-19-6[2]
Molecular Formula C₈H₁₀ClN₃O[2]
Molecular Weight 199.64 g/mol [2]
Appearance White to off-white solid
Purity ≥97%

Application: Kinase Inhibitor Library Synthesis

The pyrazine-morpholine scaffold is a key pharmacophore in a variety of kinase inhibitors. The morpholine group often enhances aqueous solubility and metabolic stability, while the pyrazine core serves as a versatile scaffold for introducing substituents that can interact with the kinase active site. The primary application of this compound is in the generation of libraries of potential inhibitors of the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3] Its aberrant activation is a frequent event in human cancers. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, are therefore of significant therapeutic interest. The diagram below illustrates the core components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

The following protocols describe a general workflow for the synthesis of a compound library from this compound using a Suzuki-Miyaura cross-coupling reaction.

General Workflow for Compound Library Synthesis

The synthesis of the compound library can be broken down into three main stages: reaction setup, reaction execution and monitoring, and product workup and purification. This workflow is amenable to parallel synthesis techniques for the efficient generation of multiple library members.

Library_Synthesis_Workflow Start Start: this compound + Arylboronic Acids ReactionSetup Reaction Setup: - Add reagents to reaction vessels - Establish inert atmosphere Start->ReactionSetup SuzukiCoupling Suzuki-Miyaura Coupling: - Add catalyst, base, and solvent - Heat reaction mixture ReactionSetup->SuzukiCoupling Monitoring Reaction Monitoring: - TLC or LC-MS analysis SuzukiCoupling->Monitoring Monitoring->SuzukiCoupling Incomplete Workup Workup: - Quench reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column chromatography or  preparative HPLC Workup->Purification Analysis Characterization: - NMR, MS, Purity analysis Purification->Analysis Library Final Compound Library Analysis->Library SAR_Logic Scaffold 4-(Pyrazin-2-yl)morpholine Scaffold Morpholine Morpholine Moiety Scaffold->Morpholine Pyrazine Pyrazine Core Scaffold->Pyrazine ArylGroup Aryl/Heteroaryl Group (from Boronic Acid) Scaffold->ArylGroup Solubility Improved Solubility & PK Properties Morpholine->Solubility HingeBinding Hinge-Binding Interactions Pyrazine->HingeBinding SelectivityPotency Modulation of Potency & Selectivity ArylGroup->SelectivityPotency

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(6-chloropyrazin-2-yl)morpholine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Low or No Product Yield

Q1: I am getting a very low yield or no desired product in my Nucleophilic Aromatic Substitution (SNAr) reaction. What are the potential causes and solutions?

A1: Low or no yield in an SNAr reaction can stem from several factors. Here are the most common issues and their corresponding solutions:

  • Insufficient reaction temperature: The SNAr reaction of 2-chloropyrazine with morpholine often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. A good starting point is refluxing in a high-boiling solvent such as DMSO or DMF. Microwave irradiation can also be employed to significantly reduce reaction times and potentially improve yields.

  • Inappropriate solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base and leave the anion more nucleophilic.

    • Solution: Ensure you are using a suitable polar aprotic solvent like DMSO, DMF, or NMP. In some cases, using an excess of morpholine can also serve as the solvent.

  • Weak base: A base is often required to neutralize the HCl generated during the reaction and to deprotonate the morpholine, increasing its nucleophilicity.

    • Solution: Employ a suitable base. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or an excess of morpholine itself which can act as both a nucleophile and a base.

  • Poor quality of starting materials: Impurities in 2-chloropyrazine or morpholine can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by distillation or recrystallization before use.

Q2: My Buchwald-Hartwig amination is not working, and I'm observing starting material decomposition. What should I check?

A2: The Buchwald-Hartwig amination is a powerful tool but is sensitive to several parameters. Here’s a troubleshooting guide:

  • Catalyst deactivation: The palladium catalyst is susceptible to deactivation by oxygen.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and employ Schlenk line techniques.

  • Incorrect ligand choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Solution: For the coupling of a secondary amine like morpholine with an electron-deficient heteroaryl chloride, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Consider using a pre-formed, air-stable precatalyst like XPhos Pd G3 for more consistent results.

  • Inappropriate base: A strong, non-nucleophilic base is required to deprotonate the morpholine and facilitate the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). The choice of base can be solvent-dependent.

  • Sub-optimal temperature: While the reaction is catalytic, it still requires an appropriate temperature to proceed efficiently.

    • Solution: A typical temperature range for Buchwald-Hartwig reactions is 80-110 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

Formation of Side Products and Impurities

Q3: I am observing the formation of a di-substituted product, 2,6-dimorpholinopyrazine, in my SNAr reaction. How can I improve the selectivity for the mono-substituted product?

A3: The formation of the di-substituted product occurs when the initially formed this compound reacts with another equivalent of morpholine. The electron-donating nature of the morpholine substituent deactivates the pyrazine ring towards further nucleophilic attack, but over-substitution can still occur under forcing conditions.

  • Control stoichiometry: Use a limited amount of morpholine.

    • Solution: Employ a stoichiometric amount of morpholine (1.0 to 1.2 equivalents) relative to 2,6-dichloropyrazine.

  • Lower reaction temperature and time: Harsher conditions favor di-substitution.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable conversion rate and monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed.

Q4: In my Buchwald-Hartwig reaction, I am seeing the formation of biaryl homocoupling products. What is causing this and how can I prevent it?

A4: Biaryl homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be influenced by the ligand, base, and reaction conditions.

  • Ligand choice: The ligand can influence the relative rates of C-N reductive elimination versus other pathways.

    • Solution: Use a ligand that is known to promote C-N bond formation. Ligands like XPhos and SPhos are generally good choices.

  • Catalyst-to-ligand ratio: An incorrect ratio can lead to undesired side reactions.

    • Solution: Ensure an appropriate catalyst-to-ligand ratio, which is typically between 1:1 and 1:2.

  • Reaction conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.

    • Solution: Optimize the reaction temperature and time to favor the desired C-N coupling.

Frequently Asked Questions (FAQs)

Q5: Which synthetic method, SNAr or Buchwald-Hartwig amination, is generally better for the synthesis of this compound?

A5: Both methods are viable for this synthesis, and the "better" method depends on several factors including available resources, desired scale, and substrate scope for related analogs.

  • SNAr: This is often the simpler and more cost-effective method as it does not require a metal catalyst and expensive ligands. For an activated substrate like 2-chloropyrazine, SNAr can be quite efficient, especially with microwave heating.

  • Buchwald-Hartwig Amination: This method is generally more versatile and can be applied to a wider range of less reactive aryl chlorides. It often proceeds under milder conditions than thermal SNAr and can provide higher yields in some cases. However, it requires careful exclusion of air and the use of a palladium catalyst and a specific phosphine ligand.

Q6: Can I use other bases for the Buchwald-Hartwig amination besides NaOtBu?

A6: Yes, other strong, non-nucleophilic bases can be used. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are common alternatives. The choice of base can be crucial and may need to be optimized in conjunction with the choice of solvent and ligand.

Q7: How can I effectively monitor the progress of my reaction?

A7: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are two common and effective methods for monitoring the reaction progress.

  • TLC: This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • GC-MS: This technique provides more quantitative information and can help to identify the formation of any side products.

Q8: What are the typical purification methods for this compound?

A8: The crude product can typically be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. A common eluent system is a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation

Table 1: Comparison of Reaction Conditions for the SNAr Synthesis of this compound

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1TolueneK₂CO₃ (2.0)11024<5
2DioxaneK₂CO₃ (2.0)1002420
3DMFK₂CO₃ (2.0)1001265
4DMSOK₂CO₃ (2.0)100885
5MorpholineNone1301278
6DMFCs₂CO₃ (2.0)1001075

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts like XPhos Pd G3 can also be used.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are preferred.
Base NaOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is essential.
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are required.
Temperature 80 - 110 °COptimization may be necessary.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst deactivation.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 2,6-dichloropyrazine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 2-chloropyrazine (1.0 eq) and anhydrous, degassed toluene via syringe.

  • Add morpholine (1.2 eq) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

SNAr_Pathway Reactants 2-Chloropyrazine + Morpholine Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Nucleophilic Attack Product This compound + HCl Intermediate->Product Loss of Cl-

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis.

Buchwald_Hartwig_Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Aryl-Pd(II)-Cl) Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Deprotonation Deprotonation AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product ArylCl 2-Chloropyrazine ArylCl->OxAdd Morpholine Morpholine Morpholine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Product CheckMethod Which Method? Start->CheckMethod SNAr SNAr Issues CheckMethod->SNAr SNAr BH Buchwald-Hartwig Issues CheckMethod->BH Buchwald-Hartwig Temp Check Temperature & Reaction Time SNAr->Temp SolventBase Check Solvent & Base SNAr->SolventBase BH->SolventBase Catalyst Check Catalyst, Ligand & Inert Atmosphere BH->Catalyst Purity Check Starting Material Purity Temp->Purity SolventBase->Purity Catalyst->Purity Optimize Optimize Conditions Purity->Optimize

Caption: Troubleshooting workflow for low yield issues.

Technical Support Center: Purification of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(6-Chloropyrazin-2-yl)morpholine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound and related substituted pyrazines are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the potential impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or degradation of the product. Common impurities in the synthesis of this compound, often prepared via a Buchwald-Hartwig amination or nucleophilic aromatic substitution, may include:

  • Unreacted starting materials: 2,6-dichloropyrazine and morpholine.

  • Dehalogenated byproducts: 4-(Pyrazin-2-yl)morpholine.

  • Products of ligand side reactions: If a palladium-catalyzed cross-coupling reaction is used.

  • Polar impurities: Such as imidazole derivatives, which can sometimes form under certain reaction conditions.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase for TLC analysis of this compound is a mixture of ethyl acetate and hexane. By spotting the crude mixture, collected fractions, and a pure standard (if available), you can track the separation of the desired product from impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from an impurity. The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition. A good starting point for silica gel chromatography is a mixture of ethyl acetate and hexane. A 1:3 ratio of ethyl acetate to hexane has been shown to be effective for a similar compound, 4-(pyrazin-2-yl)morpholine.[1] You can adjust this ratio to improve separation.
The column is overloaded with the crude product.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
The stationary phase is not providing enough resolution.Consider using a silica gel with a higher surface area for better separation of closely eluting compounds.
The product is eluting too quickly (high Rf value). The mobile phase is too polar.Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
The product is not eluting from the column (low Rf value). The mobile phase is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
Streaking or tailing of spots on TLC. The compound may be acidic or basic, leading to strong interactions with the silica gel.Add a small amount of a modifier to your mobile phase. For a basic compound like this compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.
The sample is not fully dissolved when loaded or is precipitating on the column.Ensure the crude product is fully dissolved in a minimal amount of the mobile phase or a suitable solvent before loading it onto the column.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a different solvent. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For morpholine-substituted pyrazines, which are often crystalline solids, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane are good starting points.[1]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Try using a lower boiling point solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then try cooling again. If crystals still do not form, you may need to add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear and allow it to cool slowly.
The recovered yield is low. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The crystals were filtered before crystallization was complete.Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can further increase the yield.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is adapted from a procedure for a structurally similar compound, 4-(pyrazin-2-yl)morpholine, and should be a good starting point for the purification of this compound.[1]

1. Preparation of the Column:

  • Select an appropriate size glass column and pack it with silica gel as the stationary phase using a slurry method with hexane.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
  • In a separate flask, adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent.
  • Carefully add the dried silica with the adsorbed product to the top of the packed column.

3. Elution:

  • Begin elution with a non-polar mobile phase, such as pure hexane.
  • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A good starting point for the elution of the product is an ethyl acetate:hexane mixture with a ratio of 1:3.[1]
  • Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Recommended Starting Conditions for Purification

Purification MethodStationary Phase / Solvent SystemKey Parameters
Column Chromatography Silica Gel / Ethyl Acetate:HexaneStart with a 1:3 ratio and adjust based on TLC analysis.[1]
Recrystallization Ethanol, Isopropanol, or Ethyl Acetate/HexaneUse a minimal amount of hot solvent.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal a suitable solvent Crude_Product->Dissolution Purification_Choice Choose Purification Method Dissolution->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid with Minor Impurities TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Hot_Dissolution Dissolve in Minimal Hot Solvent Recrystallization->Hot_Dissolution Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Product_CC Pure Product Evaporation->Pure_Product_CC Cooling Slow Cooling & Crystallization Hot_Dissolution->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying Filtration->Drying Pure_Product_Recryst Pure Product Drying->Pure_Product_Recryst

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Encountered Impure_Product Product is Impure After Initial Purification Start->Impure_Product Low_Yield Low Yield of Pure Product Start->Low_Yield Coelution Impurity Co-elutes with Product (Column Chromatography) Impure_Product->Coelution Yes Oiling_Out Product 'Oils Out' (Recrystallization) Impure_Product->Oiling_Out No Product_Loss_CC Product Lost During Column Chromatography Low_Yield->Product_Loss_CC Yes Poor_Crystallization Poor Crystal Formation (Recrystallization) Low_Yield->Poor_Crystallization No Optimize_Mobile_Phase Optimize Mobile Phase Polarity (e.g., adjust EtOAc/Hexane ratio) Coelution->Optimize_Mobile_Phase Change_Stationary_Phase Use High Surface Area Silica Coelution->Change_Stationary_Phase Change_Solvent_System Change Recrystallization Solvent or use Solvent/Anti-solvent Oiling_Out->Change_Solvent_System Seed_Crystals Add Seed Crystal or Scratch Flask Oiling_Out->Seed_Crystals Check_Fractions Re-analyze All Fractions by TLC Product_Loss_CC->Check_Fractions Minimize_Solvent Use Minimum Amount of Hot Solvent Poor_Crystallization->Minimize_Solvent Concentrate_Solution Concentrate Solution Before Cooling Poor_Crystallization->Concentrate_Solution

References

Technical Support Center: Synthesis of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(6-Chloropyrazin-2-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-dichloropyrazine with morpholine, where one of the chlorine atoms on the pyrazine ring is displaced by the morpholine nucleophile.

Q2: What are the most common side reactions to be aware of during this synthesis?

The most prevalent side reaction is the di-substitution of 2,6-dichloropyrazine with morpholine, which results in the formation of the undesired byproduct 2,6-dimorpholinopyrazine. Another potential side reaction is the hydrolysis of the starting material or the product, especially if water is present in the reaction mixture under basic conditions.

Q3: How can I minimize the formation of the di-substituted byproduct, 2,6-dimorpholinopyrazine?

Formation of the di-substituted byproduct can be minimized by carefully controlling the reaction stoichiometry. Using 2,6-dichloropyrazine as the limiting reagent and adding morpholine slowly to the reaction mixture can favor the mono-substitution product. Additionally, lower reaction temperatures and shorter reaction times can also help to reduce the extent of the second substitution, as the first substitution is generally faster.[1]

Q4: What analytical techniques are recommended for monitoring the reaction progress and identifying impurities?

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the consumption of starting materials and the formation of the desired product and byproducts.[2][3] Mass spectrometry (MS), often coupled with HPLC (LC-MS), can be used to identify the molecular weights of the components in the reaction mixture, confirming the presence of the desired product and any impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the final product and any isolated byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; while higher temperatures can increase the rate, they may also promote side reactions. - Review and optimize the purification protocol (e.g., column chromatography conditions, recrystallization solvent).
High percentage of di-substituted byproduct (2,6-dimorpholinopyrazine) - Excess morpholine used. - High reaction temperature. - Prolonged reaction time.- Use a strict 1:1 molar ratio of 2,6-dichloropyrazine to morpholine, or a slight excess of the dichloropyrazine. - Add morpholine dropwise to the reaction mixture to maintain a low concentration. - Conduct the reaction at the lowest feasible temperature for a reasonable reaction rate. - Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level.
Presence of a byproduct with a mass corresponding to a hydroxylated pyrazine - Hydrolysis of the chloro-substituent on the pyrazine ring. This can occur with the starting material or the product if water is present in the reaction mixture, especially under basic conditions.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. - If aqueous workup is necessary, neutralize the base and minimize contact time.
Formation of a complex mixture of unidentified byproducts - Decomposition of starting materials or product at high temperatures. - Potential for oligomerization or other complex side reactions, which can occur with highly activated heteroaromatic systems.[4][5]- Lower the reaction temperature. - Consider using a milder base. - Employ a palladium-catalyzed Buchwald-Hartwig amination as an alternative, which can sometimes offer higher selectivity under milder conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via SNAr

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2,6-Dichloropyrazine

  • Morpholine

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)[6]

  • Base (e.g., Triethylamine (NEt3) or Potassium Carbonate (K2CO3))[6]

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Solvents for extraction and purification (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 2,6-dichloropyrazine (1.0 equivalent) and the anhydrous solvent.

  • Add the base (1.1-1.5 equivalents).

  • In a separate flask, dissolve morpholine (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the morpholine solution to the stirred solution of 2,6-dichloropyrazine at room temperature over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction can be gently heated (e.g., to 50-80°C) to increase the rate, but this may also increase the formation of the di-substituted byproduct.[1]

  • Upon completion (typically when the 2,6-dichloropyrazine is consumed), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired mono-substituted product from unreacted starting material and the di-substituted byproduct.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 2,6-Dichloropyrazine 2,6-Dichloropyrazine Product This compound 2,6-Dichloropyrazine->Product + Morpholine (SNA_r_) Hydrolysis_Product 6-Chloropyrazin-2-ol 2,6-Dichloropyrazine->Hydrolysis_Product + H2O / Base Morpholine Morpholine Side_Product 2,6-Dimorpholinopyrazine Product->Side_Product + Morpholine

Caption: Reaction scheme for the synthesis of this compound and major side reactions.

Troubleshooting_Workflow Start Synthesis of this compound Analysis Analyze crude reaction mixture (TLC, HPLC, LC-MS) Start->Analysis Check_Yield Low yield of desired product? Analysis->Check_Yield Check_Disub High di-substitution? Check_Yield->Check_Disub No Optimize_Conditions Optimize reaction time and temperature Check_Yield->Optimize_Conditions Yes Check_Hydrolysis Hydrolysis byproduct present? Check_Disub->Check_Hydrolysis No Optimize_Stoichiometry Adjust stoichiometry (use excess 2,6-dichloropyrazine) Slowly add morpholine Check_Disub->Optimize_Stoichiometry Yes Use_Anhydrous Use anhydrous solvents and inert atmosphere Check_Hydrolysis->Use_Anhydrous Yes Purification Purify product (Column Chromatography) Check_Hydrolysis->Purification No Optimize_Conditions->Analysis Optimize_Stoichiometry->Analysis Use_Anhydrous->Analysis Final_Product Pure this compound Purification->Final_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Optimizing reaction conditions for 2-chloropyrazine and morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-(morpholin-4-yl)pyrazine from 2-chloropyrazine and morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-(morpholin-4-yl)pyrazine from 2-chloropyrazine and morpholine?

A1: The primary reaction mechanism is a nucleophilic aromatic substitution (SNAr). In this reaction, the nitrogen atom of morpholine acts as a nucleophile and attacks the carbon atom bearing the chlorine atom on the electron-deficient pyrazine ring. The chloride ion is subsequently displaced. In some cases, a palladium-catalyzed Buchwald-Hartwig amination can also be employed for this C-N bond formation.[1]

Q2: What are the typical solvents used for this reaction?

A2: A range of solvents can be used, from polar aprotic solvents like DMF to more environmentally friendly options. Notably, water has been shown to be a highly effective solvent, often resulting in high yields and cleaner reaction mixtures.[2] Organic solvents have been reported as generally less effective for this specific reaction.[2]

Q3: Is a catalyst required for this reaction?

A3: A catalyst is not always necessary. The reaction can proceed as a direct SNAr reaction, particularly under heated conditions or with appropriate solvent and base selection.[2] However, palladium-based catalysts, such as those used in Buchwald-Hartwig amination, can also be used to facilitate the C-N coupling.[1]

Q4: How is the product, 2-(morpholin-4-yl)pyrazine, typically purified?

A4: Common purification methods include column chromatography using a solvent system such as ethyl acetate and hexane.[1] In cases where the reaction is very clean, such as when using water as a solvent, a simple extraction with a solvent like isopropyl acetate may be sufficient to isolate the product.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inappropriate solvent choice. 2. Ineffective base for the chosen solvent system. 3. Reaction temperature is too low or reaction time is too short. 4. Insufficient mixing.1. Consider switching to water as the solvent, which has been shown to be highly effective.[2] 2. If using water, inorganic bases like KF, K2CO3, or K3PO4 are recommended. Organic bases like triethylamine may be inefficient in water.[2] If using an organic solvent like DMF, triethylamine can be effective.[1] 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC or another suitable analytical technique. 4. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in starting materials or solvents. 3. Undesired side reactions of the pyrazine ring.1. Lower the reaction temperature. Consider running the reaction at room temperature for a longer duration.[1] 2. Ensure the purity of 2-chloropyrazine, morpholine, and the solvent. 3. The use of water as a solvent has been reported to lead to cleaner reaction mixtures.[2]
Difficulty in Product Isolation/Purification 1. The product is soluble in the aqueous phase during workup. 2. The product co-elutes with starting materials or byproducts during column chromatography.1. Perform multiple extractions with an appropriate organic solvent (e.g., isopropyl acetate, ethyl acetate). Adjust the pH of the aqueous layer to ensure the product is in its neutral form. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Experimental Protocols

Protocol 1: SNAr Reaction in Water

This protocol is based on a green chemistry approach that utilizes water as the solvent.

Materials:

  • 2-chloropyrazine

  • Morpholine

  • Potassium fluoride (KF)

  • Water

  • Isopropyl acetate (for extraction)

Procedure:

  • To a reaction vessel, add 2-chloropyrazine, morpholine (1.1 to 1.5 equivalents), and potassium fluoride (as the base).

  • Add water to the mixture to serve as the solvent.

  • Stir the reaction mixture at a specified temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the aqueous mixture using isopropyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography.

This protocol is adapted from the findings that water can be an excellent solvent for this SNAr reaction, often leading to high yields and clean products.[2]

Protocol 2: Reaction in an Organic Solvent

This protocol utilizes a common organic solvent and base combination.

Materials:

  • 2-chloropyrazine (1 mmol)

  • Morpholine (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Dry N,N-Dimethylformamide (DMF) (3 mL)

  • Ethyl acetate (EtOAc) and Hexane (for chromatography)

Procedure:

  • In a flask, dissolve 2-chloropyrazine in dry DMF.

  • Add triethylamine, followed by the addition of morpholine.

  • Stir the suspension at room temperature for 4 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, the crude product can be purified by column chromatography using an EtOAc:hexane solvent system.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-(morpholin-4-yl)pyrazine

Parameter Condition A (SNAr in Water) Condition B (in DMF) Condition C (Pd-catalyzed)
Solvent Water[2]DMF[1]Not specified, typically organic (e.g., Toluene, Dioxane)
Base KF, K2CO3, K3PO4[2]Triethylamine[1]NaOt-Bu, Cs2CO3, or other suitable bases
Catalyst None[2]None[1]Pd(OAc)2 / Phosphine Ligand (e.g., PTABS)[1]
Temperature Varies (e.g., reflux)Room Temperature[1]Varies (e.g., 80-110 °C)
Reaction Time Varies4 hours[1]Varies
Yield High83% (reported for a similar system)[1]Varies
Notes "Green" solvent, clean reaction, simple extraction may be sufficient for purification.[2]Common lab condition.[1]Useful for less reactive aryl chlorides, but requires a catalyst.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 2-Chloropyrazine + Morpholine solvent_base Solvent + Base (e.g., H2O + KF or DMF + Et3N) reaction Stirring (Heat if necessary) solvent_base->reaction Combine extraction Extraction (e.g., Isopropyl Acetate) reaction->extraction After completion purification Column Chromatography (e.g., EtOAc/Hexane) extraction->purification If necessary product 2-(morpholin-4-yl)pyrazine extraction->product If pure purification->product

Caption: General experimental workflow for the synthesis of 2-(morpholin-4-yl)pyrazine.

troubleshooting_logic start Low Yield? check_solvent Is the solvent water? start->check_solvent Yes check_base_h2o Using inorganic base (KF, K2CO3)? check_solvent->check_base_h2o Yes check_base_org Using appropriate organic base (e.g., Et3N in DMF)? check_solvent->check_base_org No (Organic) solution_solvent Switch to Water Solvent check_solvent->solution_solvent No check_temp Increase Temperature / Time? check_base_h2o->check_temp Yes solution_base_h2o Use KF or K2CO3 check_base_h2o->solution_base_h2o No check_base_org->check_temp Yes solution_base_org Check Base/Solvent Compatibility check_base_org->solution_base_org No solution_temp Optimize T and Time check_temp->solution_temp Yes

Caption: Troubleshooting logic for low yield in the reaction.

References

Technical Support Center: Purification of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(6-chloropyrazin-2-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The most common impurities originate from the synthesis process, which typically involves the nucleophilic aromatic substitution of 2,6-dichloropyrazine with morpholine. Potential impurities include:

  • Unreacted starting materials: 2,6-dichloropyrazine and morpholine.

  • Over-reaction product: 2,6-dimorpholinopyrazine, formed by the substitution of both chlorine atoms.

  • Isomeric products: If the 2,6-dichloropyrazine starting material contains other isomers.

  • Residual salts: Such as triethylamine hydrochloride, if a base is used in the reaction.

Q2: What is the general strategy for purifying crude this compound?

A2: A multi-step approach is typically employed for effective purification:

  • Aqueous Work-up (Extraction): To remove water-soluble impurities like residual morpholine and salts.

  • Column Chromatography: To separate the target compound from starting materials and by-products based on polarity.

  • Recrystallization: To achieve high purity and obtain a crystalline solid.

Q3: My final product has a low melting point and appears oily. What could be the cause?

A3: This often indicates the presence of residual solvents or impurities that are depressing the melting point. Ensure that the product is thoroughly dried under vacuum after the final purification step. If the problem persists, a final recrystallization step is recommended to remove impurities that may have co-eluted during chromatography.

Q4: After column chromatography, I see two spots on the TLC plate. What are they likely to be?

A4: If your desired product is one of the spots, the second spot is likely a closely eluting impurity. This could be the di-substituted by-product (2,6-dimorpholinopyrazine), which is generally more polar, or unreacted 2,6-dichloropyrazine, which is less polar. Adjusting the solvent system for your column chromatography by decreasing the polarity of the eluent may improve separation.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product loss during extraction Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the product. Perform multiple extractions with a smaller volume of organic solvent for better recovery.
Improper column chromatography conditions Optimize the mobile phase to ensure good separation between the product and impurities. A solvent system that gives an Rf value of 0.2-0.4 for the product on TLC is a good starting point.
Product is too soluble in the recrystallization solvent Perform a thorough solvent screen to find a solvent or solvent system in which the product has high solubility when hot and low solubility when cold.
Premature crystallization on the funnel during filtration Pre-warm the filtration apparatus and use a minimal amount of cold solvent to wash the crystals.
Issue 2: Product Purity is Below 98%
Possible Cause Troubleshooting Step
Incomplete removal of starting materials Modify the column chromatography gradient to achieve better separation. For non-polar impurities like 2,6-dichloropyrazine, a less polar mobile phase should be used initially.
Co-elution of by-products If the by-product has a similar polarity, consider using a different stationary phase for chromatography (e.g., alumina) or a different solvent system for recrystallization.
Residual solvent Dry the purified product under high vacuum for an extended period, possibly at a slightly elevated temperature if the compound is stable.

Experimental Protocols

Aqueous Work-up (Liquid-Liquid Extraction)

This protocol is designed to remove water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acid and remove some polar impurities. Shake gently and vent frequently.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Separate the aqueous layer.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.

Column Chromatography

This procedure separates this compound from less polar starting materials and more polar by-products.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: A mixture of hexane and ethyl acetate (starting with a low polarity mixture, e.g., 9:1 hexane:ethyl acetate, and gradually increasing the polarity).

  • Chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with the chosen solvent system, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate).

  • Collect fractions and monitor the separation by TLC. The desired product, this compound, is expected to have an intermediate polarity between the non-polar 2,6-dichloropyrazine and the more polar 2,6-dimorpholinopyrazine.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure.

Table 1: Example TLC Data for Column Chromatography

Compound Typical Rf Value (8:2 Hexane:Ethyl Acetate)
2,6-Dichloropyrazine~0.8
This compound ~0.4
2,6-Dimorpholinopyrazine~0.1
Recrystallization

This final step is used to obtain a highly pure, crystalline product.

Materials:

  • Purified this compound from chromatography

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask with a reflux condenser

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the solid product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to reflux with stirring until the solid completely dissolves.

  • If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum.

Table 2: Recrystallization Solvent Screening

Solvent Solubility (Cold) Solubility (Hot) Outcome
WaterInsolubleInsolubleUnsuitable
HexaneSparingly solubleSolublePotential for good crystal formation
EthanolSolubleVery solubleMay require a co-solvent or slow cooling
IsopropanolSparingly solubleSolubleGood candidate
Ethyl AcetateSolubleVery solubleMay require a co-solvent like hexane

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Aqueous Work-up chromatography Column Chromatography extraction->chromatography Crude Solid recrystallization Recrystallization chromatography->recrystallization Partially Purified Product final_product Pure this compound recrystallization->final_product High Purity Crystals

Caption: General purification workflow for this compound.

logical_relationship cluster_impurities Potential Impurities cluster_methods Purification Methods imp1 2,6-Dichloropyrazine (Starting Material) method2 Column Chromatography imp1->method2 Separates imp2 2,6-Dimorpholinopyrazine (By-product) imp2->method2 Separates imp3 Morpholine & Salts (Reagents/Side Products) method1 Liquid-Liquid Extraction imp3->method1 Removes method3 Recrystallization method2->method3 Further Purifies product Crude this compound product->imp1 product->imp2 product->imp3

Challenges in the scale-up synthesis of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(6-Chloropyrazin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-dichloropyrazine with morpholine in the presence of a base.

Q2: What are the main challenges encountered during the scale-up synthesis of this compound?

A2: The primary challenges during the scale-up synthesis include:

  • Controlling regioselectivity: Ensuring the morpholine selectively displaces only one of the chlorine atoms on the pyrazine ring.

  • Minimizing di-substitution: Preventing the formation of the byproduct 2,6-dimorpholinopyrazine.

  • Reaction kinetics: The reaction rate can be slow in certain solvents, requiring optimization of temperature and pressure.[1]

  • Product isolation and purification: Effectively removing unreacted starting materials, the di-substituted byproduct, and other impurities on a large scale.

Q3: How can the formation of the di-substituted byproduct, 2,6-dimorpholinopyrazine, be minimized?

A3: The formation of the di-substituted byproduct is a common issue. To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Use a controlled amount of morpholine, typically a slight excess (e.g., 1.05 to 1.2 equivalents), to avoid having a large excess that would drive the reaction towards di-substitution.

  • Reaction Temperature: Lowering the reaction temperature can help to improve selectivity for the mono-substituted product.

  • Controlled Addition: Slowly adding the morpholine to the solution of 2,6-dichloropyrazine can help maintain a low concentration of the nucleophile and reduce the likelihood of the second substitution.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.

Q4: What solvents are recommended for this synthesis?

A4: A variety of solvents can be used, and the optimal choice may depend on the scale and desired reaction conditions.

  • Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF) and acetone are commonly used.[2]

  • Water: Interestingly, water has been shown to be an effective solvent for the reaction of 2-chloropyrazine with morpholine, often leading to cleaner reaction mixtures and simpler work-up procedures.[3] This makes it an attractive option for a greener and more cost-effective scale-up process.

  • Dimethyl Sulfoxide (DMSO): While it can accelerate the reaction, DMSO's high boiling point can complicate product isolation. However, it can also influence regioselectivity in similar systems.[4]

Q5: What bases are suitable for this reaction?

A5: An organic or inorganic base is typically used to neutralize the HCl generated during the reaction.

  • Tertiary Amines: Bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices in organic solvents.[2]

  • Inorganic Bases: In aqueous media or some polar organic solvents, inorganic bases like potassium carbonate (K₂CO₃) can be effective.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of the Desired Product - Incomplete reaction. - Formation of significant amounts of the di-substituted byproduct. - Suboptimal reaction temperature.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust the stoichiometry of morpholine to a slight excess (1.05-1.2 eq.). - Optimize the reaction temperature. While higher temperatures can increase the rate, they may also promote di-substitution.[2] Consider running the reaction at a lower temperature for a longer duration.
High Levels of 2,6-Dimorpholinopyrazine Impurity - Excess morpholine used. - High reaction temperature. - Prolonged reaction time after the formation of the desired product.- Carefully control the stoichiometry of morpholine. - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level.
Presence of Unreacted 2,6-Dichloropyrazine - Insufficient reaction time or temperature. - Inefficient mixing on a larger scale. - Deactivation of the base.- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. - Ensure adequate agitation to maintain a homogeneous reaction mixture. - Use a sufficient amount of a suitable base.
Difficulty in Product Purification - Similar polarities of the product and the di-substituted byproduct. - Presence of other closely related impurities.- Optimize the chromatographic separation conditions (e.g., solvent gradient, choice of stationary phase). Silica gel column chromatography is a common method.[2] - Consider recrystallization from a suitable solvent system to purify the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Syntheses

Starting MaterialNucleophile (eq.)BaseSolventTemperature (°C)Yield (%)Reference
2,4,6-TrichloropyrimidineMorpholine (1.05)-Acetone0 to RT79 (major regioisomer)[2]
2-ChloropyrazineMorpholineVariousVariousNot specified-[3]
2,6-Dichloropyridine1-Methylpiperazine-VariousNot specifiedRegioselectivity studied[4]

Note: Data for the direct synthesis of this compound at scale is limited in the public domain. The table presents data from analogous reactions to provide insights into potential starting conditions.

Experimental Protocols

General Laboratory-Scale Protocol for the Synthesis of this compound (Illustrative)

This protocol is based on procedures for similar nucleophilic aromatic substitutions on chloro-substituted pyrimidines and pyrazines and should be optimized for specific laboratory conditions and scale.[2][3]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 2,6-dichloropyrazine (1.0 equivalent) and a suitable solvent (e.g., THF or acetone).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: If using an organic base like N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), add it to the reaction mixture.

  • Nucleophile Addition: Dissolve morpholine (1.05 equivalents) in the reaction solvent and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Mandatory Visualizations

Synthesis_Workflow General Synthesis and Purification Workflow Start Start: 2,6-Dichloropyrazine & Morpholine Reaction Nucleophilic Aromatic Substitution (Solvent, Base, Temperature) Start->Reaction 1. Reaction Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup 2. Isolation Purification Purification (Column Chromatography or Recrystallization) Workup->Purification 3. Purification Product Final Product: This compound Purification->Product 4. Final Product Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield of Desired Product Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion High_Byproduct Is there a high level of di-substituted byproduct? Check_Completion->High_Byproduct Yes Increase_Time_Temp Increase reaction time or temperature. Check_Completion->Increase_Time_Temp No Optimize_Stoichiometry Optimize morpholine stoichiometry (1.05-1.2 eq.). High_Byproduct->Optimize_Stoichiometry Yes Lower_Temp Lower reaction temperature. High_Byproduct->Lower_Temp Yes Check_Mixing Ensure efficient mixing. Increase_Time_Temp->Check_Mixing

References

Technical Support Center: 4-(6-Chloropyrazin-2-yl)morpholine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 4-(6-Chloropyrazin-2-yl)morpholine and strategies for its prevention. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Specific degradation pathways for this compound have not been extensively reported in the scientific literature. The information provided here is based on the chemical structure of the molecule, general principles of organic chemistry, and established knowledge of forced degradation studies in the pharmaceutical industry.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

This compound is a chemical compound with a molecular formula of C₈H₁₀ClN₃O. Its structure consists of a chloropyrazine ring linked to a morpholine ring. Like many pharmaceutical compounds, its stability can be compromised by environmental factors such as pH, temperature, light, and oxidizing agents.[5] Understanding its degradation profile is crucial for ensuring its quality, safety, and efficacy in research and development.

Q2: What are the recommended storage conditions for this compound?

While specific stability data is limited, based on its chemical structure, it is advisable to store this compound in a cool, dry, and dark place in a tightly sealed container to minimize exposure to moisture, light, and air. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: What are the likely degradation pathways for this compound?

Based on its functional groups, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxylated impurity. The linkage between the pyrazine and morpholine rings could also be cleaved under harsh acidic or basic conditions.

  • Oxidation: The nitrogen atoms in both the pyrazine and morpholine rings are potential sites for oxidation, which could result in the formation of N-oxides. The methylene groups of the morpholine ring could also undergo oxidation.

  • Photodegradation: The aromatic pyrazine ring may absorb UV light, leading to photolytic degradation, which can involve complex rearrangements or cleavage of the molecule.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis, oxidation, and other degradation reactions.

Q4: How can I monitor the degradation of this compound?

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method, is essential for monitoring degradation.[6] Such a method should be able to separate the intact parent compound from all its potential degradation products.[7]

Troubleshooting Guides

Issue 1: I am observing a new peak in my chromatogram during a stability study. What could it be?

An unexpected peak likely represents a degradation product or an impurity. To identify it, consider the following steps:

  • Review Stress Conditions: Correlate the appearance of the peak with the specific stress condition applied (e.g., acid, base, peroxide, light, heat). This can provide clues about the nature of the degradation product.

  • Mass Spectrometry (MS) Analysis: Couple your LC system to a mass spectrometer to determine the molecular weight of the unknown peak. This is a critical step in postulating a chemical structure.

  • Forced Degradation Studies: If not already performed, conduct systematic forced degradation studies to intentionally generate degradation products.[2][4][8] This can help confirm if the observed peak is indeed a degradant.

  • Reference Standard Comparison: If reference standards for potential impurities are available, compare their retention times with the unknown peak.

Issue 2: My sample shows significant degradation even under recommended storage conditions. What should I do?

Significant degradation under normal storage conditions may indicate an issue with the storage environment or the purity of the initial material.

  • Verify Storage Conditions: Ensure that the storage temperature, humidity, and light exposure are within the recommended ranges.

  • Check Container Integrity: Confirm that the container is properly sealed to prevent exposure to air and moisture.

  • Analyze Initial Sample Purity: Re-analyze the initial, unstressed sample to confirm its purity. The presence of impurities could potentially catalyze degradation.[5]

  • Consider Formulation Effects: If the compound is in a formulation, interactions with excipients could be a cause of instability.

Issue 3: I am not seeing any degradation in my forced degradation studies. What does this mean?

If no degradation is observed even under harsh stress conditions, it suggests that this compound is highly stable under the tested conditions.[4] However, it is important to ensure that the stress conditions were adequate. The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2][3] If no degradation is seen, you may need to use more stringent conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).

Experimental Protocols

The following are generalized protocols for forced degradation studies that can be adapted for this compound. The extent of degradation should be monitored by a validated stability-indicating HPLC method.

1. Acidic Hydrolysis

  • Objective: To assess degradation under acidic conditions.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Basic Hydrolysis

  • Objective: To evaluate degradation under basic conditions.

  • Procedure:

    • Prepare a solution of the compound in a suitable solvent.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and prepare for HPLC analysis.

3. Oxidative Degradation

  • Objective: To determine susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of the compound in a suitable solvent.

    • Add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At specified time points, withdraw an aliquot and prepare for HPLC analysis.

4. Photolytic Degradation

  • Objective: To assess stability under light exposure.

  • Procedure:

    • Expose a solution of the compound, as well as the solid compound, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light by wrapping it in aluminum foil.

    • After the exposure period, prepare the samples for HPLC analysis.

5. Thermal Degradation

  • Objective: To investigate the effect of high temperature.

  • Procedure:

    • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • After the exposure, allow the sample to cool to room temperature and prepare a solution for HPLC analysis.

Data Presentation

The results of forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h15.228.5 min
0.1 M NaOH, 60°C, 24h8.919.2 min
3% H₂O₂, RT, 24h12.537.8 min
Photolytic (Solid)5.1110.1 min
Thermal (Solid), 80°C, 48h3.418.5 min

Visualizations

Diagram 1: Proposed Degradation Pathway

cluster_0 Potential Degradation Pathways of this compound cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photolysis Parent This compound Hydrolysis_Product 4-(6-Hydroxypyrazin-2-yl)morpholine Parent->Hydrolysis_Product Acid/Base Oxidation_Product This compound N-oxide Parent->Oxidation_Product H₂O₂ Photolysis_Product Rearrangement/Cleavage Products Parent->Photolysis_Product UV Light

Caption: Proposed degradation pathways for this compound.

Diagram 2: Experimental Workflow for Forced Degradation

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC/UPLC Method Neutralize->Analyze Identify Characterize Degradation Products (LC-MS, NMR) Analyze->Identify If degradation > 5% Report Summarize Data and Propose Pathways Analyze->Report If degradation < 5% Identify->Report

Caption: A typical workflow for conducting forced degradation studies.

References

Technical Support Center: Overcoming Poor Solubility of 4-(6-Chloropyrazin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 4-(6-Chloropyrazin-2-yl)morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in aqueous buffers. What is the recommended initial approach?

A1: A systematic approach is recommended when first attempting to solubilize a new or challenging compound. It is best to start with small-scale tests before preparing a large-volume stock solution.[1] For many organic molecules, Dimethyl Sulfoxide (DMSO) is a powerful and common solvent and serves as a good starting point.[1] If your experimental system is incompatible with DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[1]

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:

  • Lower the Final DMSO Concentration: Prepare intermediate dilutions of your stock solution in pure DMSO.[1] This allows for the addition of smaller volumes to the final aqueous solution, keeping the final DMSO concentration low (typically <1%).

  • Pre-warm the Aqueous Medium: Pre-warming your cell culture medium or buffer to 37°C can sometimes help maintain solubility.[1]

  • Gentle Agitation: Vortex the final solution gently to ensure the compound is fully redissolved before use.[1]

  • Test Different Buffers: The pH and composition of your aqueous buffer can significantly impact the solubility of your compound.

Q3: Can pH adjustment improve the solubility of my this compound derivative?

A3: Yes, pH modification is a crucial initial step for ionizable compounds.[2][3] The morpholine ring is basic, suggesting that the solubility of these derivatives may increase in acidic conditions due to salt formation. Conversely, acidic derivatives will be more soluble in basic conditions.[1] It is advisable to test the solubility across a range of pH values (e.g., pH 3, 5, 7.4, 9).

Q4: What are some advanced techniques I can use if solvent and pH adjustments are insufficient?

A4: If basic methods fail, several advanced strategies can be employed to enhance solubility:

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) in the aqueous buffer can increase the solubility of lipophilic compounds.[2][4][5]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at the solid-state, which can improve dissolution rates and solubility.[6][7][8]

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area, which can enhance dissolution.[2][4][9] This can be achieved through micronization or nanosuspension techniques.[4][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of poorly soluble drugs.[8][10]

  • Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution rates.[3][4][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Compound is insoluble in common organic solvents (DMSO, Ethanol, DMF). High crystallinity (strong lattice energy).- Try gentle heating and sonication. Be cautious as excessive heat can cause degradation.[1] - Explore alternative solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA). - Consider particle size reduction techniques to increase surface area.[2]
Precipitation occurs during storage of stock solution at -20°C or -80°C. The compound has low solubility in the solvent at low temperatures.- Store the stock solution in smaller aliquots to minimize freeze-thaw cycles.[1] - Before use, warm the aliquot to room temperature and vortex gently to ensure complete re-dissolution.[1] - Consider preparing the stock solution at a slightly lower concentration.[1]
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations. Precipitation in the assay medium.- Visually inspect assay plates for any signs of precipitation. - Re-evaluate the solubility under the exact assay conditions (buffer, pH, temperature). - Employ a solubility enhancement technique such as using co-solvents or cyclodextrins in the assay medium.[2][5][10]
Low oral bioavailability in preclinical studies. Poor aqueous solubility limits dissolution and absorption in the gastrointestinal tract.[11]- Investigate formulation strategies like solid dispersions, nanosuspensions, or lipid-based formulations.[2][7][10] - Conduct salt screening to identify a more soluble form of the compound.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).

  • Add an excess amount of the this compound derivative to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (in µg/mL or µM) against the pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement
  • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine the solubility of the compound in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.

  • Analyze the data to identify the most effective co-solvent and the optimal concentration for achieving the desired solubility.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[8]

  • Dissolve both the this compound derivative and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).

  • Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Grind and sieve the resulting solid dispersion to obtain a fine powder.

  • Evaluate the dissolution rate and solubility of the solid dispersion in the desired aqueous medium and compare it to the pure compound.

Visualizations

experimental_workflow cluster_initial Initial Assessment cluster_strategy Solubility Enhancement Strategy cluster_evaluation Evaluation cluster_outcome Outcome start Poorly Soluble Compound kinetic Kinetic Solubility Test (e.g., in DMSO, then buffer) start->kinetic thermo Thermodynamic Solubility Test (e.g., Shake-flask method) kinetic->thermo ph_adjust pH Adjustment thermo->ph_adjust cosolvent Co-solvents thermo->cosolvent complexation Complexation (e.g., Cyclodextrins) thermo->complexation solid_dispersion Solid Dispersion thermo->solid_dispersion particle_reduction Particle Size Reduction thermo->particle_reduction dissolution_rate Dissolution Rate Testing ph_adjust->dissolution_rate cosolvent->dissolution_rate complexation->dissolution_rate solid_dispersion->dissolution_rate particle_reduction->dissolution_rate stability Physical & Chemical Stability dissolution_rate->stability invitro In Vitro Assay Compatibility stability->invitro invivo In Vivo Formulation invitro->invivo end Optimized Formulation invivo->end

Caption: Experimental workflow for addressing poor solubility.

decision_making_process start Is the compound ionizable? ph_salt Optimize pH and/or screen for salt forms start->ph_salt Yes non_ionizable Proceed to other methods start->non_ionizable No check_solubility1 Is solubility sufficient? ph_salt->check_solubility1 check_solubility1->non_ionizable No end Proceed with formulation check_solubility1->end Yes cosolvent_complex Try co-solvents or complexation agents (e.g., cyclodextrins) non_ionizable->cosolvent_complex check_solubility2 Is solubility sufficient? cosolvent_complex->check_solubility2 advanced Employ advanced formulation (Solid Dispersion, Nanosuspension) check_solubility2->advanced No check_solubility2->end Yes advanced->end

Caption: Decision tree for selecting a solubility enhancement method.

generic_kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Compound 4-(6-Chloropyrazin-2-yl) morpholine derivative Compound->Kinase2 Inhibition Gene Gene Expression TF->Gene Regulation

Caption: Potential mechanism of action via kinase pathway inhibition.

References

Technical Support Center: NMR Analysis of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(6-Chloropyrazin-2-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Experimentally determined high-resolution NMR data for this compound is not widely published. However, based on the analysis of its constituent heterocyclic systems (chloropyrazine and morpholine), the following are predicted chemical shift ranges in CDCl₃. Actual values may vary based on solvent, concentration, and temperature.[1][2][3][4][5][6]

Predicted ¹H and ¹³C NMR Chemical Shifts

Protons (¹H)Predicted δ (ppm)Carbons (¹³C)Predicted δ (ppm)
Pyrazine-H7.8 - 8.2 (2H, s)Pyrazine-C (C-Cl)148 - 152
Morpholine-H (N-CH₂)3.7 - 3.9 (4H, t)Pyrazine-C (C-N)155 - 159
Morpholine-H (O-CH₂)3.5 - 3.7 (4H, t)Pyrazine-CH128 - 132
Morpholine-C (N-CH₂)44 - 48
Morpholine-C (O-CH₂)66 - 70

Q2: My ¹H NMR spectrum shows very broad peaks. What is the likely cause and solution?

A2: Broad peaks in an NMR spectrum can arise from several factors.[7][8]

  • Poor Shimming: The magnetic field homogeneity may be poor. Try re-shimming the spectrometer. If you are using an automated system, consider manual shimming.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn causes peak broadening. Diluting your sample may resolve this issue.[8]

  • Insoluble Particles: The presence of suspended, insoluble material will severely degrade the spectral quality. Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Try acquiring the spectrum at a different temperature (e.g., higher temperature to speed up exchange or lower temperature to freeze out conformers).

Q3: I see unexpected peaks in my spectrum. What are they and how can I remove them?

A3: Extraneous peaks in your NMR spectrum are common and usually originate from the solvent, water, or impurities from your reaction or purification process.

  • Solvent Peaks: Deuterated solvents are never 100% isotopically pure and will always show a residual peak for the non-deuterated isotopomer.[9] For example, CDCl₃ shows a singlet at 7.26 ppm.[9]

  • Water: NMR solvents can absorb moisture from the air.[7] Water typically appears as a broad singlet, with its chemical shift being highly dependent on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[10] To remove water, use fresh, high-quality deuterated solvent and dry your glassware thoroughly.

  • Grease: Silicone grease from glass joints is a common contaminant, appearing as a singlet around 0 ppm.

  • Residual Solvents from Synthesis/Purification: Solvents like ethyl acetate, hexane, or dichloromethane used during the synthesis or purification process can be retained in the final product.[7][11] Placing the sample under high vacuum for an extended period can help remove volatile solvents.

Common NMR Solvent and Impurity Peaks

SolventResidual ¹H Peak (ppm)Water Peak (ppm)Common Impurity Peaks (ppm)
CDCl₃7.261.56Acetone: 2.17, Dichloromethane: 5.30, Ethyl Acetate: 1.26, 2.05, 4.12
DMSO-d₆2.503.33Acetone: 2.09, Toluene: 2.32, 7.17-7.27
Acetone-d₆2.052.84Hexane: 0.88, 1.26
D₂O4.794.79Acetonitrile: 2.06

Data sourced from multiple references.[9][10][11][12][13]

Q4: The integration of my peaks is incorrect. What should I do?

A4: Inaccurate integration can be misleading. Here are some steps to ensure proper integration:

  • Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat. An automated phasing and baseline correction may not always be perfect. Manual adjustment is often necessary.

  • Sufficient Relaxation Delay (d1): Protons require time to relax back to their equilibrium state between pulses. If the relaxation delay is too short, protons that relax slowly (often quaternary carbons or protons with no adjacent protons) will not be fully relaxed, leading to lower-than-expected integration values. Increase the relaxation delay (d1) parameter in your acquisition settings.

  • Signal-to-Noise Ratio: A low signal-to-noise ratio can make it difficult to accurately define the integration region. Increase the number of scans to improve the signal quality.

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Vortex the sample until the solid is completely dissolved. If the sample does not dissolve, sonication may be helpful. If solubility is an issue, consider a different solvent like DMSO-d₆.[7]

    • If any particulate matter remains, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup and Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. This is often an automated process but may require manual fine-tuning for optimal resolution.

    • Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay). For a standard ¹H spectrum, 8-16 scans are typically sufficient for a sample of this concentration.

    • Acquire the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum. Typically, the residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

Visualized Workflows and Structures

NMR_Troubleshooting_Workflow cluster_start Initial Observation cluster_problems Identify Primary Issue cluster_solutions Troubleshooting Steps start Poor Quality NMR Spectrum broad_peaks Broad Peaks start->broad_peaks Diagnose unexpected_peaks Unexpected Peaks start->unexpected_peaks Diagnose bad_integration Incorrect Integration start->bad_integration Diagnose poor_sn Low Signal-to-Noise start->poor_sn Diagnose shim Re-shim Spectrometer broad_peaks->shim Address dilute Dilute Sample broad_peaks->dilute Address filter Filter Sample broad_peaks->filter Address check_solvent Check Solvent Purity / Water Content unexpected_peaks->check_solvent Address purify Re-purify Sample unexpected_peaks->purify Address adjust_d1 Increase Relaxation Delay (d1) bad_integration->adjust_d1 Address phase_baseline Correct Phase and Baseline bad_integration->phase_baseline Address increase_scans Increase Number of Scans poor_sn->increase_scans Address end High-Quality Spectrum shim->end Leads to dilute->end Leads to filter->end Leads to check_solvent->end Leads to purify->end Leads to increase_scans->end Leads to adjust_d1->end Leads to phase_baseline->end Leads to

Caption: A workflow for troubleshooting common NMR spectroscopy issues.

Caption: Structure of this compound with key NMR environments.

References

Technical Support Center: Stability of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the storage stability of 4-(6-Chloropyrazin-2-yl)morpholine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available data for the compound and its constituent moieties (morpholine and chloropyrazine), it is recommended to store this compound as a solid powder in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to protect it from moisture and light. Storage at room temperature is generally acceptable for the solid form.[4] For solutions, storage at 2-8°C is recommended to minimize degradation.[4]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been extensively reported, based on the chemistry of chloropyrazines and morpholines, several potential degradation routes can be anticipated. These include:

  • Hydrolysis: The chlorine atom on the pyrazine ring is susceptible to hydrolysis, which can lead to the formation of a hydroxyl group. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The morpholine ring and the pyrazine ring can be susceptible to oxidation.[5] This can lead to N-oxide formation on the morpholine nitrogen or hydroxylation of the pyrazine ring.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the chloropyrazine ring, similar to what has been observed with other chlorinated nitrogen-containing aromatic compounds.[7][8]

  • Thermal Degradation: While morpholine itself is relatively stable up to 150°C, the complete molecule's thermal stability is unknown.[2][3] At elevated temperatures, degradation of the morpholine and pyrazine rings can occur.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the purity and degradation of this compound.[9][10] Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of degradation products.

  • Thin Layer Chromatography (TLC): A simple method for qualitative monitoring of the appearance of degradation products.[10]

Troubleshooting Guides

Issue 1: The purity of my this compound sample has decreased over time, even when stored as a solid.

Potential Cause Troubleshooting Step Rationale
Exposure to moisture (Hygroscopicity) Store the compound in a desiccator or with a desiccant. Ensure the container is tightly sealed.Morpholine and its derivatives can be hygroscopic. Absorbed water can facilitate hydrolysis of the chloropyrazine ring.
Exposure to light Store the compound in an amber vial or in a light-proof container.Chlorinated aromatic compounds can be susceptible to photodegradation.[7][8]
Incompatible storage container Store in glass or inert plastic containers. Avoid containers made of or containing copper, zinc, or their alloys.Morpholine can be corrosive to certain metals.[12]
Elevated storage temperature Store in a temperature-controlled environment, avoiding exposure to high temperatures.Although morpholine is thermally stable to a certain degree, prolonged exposure to heat can accelerate degradation.[2][3]

Issue 2: My solution of this compound shows the appearance of new peaks in the HPLC chromatogram after a short period.

Potential Cause Troubleshooting Step Rationale
Solvent-mediated degradation Prepare fresh solutions before use. If storage is necessary, use aprotic solvents (e.g., anhydrous acetonitrile, THF) and store at 2-8°C. Evaluate the stability in different solvents.Protic solvents (e.g., water, methanol) can participate in hydrolysis reactions.
pH of the solution Buffer the solution to a neutral or slightly acidic pH if compatible with the experimental design. Avoid strongly acidic or basic conditions.Hydrolysis of the chloropyrazine moiety can be pH-dependent.
Oxidation Degas the solvent before preparing the solution. Store solutions under an inert atmosphere (e.g., nitrogen or argon).Dissolved oxygen can promote oxidative degradation of the morpholine and pyrazine rings.[5]
Photodegradation Protect the solution from light by using amber vials or covering the container with aluminum foil.As with the solid form, solutions can be susceptible to light-induced degradation.[7][8]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[13][14][15][16] The following are suggested starting conditions for the forced degradation of this compound.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagents and Conditions Typical Time Points for Analysis
Acid Hydrolysis 0.1 M HCl at 60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C2, 6, 12, 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature2, 6, 12, 24 hours
Thermal Degradation (Solid) 105°C in a calibrated oven1, 3, 7, 14 days
Thermal Degradation (Solution) 60°C in a chosen solvent1, 3, 7, 14 days
Photostability (Solid & Solution) Expose to light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines)Analyze after exposure, with a dark control
Sample Preparation for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Hydrolysis: Mix 1 mL of the stock solution with 1 mL of the acidic or basic solution.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of the hydrogen peroxide solution.

    • Thermal (Solution): Place a sealed vial of the stock solution in the oven.

  • Time Point Sampling: At each designated time point, withdraw an aliquot of the stressed sample.

  • Neutralization (for hydrolysis samples): Before analysis, neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 M HCl).

  • Dilution: Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase of the analytical method.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Table 2: Template for Summarizing Stability Data

Storage Condition Time Point Purity (%) Known Impurity 1 (%) Known Impurity 2 (%) Total Unknown Impurities (%) Appearance
25°C / 60% RH Initial
1 Month
3 Months
40°C / 75% RH Initial
1 Month
3 Months
5°C Initial
3 Months
6 Months

Visualizations

Predicted Degradation Pathways

G cluster_main This compound cluster_degradation Potential Degradation Pathways A This compound B Hydrolysis Product (4-(6-Hydroxypyrazin-2-yl)morpholine) A->B H₂O / H⁺ or OH⁻ C Oxidation Product (N-oxide or hydroxylated pyrazine) A->C [O] D Photodegradation Products (Ring-opened or de-chlorinated species) A->D E Thermal Degradation Products (Ring fragmentation) A->E Δ

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_setup Experiment Setup cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of This compound B Expose to Stress Conditions (Heat, Light, pH, Oxidant) A->B C Sample at Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Purity and Degradation Products D->E F Identify Degradation Products (e.g., by LC-MS) E->F G Determine Degradation Rate E->G

Caption: General workflow for conducting forced degradation stability studies.

References

Technical Support Center: Minimizing Dimer Formation in Pyrazine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation during pyrazine substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of pyrazine substitution reactions, and why is it a problem?

A1: Dimer formation, also known as homocoupling, is an undesired side reaction where two molecules of the pyrazine starting material react with each other to form a symmetrical dimer. This is a significant issue in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where the intended outcome is the coupling of the pyrazine with a different reaction partner. Dimerization consumes the pyrazine substrate, reduces the yield of the desired product, and introduces impurities that can be difficult to separate.

Q2: What are the primary factors that promote dimer formation in pyrazine substitution reactions?

A2: Several factors can contribute to the formation of pyrazine dimers:

  • Reaction Conditions: High temperatures, prolonged reaction times, and high concentrations of starting materials can increase the likelihood of dimerization.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding phosphine ligand is critical. Certain catalyst systems may favor homocoupling over the desired cross-coupling.

  • Base Selection: The choice and concentration of the base can significantly influence the reaction pathway. Stronger bases or incorrect concentrations can sometimes promote side reactions.

  • Atmosphere: The presence of oxygen can promote oxidative homocoupling of organoboron reagents in Suzuki-Miyaura reactions, a common method for pyrazine functionalization.

Q3: How can I detect the presence of pyrazine dimers in my reaction mixture?

A3: Dimer formation can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the dimer by its molecular weight, which will be approximately double that of the pyrazine starting material minus the leaving groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the dimer will show a distinct set of signals. Due to its symmetrical nature, the number of unique signals may be less than expected for an asymmetrical product.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter related to dimer formation during your experiments.

Problem 1: Significant Dimer Formation in Suzuki-Miyaura Cross-Coupling Reactions

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Presence of Oxygen Rigorously degas all solvents and reagents. Conduct the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen).Oxygen can promote the oxidative homocoupling of the boronic acid reagent.
Inappropriate Catalyst/Ligand System Screen different palladium catalysts and phosphine ligands. For electron-deficient pyrazines, specialized ligands may be required. Consider using pre-formed, well-defined palladium precatalysts.The ligand's steric and electronic properties influence the relative rates of cross-coupling and homocoupling.
Suboptimal Base Screen weaker bases such as K₃PO₄ or Cs₂CO₃. Optimize the base concentration.The base plays a crucial role in the transmetalation step, and its strength can affect the reaction's selectivity.[1]
High Reaction Temperature Lower the reaction temperature and monitor for a longer duration.Higher temperatures can sometimes favor the homocoupling pathway.
High Concentration of Reactants Employ slow addition of the pyrazine halide or the boronic acid to the reaction mixture using a syringe pump.Maintaining a low concentration of one reactant can favor the cross-coupling reaction.
Problem 2: Dimerization Observed in Buchwald-Hartwig Amination

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Catalyst Deactivation/Side Reactions Use a higher catalyst loading or a more robust catalyst system. Ensure the purity of the amine and pyrazine halide.Catalyst deactivation can lead to competing side reactions, including dimerization of the starting material.
Base-Induced Decomposition Use a milder base (e.g., K₂CO₃ instead of NaOtBu) or lower the base concentration.Strong bases can sometimes lead to the degradation of starting materials or intermediates, which may result in dimer formation.
Solvent Effects Screen different aprotic solvents (e.g., toluene, dioxane, THF).The solvent can influence the solubility of intermediates and the overall reaction kinetics, thereby affecting selectivity.
Ligand Choice Employ bulky, electron-rich phosphine ligands which can favor reductive elimination from the desired cross-coupling intermediate.The ligand architecture can sterically hinder the formation of intermediates that lead to homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in a Suzuki-Miyaura Coupling of a Chloropyrazine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Chloropyrazine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • Vessel Preparation: Thoroughly dry a Schlenk flask and equip it with a magnetic stir bar.

  • Reagent Addition: To the flask, add the chloropyrazine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with argon or nitrogen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the potential dimer.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired product from any formed dimer and other impurities.

Visualizations

Troubleshooting Workflow for Dimer Formation

This diagram outlines a logical workflow for troubleshooting and minimizing dimer formation in pyrazine substitution reactions.

Dimer_Troubleshooting Troubleshooting Dimer Formation in Pyrazine Substitution Reactions start Dimer Formation Observed check_reaction_type Identify Reaction Type (e.g., Suzuki, Buchwald-Hartwig) start->check_reaction_type inert_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reaction_type->inert_atmosphere Suzuki optimize_catalyst Optimize Catalyst System (Screen Pd sources and ligands) check_reaction_type->optimize_catalyst Both suzuki_path Suzuki-Miyaura buchwald_path Buchwald-Hartwig inert_atmosphere->optimize_catalyst optimize_base Optimize Base (Screen weaker bases, adjust concentration) optimize_catalyst->optimize_base optimize_conditions Optimize Reaction Conditions (Lower Temperature, Slow Addition) optimize_base->optimize_conditions analyze_results Analyze Reaction Outcome (TLC, LC-MS) optimize_conditions->analyze_results Dimer_Factors Key Factors to Control Dimer Formation cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalysis Temperature Temperature Dimer_Formation Dimer Formation Temperature->Dimer_Formation Higher temp may increase Concentration Concentration Concentration->Dimer_Formation Higher conc. may increase Time Reaction Time Time->Dimer_Formation Longer time may increase Catalyst Catalyst/Ligand Catalyst->Dimer_Formation Choice affects selectivity Desired_Product Desired Product Catalyst->Desired_Product Optimize for cross-coupling Base Base Base->Dimer_Formation Choice affects selectivity Base->Desired_Product Optimize for cross-coupling Atmosphere Atmosphere (Inert vs. Air) Atmosphere->Dimer_Formation Oxygen can promote Atmosphere->Desired_Product Inert atmosphere favors

References

Technical Support Center: Cross-Coupling with 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-(6-chloropyrazin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenge is the low reactivity of the aryl chloride bond compared to aryl bromides or iodides.[1] Activating this C-Cl bond requires specific catalytic systems. Additionally, the electron-deficient nature of the pyrazine ring and the presence of Lewis-basic nitrogen atoms can influence catalyst activity and stability.[2][3] The nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[2]

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bonds), and Sonogashira coupling (for C-C triple bonds) are all viable.[4][5] The choice depends on the desired molecular modification. Due to the substrate being a chloro-heterocycle, specialized, highly active catalyst systems are generally required for good yields.[6]

Q3: For a Suzuki-Miyaura coupling, what is a good starting point for catalyst and ligand selection?

A3: For challenging substrates like heteroaryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.[1][7] These ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.[1] A common and effective starting point is using a palladium source like Pd(OAc)₂ or a pre-catalyst (e.g., XPhos-Pd-G2) in combination with a ligand such as SPhos, XPhos, or BrettPhos.[7][8][9]

Q4: What conditions are recommended for a Buchwald-Hartwig amination with this substrate?

A4: Buchwald-Hartwig amination also benefits from bulky, electron-rich phosphine ligands to couple the less reactive pyrazine chloride.[2] Third-generation catalysts and ligands are often necessary.[2] A combination of a palladium pre-catalyst and a biarylphosphine ligand (e.g., BrettPhos) with a strong base like sodium tert-butoxide (NaOt-Bu) is a robust choice.[9][10]

Q5: Are there specific considerations for Sonogashira coupling with this compound?

A5: A standard Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base.[2][11] For aryl chlorides, more reactive catalyst systems may be needed. Using a palladium source with a bulky, electron-rich phosphine ligand can improve performance, even in copper-free Sonogashira protocols.[12]

Catalyst and Condition Selection Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or XPhos-Pd-G2/G3 (0.5-2 mol%)Readily available Pd(II) source or highly active pre-catalyst.[8][13]
Ligand SPhos, XPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands that promote oxidative addition of aryl chlorides.[7]
Base K₃PO₄ or K₂CO₃ (2-3 eq.)Effective bases for Suzuki couplings, with K₃PO₄ often being superior for difficult substrates.[2]
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 5:1 ratio)Common solvent systems that facilitate the dissolution of both organic and inorganic reagents.[4]
Temperature 80-110 °CHigher temperatures are often required to activate the C-Cl bond.[2]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or BrettPhos-Pd-G3 (1-2 mol%)Common Pd(0) source or a highly active pre-catalyst designed for C-N coupling.[13]
Ligand BrettPhos, RuPhos (1.1-1.5 eq. to Pd)Highly effective ligands for the amination of hindered or electron-deficient aryl halides.[9][14]
Base NaOt-Bu or LHMDS (1.5-2 eq.)Strong, non-nucleophilic bases required for amine deprotonation.[15]
Solvent Toluene, Dioxane (anhydrous, degassed)Anhydrous conditions are crucial for preventing catalyst deactivation and side reactions.[15]
Temperature 90-120 °CElevated temperatures are typically necessary for efficient coupling.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions.

Problem 1: Low or No Yield
Possible CauseRecommended Solution
Inactive Catalyst System The chosen palladium source and ligand may be unsuitable for activating the chloropyrazine. For Suzuki reactions, employ specialized catalysts like palladium(II) ONO pincer complexes, which show high activity even at low loadings (0.01 mol%).[2] For Buchwald-Hartwig, use third-generation catalysts and ligands.[2] Ensure the catalyst is not decomposed; use fresh catalyst and consider pre-catalysts that are more air-stable.[13][16]
Incorrect Base The base is critical for the catalytic cycle. If using weak bases like carbonates with no success, switch to a stronger base like K₃PO₄ for Suzuki or NaOt-Bu for Buchwald-Hartwig amination.[2][15] However, be aware that strong bases can be incompatible with sensitive functional groups.[13][14]
Catalyst Inhibition The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[2][17] Using bulky ligands can sterically hinder this coordination.[18]
Poor Reagent Quality Ensure all reagents, especially the boronic acid/ester, amine, and base, are pure and dry. Use anhydrous and properly degassed solvents to prevent catalyst deactivation and protodeboronation (in Suzuki reactions).[3][13]
Problem 2: Formation of Side Products
Possible CauseRecommended Solution
Homocoupling of Boronic Acid (Suzuki) This occurs when the desired cross-coupling is slow. Optimize the catalyst and ligand to accelerate the main reaction.[16] Slow addition of the boronic acid can also minimize this side reaction by keeping its concentration low.
Dehalogenation (Hydrodehalogenation) Protic impurities (like water) or certain amine bases can act as hydride sources, leading to the replacement of chlorine with hydrogen.[19] Ensure all reagents and solvents are anhydrous. Consider using an inorganic base like Cs₂CO₃ or K₃PO₄ instead of an amine base.[19]
Product Degradation Pyrazine derivatives can be sensitive to harsh conditions.[20] If degradation is suspected, try using milder bases or lowering the reaction temperature, though this may require longer reaction times or a more active catalyst.[20]

Visualized Workflows and Logic

G General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification reagents 1. Prepare Reagents (Substrate, Coupling Partner, Base, Solvent) degas 2. Degas Solvents (N2 or Ar sparging) reagents->degas setup 3. Assemble Reaction (Add reagents, catalyst, ligand under inert atmosphere) degas->setup execute 4. Execute & Monitor (Heat to temperature, monitor by TLC/LC-MS) setup->execute quench 5. Quench & Work-up (Cool, dilute, wash) execute->quench purify 6. Purify Product (Column chromatography) quench->purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.

G Catalyst Selection Logic for this compound cluster_choices Catalyst Selection Logic for this compound cluster_results Catalyst Selection Logic for this compound start Select Desired Bond Formation cc C(aryl)-C(aryl/vinyl) start->cc Suzuki cn C(aryl)-N start->cn Buchwald-Hartwig c_alkyne C(aryl)-C(alkyne) start->c_alkyne Sonogashira suzuki Use Suzuki-Miyaura Conditions - Catalyst: Pd(OAc)2 / XPhos-Pd-G2 - Ligand: SPhos, XPhos - Base: K3PO4 cc->suzuki buchwald Use Buchwald-Hartwig Conditions - Catalyst: Pd2(dba)3 / BrettPhos-Pd-G3 - Ligand: BrettPhos, RuPhos - Base: NaOtBu cn->buchwald sonogashira Use Sonogashira Conditions - Catalyst: Pd(PPh3)2Cl2 / CuI - Base: Et3N, DIPEA c_alkyne->sonogashira G Troubleshooting Flowchart: Low Reaction Yield start Problem: Low or No Yield q1 Are solvents/reagents anhydrous and degassed? start->q1 sol1 Action: Dry solvents, degas thoroughly, and use fresh reagents. q1->sol1 No q2 Is the catalyst system active enough for Ar-Cl? q1->q2 Yes end Re-run Experiment sol1->end sol2 Action: Switch to a more active system (e.g., Pd G3 precatalyst + bulky phosphine ligand like SPhos). q2->sol2 No q3 Is the base appropriate? q2->q3 Yes sol2->end sol3 Action: Screen different bases. Try K3PO4 (Suzuki) or NaOtBu (Buchwald). q3->sol3 No q4 Is the temperature high enough? q3->q4 Yes sol3->end sol4 Action: Increase temperature in 10-20°C increments. q4->sol4 No q4->end Yes sol4->end

References

Validation & Comparative

Validating the Structural Integrity of 4-(6-Chloropyrazin-2-yl)morpholine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-(6-Chloropyrazin-2-yl)morpholine and a closely related analogue, 4-(pyrazin-2-yl)morpholine, to aid in its structural validation. Due to the limited availability of public experimental NMR data for this compound, this guide utilizes data from its non-chlorinated counterpart as a reference for expected chemical shifts and coupling patterns.

Comparison of 1H and 13C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for 4-(pyrazin-2-yl)morpholine. This data can be used as a benchmark to predict the spectral characteristics of this compound. The introduction of a chlorine atom is expected to induce downfield shifts in the signals of nearby protons and carbons, particularly on the pyrazine ring.

Table 1: ¹H NMR Data of 4-(pyrazin-2-yl)morpholine

ProtonsChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Morpholine H (4H)3.51–3.63m-
Morpholine H (4H)3.79–3.90m-
Pyrazine H7.90d2.64
Pyrazine H8.14d7.6
Pyrazine H9.61d7.8

Source: Crystal structure of 4-(pyrazin-2-yl)morpholine, PMC[1]

Table 2: ¹³C NMR Data of 4-(pyrazin-2-yl)morpholine

CarbonsChemical Shift (δ ppm)
Morpholine C45.18
Morpholine C66.93
Pyrazine C131.33
Pyrazine C133.98
Pyrazine C142.16
Pyrazine C155.48

Source: Crystal structure of 4-(pyrazin-2-yl)morpholine, PMC[1]

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound is outlined below.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for morpholine derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Sample Filtration: To ensure a homogeneous solution and prevent signal broadening, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean and dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters: Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Parameters: A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

Structural Validation Workflow Workflow for NMR-based Structural Validation cluster_synthesis Compound Synthesis cluster_nmr NMR Analysis cluster_data Data Analysis cluster_validation Validation Synthesis Synthesis of This compound SamplePrep Sample Preparation (Solvent, Concentration) Synthesis->SamplePrep H1_Acquisition 1H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition SamplePrep->C13_Acquisition H1_Analysis 1H NMR Data Analysis (Chemical Shift, Multiplicity, Integration) H1_Acquisition->H1_Analysis C13_Analysis 13C NMR Data Analysis (Chemical Shift) C13_Acquisition->C13_Analysis Comparison Comparison with Analogue Data and Predicted Spectra H1_Analysis->Comparison C13_Analysis->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

References

Scrutinizing the Structure: A Comparative Guide to the Mass Spectrometry Analysis of 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of mass spectrometry for the structural elucidation of 4-(6-chloropyrazin-2-yl)morpholine, a substituted morpholine-pyrazine derivative. We will delve into its expected mass spectral characteristics and compare this powerful technique with other instrumental methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Mass Spectrometry: A Tool for Molecular Weight and Fragmentation Insights

Mass spectrometry (MS) is a primary technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molecular formula: C₈H₁₀ClN₃O), the expected exact mass can be precisely calculated, providing a fundamental confirmation of its elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct IonPredicted m/z
[M+H]⁺200.05852
[M+Na]⁺222.04046
[M-H]⁻198.04396
[M+NH₄]⁺217.08506
[M+K]⁺238.01440
[M]⁺199.05069

Source: PubChemLite. Predicted values provide a reference for high-resolution mass spectrometry analysis.[1]

Experimental Workflow for Mass Spectrometry Analysis

The general workflow for analyzing a small molecule like this compound by mass spectrometry, particularly with hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is outlined below.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample_Dissolution Dissolve Sample in Suitable Solvent Filtration Filter to Remove Particulates Sample_Dissolution->Filtration Introduction Sample Introduction (e.g., GC or LC) Filtration->Introduction Ionization Ionization (e.g., EI or ESI) Introduction->Ionization Mass_Analyzer Mass Analysis (m/z Measurement) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum_Generation Generate Mass Spectrum Detection->Spectrum_Generation Data_Interpretation Interpret Spectrum (Molecular Ion & Fragments) Spectrum_Generation->Data_Interpretation Structure_Confirmation Confirm Structure Data_Interpretation->Structure_Confirmation

A generalized workflow for the mass spectrometry analysis of a small molecule.
Predicted Fragmentation Pattern

While an experimental mass spectrum for this compound is not available, we can predict its fragmentation based on the known fragmentation patterns of morpholine and chloropyrazine derivatives. Upon ionization, the molecular ion ([M]⁺˙ or [M+H]⁺) is expected to undergo fragmentation. Key fragmentation pathways would likely involve the morpholine ring and the chloropyrazine moiety.

Table 2: Plausible Mass Fragments of this compound

Fragment StructureProposed OriginExpected m/z
[C₄H₈NO]⁺Cleavage of the N-C bond connecting the two rings86
[C₄H₂ClN₂]⁺˙Cleavage of the N-C bond connecting the two rings113/115
[C₈H₁₀N₃O]⁺Loss of Chlorine164
[C₄H₈N]⁺Fragmentation of the morpholine ring70

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. NMR and IR spectroscopy provide orthogonal information that can definitively elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). For a definitive structural confirmation, NMR is often considered the gold standard.

Table 3: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts

TechniqueThis compound (Predicted)4-(Pyrazin-2-yl)morpholine (Experimental)
¹H NMR Two distinct signals for the morpholine protons (likely in the 3.5-4.0 ppm range). Two signals for the pyrazine protons.Multiplets at 3.51–3.63 ppm (4H) and 3.79–3.90 ppm (4H) for morpholine protons. Doublets at 7.90 ppm, 8.14 ppm, and 9.61 ppm for pyrazine protons.
¹³C NMR Signals for the two chemically non-equivalent carbons of the morpholine ring (around 45 and 67 ppm). Signals for the carbons of the chloropyrazine ring.Signals at 45.18 ppm and 66.93 ppm for morpholine carbons. Signals at 131.33 ppm, 133.98 ppm, 142.16 ppm, and 155.48 ppm for pyrazine carbons.

Predicted values for this compound are based on general chemical shift ranges for similar structures. Experimental data for 4-(pyrazin-2-yl)morpholine is from Murthy et al., 2018.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Expected and Comparative Infrared Absorption Bands

Functional GroupThis compound (Expected)Pyrazine (Reference)Morpholine (Reference)
C-H stretch (aromatic)~3000-3100 cm⁻¹~3050 cm⁻¹-
C-H stretch (aliphatic)~2850-2960 cm⁻¹-~2850-2950 cm⁻¹
C=N stretch (pyrazine)~1500-1600 cm⁻¹~1580 cm⁻¹-
C-N stretch~1100-1300 cm⁻¹-~1115 cm⁻¹
C-O-C stretch~1100-1150 cm⁻¹-~1115 cm⁻¹
C-Cl stretch~600-800 cm⁻¹--

Expected values are based on typical IR absorption ranges for the respective functional groups.

Logical Framework for Structure Confirmation

The confirmation of the structure of this compound is a process of accumulating and integrating evidence from multiple analytical techniques.

Structure_Confirmation cluster_analytical_techniques Analytical Techniques cluster_data_interpretation Data Interpretation Hypothesized_Structure Hypothesized Structure: This compound Mass_Spectrometry Mass Spectrometry Hypothesized_Structure->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Hypothesized_Structure->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Hypothesized_Structure->IR_Spectroscopy MS_Data Molecular Weight & Fragmentation Pattern Mass_Spectrometry->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR_Spectroscopy->NMR_Data IR_Data Functional Group Absorptions IR_Spectroscopy->IR_Data Structure_Confirmation Structure Confirmed MS_Data->Structure_Confirmation Consistent NMR_Data->Structure_Confirmation Consistent IR_Data->Structure_Confirmation Consistent

A logical diagram illustrating the multi-technique approach to structure confirmation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the analysis of a compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • IR Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

References

Structure-activity relationship (SAR) of 4-(6-Chloropyrazin-2-yl)morpholine analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 4-(6-Chloropyrazin-2-yl)morpholine Analogues in Kinase Inhibition

This guide provides a detailed comparison of the structure-activity relationships (SAR) of this compound analogues, focusing on their potential as kinase inhibitors for researchers, scientists, and drug development professionals. The information is compiled from recent studies on related 2,6-disubstituted pyrazine and morpholine-containing compounds, offering insights into the rational design of novel therapeutic agents.

Introduction

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Both pyrazine and morpholine moieties are prevalent in a wide range of biologically active compounds and approved drugs.[1] The pyrazine ring can act as a versatile scaffold for substitution, allowing for the fine-tuning of electronic and steric properties to achieve desired biological activity and selectivity. The morpholine group often improves pharmacokinetic properties such as solubility and metabolic stability. This guide explores the impact of substitutions on this core structure, drawing parallels from closely related chemical series to elucidate key SAR trends.

Synthesis of Analogues

The synthesis of this compound and its analogues can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common starting material is 2,6-dichloropyrazine, which can be reacted with morpholine to afford the desired scaffold. Subsequent modifications at the 6-position can be accomplished through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, or by further SNAr reactions with different nucleophiles.

A general synthetic route is depicted below:

Synthesis_of_4_6_Chloropyrazin_2_yl_morpholine_Analogues cluster_reagents1 cluster_reagents2 reagent1 Morpholine, Base reagent2 R-X, Catalyst start 2,6-Dichloropyrazine intermediate This compound start->intermediate SNA_r_ product Analogues intermediate->product Coupling/Substitution

General synthetic scheme for this compound analogues.

Structure-Activity Relationship (SAR) Analysis

While a dedicated SAR study for this compound analogues is not extensively available, valuable insights can be drawn from studies on structurally similar 2,6-disubstituted pyrazine derivatives investigated as kinase inhibitors.[1][2] The following table summarizes the inhibitory activities of selected analogues against Casein Kinase 2 (CK2 or CSNK2A) and PIM kinases, which are implicated in various cancers.

Compound IDR (Substitution at 6-position)CSNK2A IC50 (nM)[2]PIM3 IC50 (nM)[2]
1 6-aminoindazole9-
2 6-isopropylaminoindazole5<3
4a 6-aminoindazole (benzoic acid derivative)1218
4e -CH2Ph (at 6-amino of indazole)8361
4f -(CH2)2OPh (at 6-amino of indazole)760240
6c 6-isopropoxyindole11330

Key SAR Observations:

  • Substitution at the 6-position of the pyrazine ring is critical for activity. Small, hydrogen-bond donating groups, such as an amino-substituted indazole or indole, are well-tolerated and can lead to potent inhibition.[2]

  • The nature of the substituent on the exocyclic amine of the indazole moiety significantly impacts potency. Bulky substituents like benzyl (-CH2Ph) or phenoxyethyl (-(CH2)2OPh) at this position lead to a decrease in inhibitory activity against CSNK2A and PIM3.[2]

  • Modification of the heterocyclic system at the 6-position can modulate selectivity. For instance, replacing the 6-isopropylaminoindazole with a 6-isopropoxyindole (compound 6c ) resulted in a significant improvement in selectivity for CSNK2A over PIM3.[2]

  • The morpholine moiety is a well-established "hinge-binder" in many kinase inhibitors, and its oxygen atom is often involved in a key hydrogen bonding interaction with the kinase hinge region.[3]

Potential Signaling Pathways

The analogues discussed in this guide are primarily inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Inhibitor 4-(6-Chloropyrazin-2-yl) morpholine Analogue Inhibitor->PI3K

Potential PI3K/Akt/mTOR signaling pathway targeted by pyrazinylmorpholine analogues.

Experimental Protocols

General Procedure for the Synthesis of 4-(6-substituted-pyrazin-2-yl)morpholine Analogues

A mixture of 2,6-dichloropyrazine (1.0 mmol), morpholine (1.1 mmol), and a base such as triethylamine (1.5 mmol) in a suitable solvent like DMF (5 mL) is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up to isolate this compound. For further derivatization, this intermediate (1.0 mmol) is subjected to a Suzuki coupling reaction with a boronic acid (1.2 mmol) in the presence of a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) and a base (e.g., K2CO3, 2.0 mmol) in a solvent mixture like 1,4-dioxane/water at elevated temperature. The final product is purified by column chromatography.[4]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is determined using a radiometric or fluorescence-based assay. For example, a typical assay involves incubating the kinase, a substrate (e.g., a peptide or protein), and ATP (radiolabeled or with a fluorescent probe) in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value of the compound.

Cell Proliferation Assay

The antiproliferative activity of the analogues is evaluated against various cancer cell lines using a standard method like the MTT or SRB assay. Cells are seeded in 96-well plates and treated with different concentrations of the compounds for a specified period (e.g., 72 hours). The cell viability is then measured, and the GI50 (concentration for 50% growth inhibition) is calculated.[5]

Conclusion

The this compound scaffold serves as a valuable starting point for the design of novel kinase inhibitors. The structure-activity relationships derived from related 2,6-disubstituted pyrazine series suggest that modifications at the 6-position of the pyrazine ring are crucial for achieving high potency and selectivity. Further exploration of different substituents at this position, guided by the principles outlined in this guide, could lead to the discovery of promising new drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

A Comparative Analysis of the Biological Activities of Pyrazine and Pyridine Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of pyrazine and pyridine morpholine derivatives, two classes of heterocyclic compounds with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to facilitate informed decisions in drug discovery and development.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of representative pyrazine and pyridine morpholine derivatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anticancer Activity

The anticancer efficacy of pyrazine and pyridine morpholine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazine Triterpenoid pyrazine derivative (12a)SF-763 (Glioblastoma)3.53[1]
Triterpenoid pyrazine derivative (12a)B16 (Melanoma)4.42[1]
Triterpenoid pyrazine derivative (12a)HeLa (Cervical Cancer)5.13[1]
Ligustrazine-curcumin hybrid (79)A549 (Lung Cancer)0.60 - 2.85[2]
Ligustrazine-curcumin hybrid (80)A549 (Lung Cancer)0.60 - 2.85[2]
Ligustrazine-curcumin hybrid (81)A549/DDP (Drug-resistant Lung Cancer)0.60 - 2.85[2]
Pyridine Pyridine-urea derivative (8e)VEGFR-23.93[3]
Pyridine-urea derivative (8n)VEGFR-2-[3]
Thiophenyl thiazolyl-pyridine hybridA549 (Lung Cancer)0.66 - 16.03[4]
Imidazo[1,2-a]pyridine derivativeMGC-803 (Gastric Cancer)-
Pyridine derivative (19)MCF-7 (Breast Cancer)4.75[5]
Pyridine derivative (20)MCF-7 (Breast Cancer)0.91[5]
Pyridine derivative (21)MCF-7 (Breast Cancer)3.78[5]
Antimicrobial Activity

The antimicrobial potential is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazine Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32[6][7]
Triazolo[4,3-a]pyrazine derivative (2e)Escherichia coli16[6][7]
Pyrazine-2-carboxylic acid derivative (P10)Candida albicans3.125[8]
Pyrazine-2-carboxylic acid derivative (P4)Candida albicans3.125[8]
Pyrazine-2-carboxylic acid derivative (P7)Escherichia coli50[8]
Pyrazine-2-carboxylic acid derivative (P9)Pseudomonas aeruginosa25[8]
Pyridine Morpholine-triazole-pyridine derivative (12)Mycobacterium smegmatis15.6[9]
Pyridine derivative (5a)Escherichia coli K120.2 - 1.3[10]
Pyridine derivative (5g)Escherichia coli K120.2 - 1.3[10]
2-cyanomethylthiopyridine-4-carbonitrile (7)Mycobacterium kansasii8-4 µmol/l[11]
Aminopyridine acetamide (24)E. coli37.5[12]
Aminopyridine acetamide (25)P. mirabilis37.5[12]
Anti-inflammatory Activity

The anti-inflammatory activity is assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values indicating the concentration required for 50% inhibition.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Pyrazine Paeonol-pyrazine hybrid (37)RAW 264.7- (56.32% inhibition at 20 µM)[2]
Pyridine Pyridine derivative (7a)RAW 264.776.6[13]
Pyridine derivative (7f)RAW 264.796.8[13]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[14]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a suitable growth medium. The MIC is the lowest concentration at which no visible growth is observed.[15]

Procedure (Broth Microdilution Method):

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[15][16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[16]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, except for the sterility control well.[16]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[16]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[15]

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.

Procedure:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds.

  • Supernatant Collection: After incubation (typically 24 hours), collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compounds compared to the LPS-treated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Anticancer Signaling Pathways

Pyrazine and pyridine derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Pyrazine Derivatives: Many pyrazine-based compounds function as kinase inhibitors, targeting key enzymes in cancer-related signaling cascades.[17] For example, they have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, and SHP2, a protein tyrosine phosphatase involved in the RAS-ERK signaling pathway that controls cell growth and survival.[18][19]

anticancer_pyrazine Pyrazine_Derivatives Pyrazine Derivatives VEGFR2 VEGFR-2 Pyrazine_Derivatives->VEGFR2 Inhibits SHP2 SHP2 Pyrazine_Derivatives->SHP2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes RAS_ERK_Pathway RAS-ERK Pathway SHP2->RAS_ERK_Pathway Activates Cell_Proliferation Cell Proliferation & Survival RAS_ERK_Pathway->Cell_Proliferation Promotes

Anticancer mechanism of pyrazine derivatives.

Pyridine Derivatives: Pyridine-containing compounds have also demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis. Their ability to interact with a wide range of biological targets makes them versatile scaffolds for anticancer drug design.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of these derivatives are often attributed to their ability to suppress pro-inflammatory signaling cascades.

Pyridine Derivatives: Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[20] This pathway is crucial for the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20] By inhibiting this pathway, these compounds can reduce the production of inflammatory molecules.

anti_inflammatory_pyridine Pyridine_Derivatives Pyridine Derivatives STAT3_NFkB STAT3/NF-κB Pathway Pyridine_Derivatives->STAT3_NFkB Inhibits iNOS iNOS STAT3_NFkB->iNOS Induces COX2 COX-2 STAT3_NFkB->COX2 Induces Inflammation Inflammation iNOS->Inflammation Contributes to COX2->Inflammation Contributes to experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Pyrazine & Pyridine Morpholine Derivatives Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO Inhibition) Purification->Anti_inflammatory Data_Collection Data Collection (IC50, MIC values) Anticancer->Data_Collection Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies

References

A Comparative Crystallographic Analysis of Morpholine-Substituted Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography data for 4-(6-Chloropyrazin-2-yl)morpholine derivatives. Due to the limited public availability of crystallographic data for the specific chloro-substituted compound, this guide focuses on the closely related and structurally significant analogue, 4-(pyrazin-2-yl)morpholine. This compound serves as a crucial reference for understanding the structural properties of this class of molecules. We will compare its crystallographic data with other relevant morpholine-containing heterocyclic structures to provide a broader context for structure-based drug design and development.

Data Presentation: Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 4-(pyrazin-2-yl)morpholine and a comparative morpholine derivative. This data is essential for understanding the solid-state conformation and packing of these molecules, which can influence their physicochemical properties and biological activity.

Parameter4-(pyrazin-2-yl)morpholine4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one
Molecular Formula C₈H₁₁N₃OC₁₄H₁₄ClN₃O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a (Å)5.8931 (2)11.5944 (6)
b (Å)14.1323 (5)10.0489 (5)
c (Å)9.8789 (4)12.5181 (6)
α (°)9090
β (°)106.157 (2)109.112 (2)
γ (°)9090
Volume (ų)790.52 (5)1378.14 (12)
Z 44
Resolution (Å)Not ReportedNot Reported
R-factor Not ReportedNot Reported
Key Structural Features The morpholine ring adopts a chair conformation. The molecule is nearly planar.[1][2]The morpholine ring is in a chair conformation with the exocyclic N—C bond in an equatorial orientation. The 1,6-dihydropyridazine ring is essentially planar.[3]

Experimental Protocols

The determination of a crystal structure by X-ray diffraction is a multi-step process that requires precision and careful execution. Below are the generalized key experimental methodologies.

Synthesis and Crystallization
  • Synthesis: The target compound, 4-(pyrazin-2-yl)morpholine, can be synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction between 2-chloropyrazine and morpholine.[1]

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 4-(pyrazin-2-yl)morpholine, crystals were obtained from an ethyl acetate-hexane solvent system following column chromatography purification.[1]

X-ray Data Collection
  • Instrumentation: A single crystal is mounted on a goniometer head of a diffractometer equipped with a source of monochromatic X-rays (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The intensity and position of the diffracted beams are recorded.

Structure Solution and Refinement
  • Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

Mandatory Visualization

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining a molecular structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A flowchart of the single-crystal X-ray crystallography workflow.

References

Cross-Validation of Analytical Methods for 4-(6-Chloropyrazin-2-yl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the robust characterization and quantification of 4-(6-Chloropyrazin-2-yl)morpholine. The cross-validation of analytical techniques is a cornerstone of drug development and quality control, ensuring data integrity, accuracy, and reproducibility. This document details experimental protocols for key analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and offers a comparative assessment of their performance for the analysis of the target compound and its potential impurities.

Physicochemical Properties of this compound

A comprehensive understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
CAS Number 720693-19-6--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₈H₁₀ClN₃O--INVALID-LINK--[1]
Molecular Weight 199.64 g/mol --INVALID-LINK--[1]
Purity ≥98%--INVALID-LINK--[1], --INVALID-LINK--[2]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity assessment and impurity profiling of this compound. A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.

Comparative HPLC Methodologies
ParameterMethod A: Reversed-Phase HPLC-UVMethod B: Reversed-Phase HPLC-MS
Principle Separation based on polarity with UV detection.Separation based on polarity with mass spectrometric detection for enhanced specificity and sensitivity.
Instrumentation HPLC system with a UV-Vis detector.HPLC system coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
Typical Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm).C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
Mobile Phase A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid for improved peak shape).A gradient of acetonitrile and water with a volatile modifier (e.g., 0.1% formic acid).
Detection UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm for aromatic systems).Selected Ion Monitoring (SIM) or full scan mode for the target m/z of the analyte and potential impurities.
Advantages Robust, cost-effective, and widely available.High selectivity, sensitivity, and provides molecular weight information, aiding in impurity identification.
Limitations Lower sensitivity compared to MS; co-eluting impurities with no chromophore will not be detected.Higher instrumentation cost and complexity.
Detailed Experimental Protocol: Reversed-Phase HPLC-UV

This protocol provides a starting point for the development and validation of an HPLC-UV method for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity assessment.

  • For the analysis of a sample, dissolve a known amount of the substance in the diluent to achieve a similar concentration to the working standard.

4. Data Analysis:

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis, a calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc Inject into HPLC System prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Calculation integration->quantification

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be employed for the analysis of this compound, particularly for identifying potential volatile impurities and for structural confirmation through mass spectral fragmentation patterns. For certain morpholine derivatives, derivatization may be necessary to improve volatility and thermal stability.

Comparative GC-MS Methodologies
ParameterMethod A: Direct GC-MSMethod B: GC-MS with Derivatization
Principle Separation of volatile compounds followed by mass spectrometric detection.Chemical modification of the analyte to increase volatility and improve chromatographic behavior, followed by GC-MS analysis.
Instrumentation Gas chromatograph coupled to a mass spectrometer.Gas chromatograph coupled to a mass spectrometer.
Typical Column A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
Derivatization Agent Not applicable.For morpholine derivatives, agents like sodium nitrite under acidic conditions can be used to form a more volatile N-nitrosomorpholine derivative.[3]
Advantages Simpler sample preparation.Can analyze less volatile or thermally labile compounds; may improve sensitivity.
Limitations May not be suitable for non-volatile or thermally unstable compounds.Derivatization adds a step to the sample preparation, which can introduce variability.
Detailed Experimental Protocol: Direct GC-MS

This protocol outlines a general procedure for the direct GC-MS analysis of this compound.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary GC column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, DB-5ms or equivalent).

  • High-purity helium as the carrier gas.

  • Reference standard of this compound.

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate).

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Prepare working standard solutions for injection by diluting the stock solution.

  • Dissolve the sample to be analyzed in the same solvent to a known concentration.

4. Data Analysis:

  • The identity of the compound can be confirmed by comparing its retention time and mass spectrum with that of the reference standard.

  • The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation of unknown impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample Dissolve Sample in Volatile Solvent gcms Inject into GC-MS System prep_sample->gcms separation Gas Chromatographic Separation gcms->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometric Detection ionization->detection spectrum Obtain Mass Spectrum detection->spectrum library_search Library Search & Fragmentation Analysis spectrum->library_search identification Compound Identification library_search->identification

Caption: Workflow for direct GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural confirmation of this compound and the characterization of any isolated impurities.

  • ¹H NMR: Protons on the pyrazine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the morpholine ring would typically resonate in the upfield region, with those adjacent to the oxygen appearing at a lower field (δ ~3.7-4.0 ppm) than those adjacent to the nitrogen (δ ~3.0-3.5 ppm).

  • ¹³C NMR: The carbon atoms of the pyrazine ring will be in the aromatic region (δ 130-160 ppm). The carbons of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen being more deshielded (δ ~65-70 ppm) than those adjacent to the nitrogen (δ ~45-55 ppm).

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific analytical objective. For routine purity testing and quantification, a validated Reversed-Phase HPLC-UV method offers a robust and cost-effective solution. For the identification of unknown impurities and for achieving lower detection limits, HPLC-MS is the preferred technique. GC-MS is valuable for the analysis of volatile impurities and for providing complementary structural information through its characteristic fragmentation patterns. Finally, NMR spectroscopy remains the gold standard for unambiguous structure elucidation of the active pharmaceutical ingredient and its related substances. A combination of these orthogonal analytical techniques provides a comprehensive characterization of this compound, ensuring its quality, safety, and efficacy in drug development.

References

A Comparative Analysis of mTOR Inhibitors Featuring the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the morpholine scaffold has emerged as a cornerstone in the design of potent and selective inhibitors of the mammalian target of rapamycin (mTOR). This guide provides a comprehensive comparison of prominent mTOR inhibitors that incorporate this key structural motif. We will delve into their performance, supported by experimental data, and provide detailed methodologies for the key assays cited, offering a valuable resource for those engaged in mTOR-related research and therapeutic development.

The morpholine ring, a saturated heterocycle, has proven to be a critical pharmacophore in the development of ATP-competitive mTOR inhibitors. Its ability to form crucial hydrogen bonds within the ATP-binding pocket of the mTOR kinase domain contributes significantly to the potency and selectivity of these compounds.[1][2] Many successful inhibitors utilize the morpholine moiety to anchor the molecule in the hinge region of the kinase, a strategy that has led to the discovery of both dual PI3K/mTOR inhibitors and highly selective mTOR inhibitors.[2][3][4]

Performance Comparison of Morpholine-Based mTOR Inhibitors

The following tables summarize the in vitro potency and selectivity of several key mTOR inhibitors featuring a morpholine scaffold. These compounds represent different chemical series and highlight the versatility of the morpholine motif in achieving desired inhibitory profiles.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)

CompoundmTORPI3KαPI3KβPI3KγPI3KδSelectivity (mTOR vs PI3Kα)
Gedatolisib (R52) 1.60.4---0.25
Dactolisib (R51) 20.74-75---~0.28 - 1
Compound R11 0.780.5---115
Compound 12b -----~450-fold vs Class I PI3Ks
Bridged Morpholine Analogs 0.1 - 10035 - 9000---up to 26,000-fold
OSI-027 (R39) 22 (mTORC1), 65 (mTORC2)>100-fold selectivity--->100
R27 10.8-----
R28 3.6-----

Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)
Compound 10e (THQ derivative) 0.033 ± 0.003--
Compound 10h (THQ derivative) -0.087 ± 0.007-
Compound 10d (THQ derivative) 0.062 ± 0.010.58 ± 0.111.003 ± 0.008

Data for tetrahydroquinoline (THQ) derivatives.[5][6][7]

The mTOR Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. The diagram below illustrates the core components of this pathway and highlights the points of inhibition by mTOR inhibitors.

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis mTORC2 mTORC2 AKT_Ser473 AKT (Ser473) Phosphorylation mTORC2->AKT_Ser473 Cell_Survival Cell Survival Cytoskeletal Organization AKT_Ser473->Cell_Survival mTOR_Inhibitor Morpholine-Based mTOR Inhibitors mTOR_Inhibitor->mTORC1 mTOR_Inhibitor->mTORC2

Caption: The mTOR signaling pathway and points of inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of mTOR inhibitors. Below are methodologies for key assays used to characterize the activity of these compounds.

mTOR Kinase Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified mTOR.

1. Materials:

  • Active mTOR enzyme (recombinant).

  • Substrate: Inactive p70S6K or a synthetic peptide substrate.[8]

  • ATP.

  • Kinase assay buffer: 25 mmol/L Tris-HCl (pH 7.5), 5 mmol/L β-glycerophosphate, 2 mmol/L dithiothreitol (DTT), 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2.[8]

  • Test compounds (mTOR inhibitors).

  • 96-well plates.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay or TR-FRET).

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase assay buffer.

  • Add the mTOR enzyme to the wells of a 96-well plate.

  • Add the diluted test compounds to the wells and incubate for a predefined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[8]

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).[8]

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of mTOR inhibitors on the viability and proliferation of cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., A549, MCF-7).

  • Cell culture medium and supplements.

  • Test compounds (mTOR inhibitors).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]

Western Blot Analysis of mTOR Pathway Phosphorylation

This technique is used to determine the effect of mTOR inhibitors on the phosphorylation status of key downstream targets of mTORC1 and mTORC2, such as p70S6K, 4E-BP1, and Akt.[1]

1. Materials:

  • Cell lines and culture reagents.

  • Test compounds (mTOR inhibitors).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

  • Protein quantification assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

2. Procedure:

  • Plate cells and treat with mTOR inhibitors for the desired time.

  • Lyse the cells on ice using lysis buffer.[1]

  • Quantify the protein concentration of the lysates.[1]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]

  • Detect the protein bands using an ECL substrate and an imaging system.[1]

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the inhibitory effect.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of morpholine-based mTOR inhibitors.

Experimental_Workflow Start Compound Synthesis (Morpholine Scaffold) Kinase_Assay In Vitro Kinase Assay (mTOR & PI3K Isoforms) Start->Kinase_Assay Cell_Proliferation Cell-Based Assays (Proliferation, Viability) Start->Cell_Proliferation Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Western_Blot Target Engagement (Western Blot for p-S6K, p-AKT) Cell_Proliferation->Western_Blot Cell_Proliferation->Data_Analysis Western_Blot->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Selection->In_Vivo PK_Studies Pharmacokinetic Profiling Lead_Selection->PK_Studies Final_Candidate Preclinical Candidate In_Vivo->Final_Candidate PK_Studies->Final_Candidate

Caption: A typical experimental workflow for evaluating mTOR inhibitors.

References

Assessing the Purity of 4-(6-Chloropyrazin-2-yl)morpholine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-(6-Chloropyrazin-2-yl)morpholine, a crucial heterocyclic building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable analytical methodology.

High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity determination of this compound.[1] Its versatility in employing various stationary and mobile phases allows for the effective separation of the main compound from its potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is proposed for the routine quality control and purity assessment of this compound. This method is designed to separate the main analyte from potential impurities that may arise during synthesis or degradation.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

    • Gradient Program:

      • 0-5 min: 20% A

      • 5-25 min: 20% to 80% A

      • 25-30 min: 80% A

      • 30.1-35 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

4. Data Analysis:

  • The purity of the sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

  • Peak identification can be confirmed by comparing the retention time with that of the reference standard.

Potential Impurities

Based on the typical synthesis of 2-substituted pyrazines and morpholine derivatives, potential process-related impurities could include:

  • Starting materials: Unreacted 2,6-dichloropyrazine and morpholine.

  • By-products: Isomeric substitution products or products of incomplete reaction.

  • Degradation products: Hydrolysis products of the chloropyrazine ring, which can be identified through forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[2][3][4][5][6][7]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent (ACN:Water 50:50) start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate end end calculate->end Final Report

Caption: Workflow for the purity assessment of this compound by HPLC.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS can be particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. For the main compound, derivatization might be necessary to increase its volatility.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

3. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol.

  • For the analysis of the main compound, a derivatization step (e.g., silylation) may be required to improve volatility and thermal stability.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Dissolve Sample (e.g., Dichloromethane) derivatize Derivatization (Optional) start->derivatize inject Inject into GC derivatize->inject separate Separation in GC Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram spectra Obtain Mass Spectra tic->spectra identify Identify Impurities (Library Search) spectra->identify end end identify->end Impurity Profile

Caption: Workflow for impurity profiling of this compound by GC-MS.

Comparison of HPLC and GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.

ParameterHPLCGC-MS
Applicability to Analyte High (non-volatile, thermally labile)Moderate (may require derivatization)
Impurity Detection Process-related impurities, degradation productsVolatile impurities, residual solvents
Sensitivity High (ng to pg level)Very High (pg to fg level)
Specificity Good (based on retention time and UV spectrum)Excellent (based on mass spectrum)
Quantitation Excellent (with external standards)Good (can be more complex)
Sample Throughput ModerateHigh
Development Time ModerateCan be longer if derivatization is needed

Conclusion

For the comprehensive purity assessment of this compound, a validated RP-HPLC method is the recommended primary technique . It provides a robust and reliable means to quantify the main component and separate it from non-volatile process-related impurities and degradation products.

GC-MS serves as a valuable complementary technique , particularly for the identification and quantification of volatile impurities and residual solvents, which are critical quality attributes in pharmaceutical manufacturing. The use of both techniques provides a more complete purity profile of the compound, ensuring its quality and suitability for its intended use in drug development. The detailed protocols and comparative data presented in this guide offer a solid foundation for establishing a robust quality control strategy for this important heterocyclic intermediate.

References

Benchmarking the synthesis of 4-(6-Chloropyrazin-2-yl)morpholine against published methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent synthetic methods for obtaining the valuable morpholine-substituted pyrazine, 4-(6-chloropyrazin-2-yl)morpholine: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. This key heterocyclic compound is a significant building block in the development of various pharmaceutical agents. The following sections present a quantitative comparison of these methods, a detailed experimental protocol for a representative synthesis, and a logical workflow for method selection.

Data Presentation: A Side-by-Side Comparison

The synthesis of this compound can be efficiently achieved via two primary routes, each with distinct advantages and considerations. The following table summarizes the key quantitative and qualitative parameters of these methods based on published literature for analogous reactions.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 2,6-Dichloropyrazine, Morpholine2,6-Dichloropyrazine, Morpholine
Key Reagents Base (e.g., K2CO3, NEt3)Palladium Catalyst (e.g., Pd2(dba)3), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu)
Solvent Aprotic Polar (e.g., DMF, Acetonitrile) or Protic (e.g., Water)Anhydrous Aprotic (e.g., Toluene, Dioxane)
Temperature Room Temperature to RefluxRoom Temperature to Elevated Temperatures (e.g., 80-110 °C)
Reaction Time 4 - 24 hours1 - 24 hours
Reported Yield Good to Excellent (typically >70%)Good to Excellent (often >80-90%)
Purity Generally high, purification by crystallization or chromatographyHigh, requires purification to remove catalyst residues
Key Advantages Metal-free, operationally simpler, readily available and inexpensive reagents.Broader substrate scope, generally higher yields, milder conditions for some substrates.
Key Disadvantages May require harsh conditions (high temperatures) for less reactive substrates.Requires expensive and air-sensitive catalysts and ligands, potential for metal contamination in the final product.

Experimental Protocols: A Detailed Methodology

This section provides a detailed experimental protocol for the synthesis of this compound via the Buchwald-Hartwig amination, adapted from established procedures for similar aryl chlorides.

Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 2,6-Dichloropyrazine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv). The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Anhydrous toluene is added to the flask via syringe, followed by 2,6-dichloropyrazine (1.0 equiv) and morpholine (1.2 equiv).

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring under a positive pressure of nitrogen. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and HPLC. The expected purity of the final compound is ≥98%.[1][2][3]

Mandatory Visualization: Synthetic Method Selection Workflow

The choice between SNAr and Buchwald-Hartwig amination for the synthesis of this compound depends on several factors. The following diagram illustrates a logical workflow to guide this decision-making process.

SynthesisMethodSelection Start Select Synthesis Method for This compound Cost Cost Sensitivity? Start->Cost Metal Metal Contamination Concern? Cost->Metal Low SNAr Nucleophilic Aromatic Substitution (SNAr) Cost->SNAr High Scale Scale of Reaction? Metal->Scale No Metal->SNAr Yes Scale->SNAr Large Buchwald Buchwald-Hartwig Amination Scale->Buchwald Small/Medium HighCost High LowCost Low YesMetal Yes NoMetal No LargeScale Large SmallScale Small/Medium

References

A Comparative Guide to In Vitro Assay Validation for 4-(6-Chloropyrazin-2-yl)morpholine Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of in vitro assay performance for compounds derived from the 4-(6-chloropyrazin-2-yl)morpholine scaffold, focusing on their common role as kinase inhibitors. For illustrative purposes, we will compare a representative pyrazine-morpholine compound, herein named Compound-PM1 , with a well-established multi-kinase inhibitor, Dasatinib . The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate assay validation and compound characterization.

The dysregulation of signaling pathways, particularly the PI3K/Akt/mTOR pathway, is a cornerstone of many cancers, making its components prime targets for therapeutic intervention.[1][2] Compounds containing pyrazine and morpholine scaffolds have been extensively developed as kinase inhibitors targeting this and other critical cell signaling cascades.[3][4][5] This guide outlines a validation framework for assessing the potency, selectivity, and cellular effects of such compounds.

Comparative Data Presentation

The validation of a novel kinase inhibitor typically follows a tiered approach, beginning with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess cellular activity and mechanism of action.

Biochemical Assay: Kinase Inhibition Profile

The initial step in validation is to determine the compound's inhibitory concentration (IC50) against the primary target kinase and to assess its selectivity by screening against a panel of other kinases. This is crucial for predicting both efficacy and potential off-target effects.[6]

Table 1: Biochemical Kinase Inhibition Profile

Kinase TargetCompound-PM1 (IC50, nM)Dasatinib (IC50, nM)Primary Cellular Pathway
PI3Kα 5.2 150PI3K/Akt/mTOR
mTOR 15.8 200PI3K/Akt/mTOR
Akt1250350PI3K/Akt/mTOR
ABL1>1000<1 Proliferation, Survival
SRC850<1 Proliferation, Migration
FLT36525Hematopoiesis, Proliferation

Data for Compound-PM1 is hypothetical, based on typical profiles for selective PI3K/mTOR inhibitors. Data for Dasatinib represents its known multi-kinase inhibitor profile.

Cell-Based Assay: Anti-Proliferative Activity

Following biochemical validation, the compound's effect on cancer cell viability and proliferation is measured across various cell lines. This demonstrates the compound's ability to exert a biological effect in a complex cellular environment. Commonly used methods include MTT and XTT reduction assays.[7][8]

Table 2: Anti-Proliferative Activity in Cancer Cell Lines (72h exposure)

Cell LineCancer TypeCompound-PM1 (IC50, µM)Dasatinib (IC50, µM)
HCT116Colorectal Carcinoma0.25 0.45
MCF7Breast Adenocarcinoma0.18 0.80
K562Chronic Myelogenous Leukemia5.50<0.01
A549Lung Carcinoma0.951.20

Data indicates Compound-PM1 is potent against solid tumor lines with an active PI3K pathway, while Dasatinib is exceptionally potent against CML cells driven by ABL1 kinase.[9]

Signaling Pathway and Experimental Workflows

Visualizing the targeted biological pathway and the experimental process is essential for understanding the context of the validation assays.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation Proliferation Cell Growth & Survival S6K->Proliferation Inhibitor Compound-PM1 Inhibitor->PI3K Inhibitor->mTORC1

Simplified PI3K/Akt/mTOR signaling pathway with inhibitor action sites.

Assay_Validation_Workflow start Start: Compound Synthesis biochem Tier 1: Biochemical Assays (e.g., Kinase IC50 Panel) start->biochem decision1 Potent & Selective? biochem->decision1 prolif Tier 2: Cell Proliferation Assays (e.g., MTT, XTT on cell panel) decision2 Cellularly Active? prolif->decision2 pathway Tier 3: Cellular MoA Assays (e.g., Western Blot for p-Akt) decision3 On-Target Effect? pathway->decision3 end End: Validated Lead decision1->prolif Yes decision1->end No decision2->pathway Yes decision2->end No decision3->end Yes decision3->end No

Tiered workflow for in vitro validation of kinase inhibitors.

Experimental Protocols

Detailed and reproducible protocols are fundamental to assay validation. Below are methodologies for the key experiments cited.

1. Biochemical Kinase Assay (TR-FRET Protocol)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for measuring kinase activity.

  • Objective: To determine the IC50 value of a test compound against a target kinase.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore and a Streptavidin-Allophycocyanin (SA-APC) conjugate, which binds the biotinylated peptide, serves as the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., Compound-PM1) in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve final concentrations ranging from 10 µM to 0.1 nM.

    • In a 384-well assay plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of a 2X kinase/peptide solution (containing the target kinase and its specific biotinylated substrate peptide) to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Stop the reaction by adding 5 µL of a TR-FRET detection buffer containing EDTA, the Eu-labeled antibody, and SA-APC.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the ratio of the two emission signals and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell Proliferation Assay (MTT Protocol)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[8]

  • Objective: To determine the IC50 of a test compound on the proliferation of cancer cell lines.

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

3. Cellular Mechanism of Action (Western Blot for Phospho-Akt)

This assay validates that the compound inhibits the intended signaling pathway within the cell.[7]

  • Objective: To measure the inhibition of Akt phosphorylation at a key residue (e.g., Ser473) in response to compound treatment.

  • Principle: Western blotting uses antibodies to detect specific proteins separated by size via gel electrophoresis. Phospho-specific antibodies allow for the quantification of protein activation status.

  • Procedure:

    • Plate cells (e.g., MCF7) in a 6-well plate and grow until they reach 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal pathway activation.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle for 2 hours.

    • Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the reduction in phospho-Akt relative to total Akt.

References

Safety Operating Guide

Proper Disposal of 4-(6-Chloropyrazin-2-yl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is crucial to treat 4-(6-Chloropyrazin-2-yl)morpholine as a hazardous chemical waste. Specific disposal protocols are contingent on local, state, and federal regulations and should be handled by a licensed environmental management company. The following provides a detailed guide based on general best practices for the disposal of chlorinated heterocyclic compounds.

Researchers and laboratory personnel must adhere to stringent safety protocols when handling and disposing of this compound. Due to its chemical structure—a chlorinated pyrazine derivative with a morpholine substituent—it should be presumed to have hazardous properties, including potential toxicity and environmental persistence.

Key Disposal and Safety Considerations

Proper disposal begins with correct handling and storage to minimize risk to personnel and the environment. The following table summarizes critical data points for the safe management of this compound waste.

ParameterGuidelineSource/Rationale
Waste Classification Hazardous Chemical WasteBased on the presence of a chlorinated heterocyclic structure, which is common in regulated chemical classes.
Containerization Use original or a compatible, leak-proof, and clearly labeled container with a screw-on cap.[1]To prevent leaks and ensure proper identification for waste handlers.[1]
Labeling Label container with "Hazardous Waste," the full chemical name: "this compound," and any known hazard symbols.Essential for regulatory compliance and safe handling by disposal technicians.
Storage Store in a designated, well-ventilated "Satellite Accumulation Area" away from incompatible materials.[2]To prevent accidental reactions and ensure containment.[1][2]
Incompatible Materials Segregate from strong oxidizing agents, acids, and bases.[2]To avoid potentially violent chemical reactions.
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.To protect personnel from potential exposure during handling and disposal.
Spill Management In case of a spill, absorb with an inert material, collect in a sealed container, and dispose of as hazardous waste. Ventilate the area.To contain the spill and prevent environmental contamination.

Experimental Protocols for Waste Handling

Procedure for Containerizing Waste:

  • Select an Appropriate Container: Choose a container that is chemically resistant to this compound. The original manufacturer's container is ideal. If unavailable, use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.[1]

  • Transfer the Waste: Carefully transfer the waste material into the designated container. If transferring a solid, use a dedicated scoop or spatula. For liquids, use a funnel to avoid spills.

  • Secure and Label the Container: Tightly seal the container. Affix a hazardous waste label that includes the chemical name, accumulation start date, and associated hazards.

  • Secondary Containment: Place the primary container in a secondary container, such as a lab tray or bin, to contain any potential leaks.[1] The secondary container should be capable of holding 110% of the volume of the primary container.[1]

Procedure for Disposing of Contaminated Materials:

  • Segregate Contaminated Items: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be considered hazardous waste.

  • Package Solid Waste: Place these items in a designated, clearly labeled, and sealed plastic bag or container for solid hazardous waste.[1]

  • Triple Rinsing of Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as liquid hazardous waste.[3][4] After rinsing, the container can often be disposed of as non-hazardous waste, but local regulations should be confirmed.[3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures safety and regulatory compliance from the point of generation to final disposal.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A Identify Waste: This compound (Solid or Liquid) B Select Compatible Hazardous Waste Container A->B C Segregate from Incompatible Chemicals (e.g., Oxidizers, Acids) B->C D Transfer Waste to Container C->D E Securely Cap and Label Container: 'Hazardous Waste' + Chemical Name D->E F Place in Secondary Containment E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Licensed Hazardous Waste Disposal Service G->H I Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I

Caption: Disposal Workflow for this compound.

It is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and to ensure compliance with all applicable regulations. Do not attempt to dispose of this chemical down the drain or in regular trash.[5] The ultimate disposal method for chlorinated organic compounds often involves high-temperature incineration at a specialized facility.[6]

References

Personal protective equipment for handling 4-(6-Chloropyrazin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 4-(6-Chloropyrazin-2-yl)morpholine in a laboratory setting. The following procedures are designed to mitigate risks and ensure the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential hazards. Based on available data for the compound and its structural analogs, the primary hazards include harm if swallowed, in contact with skin, or inhaled, and it may cause skin, eye, and respiratory irritation. A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation or toxic effects.[1]
Respiratory Protection Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound. All operations should be conducted within a certified chemical fume hood.

1. Preparation and Precautionary Measures:

  • Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.

  • Assemble all necessary apparatus and reagents within the fume hood.

  • Clearly label all containers with the chemical name and appropriate hazard warnings.

  • Confirm that an emergency eyewash station and safety shower are unobstructed and accessible.

2. Weighing and Dispensing:

  • Don all required PPE as specified in the table above.

  • Perform all weighing and dispensing activities inside the chemical fume hood.

  • Utilize a disposable weighing boat or dedicated, clean glassware to avoid cross-contamination.

  • Promptly and securely close the primary container after dispensing the desired amount.

3. Reaction Setup and Execution:

  • Carry out all experimental procedures within the confines of the chemical fume hood.

  • Inspect all glassware for any defects such as cracks or chips before use.

  • If the reaction requires heating, employ a controlled heating source like a heating mantle or an oil bath. The use of open flames should be strictly avoided.

  • Continuously monitor the reaction for any signs of unexpected changes or instability.

4. Post-Procedure and Decontamination:

  • Once the experiment is complete, allow all equipment to cool down to ambient temperature inside the fume hood.

  • If applicable, carefully quench any reactive materials before proceeding with cleaning.

  • Decontaminate all surfaces that may have come into contact with this compound using a suitable solvent, followed by a thorough wash with soap and water.

  • Remove PPE in the correct sequence to prevent self-contamination and dispose of single-use items in the designated hazardous waste stream.

  • Thoroughly wash hands with soap and water after removing gloves.

Disposal Plan

Proper segregation and disposal of waste are critical to ensure laboratory and environmental safety. As a chlorinated organic compound, all waste containing this compound must be handled as hazardous waste.

Waste Type Disposal Protocol
Solid Waste Collect unused product, reaction residues, and contaminated disposable materials (e.g., gloves, weighing boats) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
Liquid Waste Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[1][2]
Sharps Waste Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous materials.

Important Disposal Considerations:

  • Do Not mix halogenated waste with non-halogenated waste streams.[1]

  • Do Not dispose of this chemical down the drain.[2]

  • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram outlines the logical sequence of operations for the safe handling of this compound.

prep Preparation - Verify fume hood function - Assemble equipment - Label containers ppe Don PPE - Safety goggles & face shield - Chemical-resistant gloves - Lab coat prep->ppe Before handling handling Handling (Inside Fume Hood) - Weighing & dispensing - Reaction setup - Execution & monitoring ppe->handling decon Decontamination - Quench reaction (if needed) - Clean glassware - Decontaminate surfaces handling->decon Post-experiment waste Waste Disposal - Segregate halogenated waste - Use labeled containers - Follow institutional protocols decon->waste post_ppe Remove PPE - Follow correct procedure - Dispose of single-use items waste->post_ppe wash Wash Hands post_ppe->wash

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.